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2-Bromo-4-chloro-3,6-difluoroaniline Documentation Hub

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  • Product: 2-Bromo-4-chloro-3,6-difluoroaniline
  • CAS: 1263376-86-8

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Physicochemical Properties of Halogenated Anilines

A Note on the Target Compound: Initial searches for "2-bromo-4-chloro-3,6-difluoroaniline" did not yield specific physicochemical data in scientific literature or commercial databases. This suggests that this particular...

Author: BenchChem Technical Support Team. Date: March 2026

A Note on the Target Compound:

Initial searches for "2-bromo-4-chloro-3,6-difluoroaniline" did not yield specific physicochemical data in scientific literature or commercial databases. This suggests that this particular substitution pattern on the aniline ring is not a commonly synthesized or well-characterized compound.

However, significant data is available for the closely related and structurally similar compound, 2-Bromo-4,6-difluoroaniline . This molecule is a valuable building block in pharmaceutical and agrochemical research.[1] This guide will, therefore, provide a comprehensive overview of the physicochemical properties of 2-Bromo-4,6-difluoroaniline as a representative and well-documented example of a polyhalogenated aniline, adhering to the core requirements of your request.

Technical Guide: 2-Bromo-4,6-difluoroaniline

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Bromo-4,6-difluoroaniline is a substituted aromatic amine that serves as a critical intermediate in organic synthesis. Its utility is particularly noted in the development of pharmaceuticals, such as anti-cancer agents, and in the formulation of agrochemicals like herbicides and fungicides.[1] The presence of both bromine and fluorine atoms on the aniline ring imparts unique reactivity and desirable properties to the molecule. The fluorine atoms can enhance metabolic stability and bioavailability in drug candidates, while the bromine atom provides a reactive site for further chemical modifications, such as cross-coupling reactions.[1][2] This guide offers an in-depth analysis of its core physicochemical properties, methods for their determination, and essential safety considerations.

Chemical Identity and Structure

The foundational step in characterizing any chemical compound is to establish its identity and structure unequivocally.

Caption: Chemical structure of 2-Bromo-4,6-difluoroaniline.

Table 1: Chemical Identifiers

IdentifierValueSource
IUPAC Name 2-bromo-4,6-difluoroaniline[3]
CAS Number 444-14-4[3][4]
Molecular Formula C₆H₄BrF₂N[3]
Molecular Weight 208.01 g/mol [3][5]
InChI Key WUJKFVGKLTWVSQ-UHFFFAOYSA-N[3][4]
SMILES NC1=C(F)C=C(F)C=C1Br[3]

Physicochemical Properties

The physical and chemical properties of a compound dictate its behavior in various systems, influencing its suitability for specific applications.

Table 2: Summary of Physicochemical Properties

PropertyValueConditionsSource
Appearance White to green to brown powder or crystals.[1][6]Ambient[1][6]
Melting Point 40 - 42 °CLiterature value[1][4][7]
Boiling Point 81 °CClosed cup
Solubility Insoluble in water.[3][7][3][7]
pKa Not specified in available literature.
logP (Octanol/Water) Not specified in available literature.

Expert Insight: The insolubility of 2-bromo-4,6-difluoroaniline in water is expected for a polyhalogenated aromatic compound.[3][7] This has significant implications for its handling in biological assays and for formulation development, often necessitating the use of organic co-solvents. The melting point range of 40-42°C indicates a relatively low-melting solid, which is useful for certain synthetic procedures.[1][4]

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and confirmation of the identity and purity of a compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. While specific peak assignments for 2-bromo-4-chloro-3,6-difluoroaniline were not found, general spectral data for related compounds are available.[8][9]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 2-bromo-4,6-difluoroaniline would be expected to show characteristic absorption bands for the N-H stretches of the primary amine, C-N stretching, C-F stretching, and C-Br stretching, as well as aromatic C-H and C=C vibrations.[5]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and elemental composition. The mass spectrum of 2-bromo-4,6-difluoroaniline would show a characteristic isotopic pattern for the presence of one bromine atom (approximately equal intensity for M and M+2 peaks).[5]

Experimental Protocols

The following are standard, high-level protocols for the determination of key physicochemical properties.

Protocol 1: Determination of Melting Point

Objective: To determine the temperature range over which the solid compound transitions to a liquid.

Methodology:

  • A small, dry sample of 2-bromo-4,6-difluoroaniline is finely crushed and packed into a capillary tube to a height of 2-3 mm.

  • The capillary tube is placed in a calibrated melting point apparatus.

  • The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

  • The temperature at which the first drop of liquid appears (onset) and the temperature at which the entire solid has melted (clear point) are recorded as the melting range.

Trustworthiness: A sharp melting range (e.g., within 1-2 °C) is indicative of a pure compound. The use of a calibrated apparatus ensures accuracy.

Protocol 2: Purity Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To separate and identify volatile components in the sample, thereby assessing its purity.

cluster_workflow GC-MS Purity Analysis Workflow Sample Sample Preparation (Dissolve in volatile solvent) Injection Injection into GC Sample->Injection Separation Separation in GC Column (Based on volatility and column interaction) Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization MassAnalysis Mass Analysis in MS (Separation of ions by m/z) Ionization->MassAnalysis Detection Detection MassAnalysis->Detection Data Data Analysis (Chromatogram and Mass Spectra) Detection->Data

Caption: Workflow for GC-MS analysis.

Methodology:

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.[10]

  • Column: A suitable capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).[10]

  • Carrier Gas: Helium at a constant flow rate.[10]

  • Sample Preparation: A dilute solution of the analyte is prepared in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

  • Injection: A small volume (e.g., 1 µL) of the sample is injected into the heated inlet of the GC.

  • GC Program: A temperature program is used to ramp the oven temperature to ensure separation of components with different boiling points.

  • MS Detection: The eluting components are ionized (typically by electron ionization), and their mass spectra are recorded.

  • Data Analysis: The resulting chromatogram shows peaks corresponding to different components. The area of each peak is proportional to the concentration of that component. The mass spectrum of the main peak is compared to a reference to confirm the identity of 2-bromo-4,6-difluoroaniline.

Expert Insight: GC-MS is a powerful technique for identifying and quantifying volatile impurities.[10] The fragmentation pattern observed in the mass spectrum provides a molecular fingerprint that is highly specific to the compound's structure.

Safety and Handling

Proper safety precautions are paramount when working with any chemical.

Table 3: GHS Hazard Information for 2-Bromo-4,6-difluoroaniline

HazardStatementPrecautionary CodesSource
Pictograms GHS07 (Exclamation Mark), GHS09 (Environment)[4]
Signal Word Warning[4]
Hazard Statements H302: Harmful if swallowed.[5] H411: Toxic to aquatic life with long lasting effects.[5]P264, P270, P273, P301+P317, P330, P391, P501[5]
Hazard Classes Acute Toxicity, Oral (Category 4), Hazardous to the aquatic environment, long-term hazard (Category 2)[5]

Handling Recommendations:

  • Use in a well-ventilated area or with local exhaust ventilation.[11]

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Avoid breathing dust.[11]

  • Wash hands thoroughly after handling.[11]

  • Store in a cool, dry, well-sealed container away from strong oxidizing agents.[3][11]

Applications and Reactivity

As a versatile building block, 2-bromo-4,6-difluoroaniline is utilized in various synthetic pathways. The amine group can undergo standard reactions such as diazotization, acylation, and alkylation. The bromine atom is susceptible to metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), allowing for the formation of carbon-carbon and carbon-heteroatom bonds. The fluorine atoms, while generally less reactive, can influence the electronic properties of the aromatic ring and may be displaced under certain nucleophilic aromatic substitution conditions.[2]

Conclusion

2-Bromo-4,6-difluoroaniline is a key chemical intermediate with a distinct set of physicochemical properties that make it valuable in the synthesis of complex molecules for the pharmaceutical and agrochemical industries. A thorough understanding of its properties, guided by robust analytical techniques, is essential for its effective and safe utilization in research and development. This guide provides a foundational understanding for scientists and researchers working with this and similar halogenated anilines.

References

  • PubChem. (n.d.). 2-Bromo-4,6-Difluoroaniline. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 2-Bromo-4,6-difluoroaniline (CAS 444-14-4). Retrieved from [Link]

  • S-Chemi. (n.d.). Safety Data Sheet: 2-Bromo-4-fluoroaniline. Retrieved from [Link]

  • NIST. (n.d.). 2-Bromo-4-chloroaniline. Retrieved from [Link]

  • NIST. (n.d.). 2-Bromo-4-chloroaniline IR Spectrum. Retrieved from [Link]

  • PubChem. (n.d.). 2-Bromo-4-chloroaniline. Retrieved from [Link]

  • Supporting Information. (n.d.). Abnormal N-Heterocyclic Carbene Based Nickel Complex for Catalytic Reduction of Nitroarenes. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of 2-Bromo-3,4-difluoro-6-nitroaniline. Retrieved from [Link]

  • PubChem. (n.d.). 6-Bromo-3-chloro-2,4-difluoroaniline. Retrieved from [Link]

  • Scribd. (n.d.). Multistep Synthesis of 2-Chloro-4-Bromoaniline. Retrieved from [Link]

  • Vanderbilt University. (n.d.). Synthesis and thiolation of 1,3-difluoro-2,4,6-trihaloanilines and benzenes. Retrieved from [Link]

  • ResearchGate. (n.d.). 4-Bromo-2-chloroaniline. Retrieved from [Link]

Sources

Exploratory

2-Bromo-4-chloro-3,6-difluoroaniline (CAS: 1263376-86-8): A Technical Guide on Orthogonal Functionalization and Agrochemical Design

As a Senior Application Scientist in chemical development, I frequently encounter the challenge of designing highly specific, multi-substituted aromatic scaffolds. 2-Bromo-4-chloro-3,6-difluoroaniline (CAS: 1263376-86-8)...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in chemical development, I frequently encounter the challenge of designing highly specific, multi-substituted aromatic scaffolds. 2-Bromo-4-chloro-3,6-difluoroaniline (CAS: 1263376-86-8) represents a masterclass in structural logic[1]. This tetra-halogenated aniline derivative is not merely a building block; it is a precisely engineered intermediate whose orthogonal reactivity profile is heavily leveraged in the synthesis of next-generation herbicides and active pharmaceutical ingredients (APIs)[2].

This whitepaper dissects the physicochemical properties, mechanistic functionalization pathways, and self-validating experimental protocols associated with this critical compound.

Physicochemical Profiling & Structural Logic

The utility of 2-bromo-4-chloro-3,6-difluoroaniline stems from its unique steric and electronic environment. The presence of four distinct substituents on the aniline ring (Br, Cl, and two F atoms) creates a highly electron-deficient aromatic system. This electron deficiency modulates the basicity of the amine while simultaneously activating specific carbon-halogen bonds for transition-metal-catalyzed cross-coupling[3].

Below is a consolidated summary of its core quantitative and structural data:

PropertyValue / Description
Chemical Name 2-Bromo-4-chloro-3,6-difluoroaniline
CAS Registry Number 1263376-86-8
Molecular Formula C₆H₃BrClF₂N
Molecular Weight 242.45 g/mol
SMILES String NC1=C(F)C=C(Cl)C(F)=C1Br
Physical State Solid (typically crystalline)
Reactivity Profile Orthogonal halogenation; C-Br bond is the primary site for Pd(0) oxidative addition.

Data compiled from verified chemical registry and patent databases[3][4].

Mechanistic Pathways: The Logic of Orthogonal Halogenation

In advanced synthetic workflows, we rely on orthogonal reactivity —the ability to selectively react one functional group in the presence of others. In 2-bromo-4-chloro-3,6-difluoroaniline, the bond dissociation energy (BDE) dictates the reaction hierarchy. The C-Br bond is significantly weaker than the C-Cl and C-F bonds.

When exposed to a Palladium(0) catalyst, oxidative addition occurs exclusively at the C2-position (the C-Br bond). The flanking fluorine (C3) and amine (C1) groups provide a sterically demanding environment, which necessitates the use of robust, highly active catalyst systems (such as those utilizing triphenylphosphine or specialized biaryl phosphine ligands) to prevent catalyst poisoning or off-target dehalogenation.

Orthogonal_Coupling Start 2-Bromo-4-chloro-3,6-difluoroaniline (C-Br Bond Activation) Pd_Cat Pd(0) Catalyst Oxidative Addition Start->Pd_Cat Intermediate Pd(II) Aryl Complex (Regioselective at C2) Pd_Cat->Intermediate Transmetalation Transmetalation (e.g., SnMe4 addition) Intermediate->Transmetalation Reductive_Elimination Reductive Elimination Transmetalation->Reductive_Elimination Reductive_Elimination->Pd_Cat Catalyst Regeneration Product C2-Alkylated/Arylated Aniline (Cl and F intact) Reductive_Elimination->Product

Figure 1: Regioselective Pd-catalyzed cross-coupling cycle exploiting the C-Br bond.

Agrochemical Applications: Herbicide Design

The primary industrial application of CAS 1263376-86-8 is its role as a precursor in the synthesis of 4-aminopyridine and 6-aminopyrimidine carboxylate herbicides[2].

The Causality of Structural Choice: Why incorporate a 4-chloro-3,6-difluoro-2-substituted aniline moiety into an agrochemical?

  • Lipophilicity & Penetration: The heavy halogenation increases the overall lipophilicity (LogP) of the molecule, facilitating rapid penetration through the waxy cuticles of target weed species.

  • Metabolic Stability: The fluorine atoms at the 3 and 6 positions block cytochrome P450-mediated aromatic oxidation, drastically increasing the half-life of the herbicide in the field.

  • Target Binding: These compounds act as potent inhibitors of Protoporphyrinogen Oxidase (PPO) or 4-Hydroxyphenylpyruvate dioxygenase (HPPD). The specific steric bulk of the engineered aniline ring perfectly occupies the hydrophobic binding pockets of these enzymes.

PPO_Pathway Protox Protoporphyrinogen IX PPO_Enzyme Protoporphyrinogen Oxidase (PPO) Protox->PPO_Enzyme Normal Substrate ProtoIX Protoporphyrin IX (Cytoplasmic Accumulation) PPO_Enzyme->ProtoIX Oxidation Herbicide Synthesized Herbicide (from CAS 1263376-86-8) Herbicide->PPO_Enzyme Competitive Inhibition ROS Reactive Oxygen Species (ROS) Lipid Peroxidation ProtoIX->ROS Light + O2 Cell_Death Weed Cell Necrosis ROS->Cell_Death

Figure 2: Mechanism of action for PPO-inhibiting herbicides derived from the target aniline.

Self-Validating Experimental Protocol: Microwave-Assisted Stille Coupling

To functionalize the C2 position while leaving the C4-chlorine intact, a Stille coupling is highly effective. The following protocol is adapted from validated patent literature for the synthesis of agrochemical precursors[5].

Causality of Experimental Design: We utilize microwave irradiation because the di-ortho substitution (amine and fluorine) creates immense steric hindrance around the C-Br bond. Conventional thermal heating often leads to catalyst degradation before the reaction reaches completion. Superheating 1,2-dichloroethane (DCE) to 130 °C in a sealed microwave vessel overcomes this activation energy barrier rapidly. Furthermore, a 5-fold excess of tetramethylstannane is used to drive the equilibrium forward and compensate for its high volatility.

Step-by-Step Methodology
  • Reagent Preparation: In a microwave-safe reaction vial equipped with a magnetic stir bar, combine 2-bromo-4-chloro-3,6-difluoroaniline (2.000 g, 8.25 mmol) and 1,2-dichloroethane (16.50 mL).

  • Catalyst & Coupling Partner Addition: Add bis(triphenylphosphine)palladium(II) chloride (0.579 g, 0.825 mmol, 10 mol%) followed by tetramethylstannane (7.38 g, 41.2 mmol, 5.0 equiv).

    • Safety Note: Organotin compounds are highly toxic. Perform all additions in a strictly ventilated fume hood.

  • Inert Atmosphere: Purge the vial with dry Nitrogen or Argon for 5 minutes to remove dissolved oxygen, which would otherwise quench the Pd(0) intermediate. Seal the vial with a crimp cap.

  • Microwave Irradiation: Heat the mixture in a dedicated microwave synthesizer at 130 °C for exactly 1 hour.

  • In-Process Control (IPC) - Self-Validation: Before proceeding to workup, sample 10 µL of the reaction mixture, dilute in acetonitrile, and analyze via LC-MS.

    • Validation Criteria: The starting material peak (m/z ~241/243) must be <2% relative area. The product mass (methylated aniline, m/z ~177) should be the dominant peak.

  • Workup & Purification: Concentrate the cooled reaction mixture in vacuo. Purify the crude residue via flash column chromatography (Silica gel, gradient elution: 100% hexanes transitioning to 2-10% ethyl acetate in hexanes).

Analytical Characterization

To ensure the integrity of the purchased or synthesized 2-bromo-4-chloro-3,6-difluoroaniline, rigorous analytical characterization is required.

  • ¹⁹F NMR Spectroscopy: This is the most diagnostic tool. Due to the asymmetry of the molecule, the two fluorine atoms (at C3 and C6) are magnetically inequivalent and will appear as two distinct signals. The F at C3 will show coupling to the adjacent Cl and Br environments, while the F at C6 will couple heavily with the adjacent aromatic proton at C5.

  • ¹H NMR Spectroscopy: The spectrum will be remarkably clean in the aromatic region, displaying only a single multiplet (or doublet of doublets, depending on resolution) corresponding to the isolated proton at the C5 position, integrating to exactly 1H.

By adhering to these structural verification methods and understanding the deep mechanistic causality behind its reactivity, researchers can effectively harness 2-bromo-4-chloro-3,6-difluoroaniline to build robust, highly active chemical architectures.

References
  • BLDpharm. "2-Bromo-4,6-dichloro-3-fluoroaniline - BLDpharm".
  • Sigma-Aldrich. "2-chloro-3,5-difluoroaniline | Sigma-Aldrich".
  • Google Patents. "ES2712103T3 - New carboxylates of 4-aminopyridine and 6-aminopyrimidine as herbicides".
  • Google Patents. "ES2712103T3 - Synthesis Details and Methodology".
  • Google Patents.

Sources

Foundational

An In-Depth Technical Guide to the Molecular Structure and Applications of 2-Bromo-4,6-difluoroaniline

Introduction: In the landscape of modern synthetic chemistry, halogenated anilines serve as pivotal building blocks, offering a versatile platform for the construction of complex molecular architectures. Among these, 2-B...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: In the landscape of modern synthetic chemistry, halogenated anilines serve as pivotal building blocks, offering a versatile platform for the construction of complex molecular architectures. Among these, 2-Bromo-4,6-difluoroaniline (CAS No. 444-14-4) has garnered significant attention from the research and drug development communities.[1][2] The strategic placement of bromine and fluorine atoms on the aniline core imparts unique electronic properties and reactivity, making it a highly valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1] This guide provides a comprehensive technical overview of 2-bromo-4,6-difluoroaniline, detailing its molecular structure, physicochemical properties, synthesis, spectroscopic characterization, and key applications, with a focus on providing actionable insights for researchers and development professionals.

Molecular Structure and Physicochemical Properties

2-Bromo-4,6-difluoroaniline is a substituted aromatic amine with a molecular formula of C₆H₄BrF₂N and a molecular weight of approximately 208.00 g/mol .[2][3] The molecule's structure, characterized by an aniline ring substituted with a bromine atom at the 2-position and fluorine atoms at the 4- and 6-positions, is fundamental to its chemical behavior. The presence of the electron-withdrawing fluorine atoms and the bulky bromine atom influences the nucleophilicity of the amine group and the reactivity of the aromatic ring.

The interplay of these substituents dictates the compound's physical properties, which are summarized in the table below.

PropertyValueSource(s)
CAS Number 444-14-4[1][2]
Molecular Formula C₆H₄BrF₂N[1][2][3]
Molecular Weight 208.00 g/mol [2][3]
Appearance White to pale brown or grey to purple crystals or crystalline powder[1][4]
Melting Point 40-42 °C[1]
Boiling Point 208 °C at 760 mmHg
Flash Point 81 °C (177.8 °F) - closed cup
InChI Key WUJKFVGKLTWVSQ-UHFFFAOYSA-N[3][5]

Synthesis and Reaction Mechanisms

While multiple synthetic routes to halogenated anilines exist, a common and efficient laboratory-scale synthesis of a related compound, 2-bromo-4-chloroaniline, involves the direct bromination of 4-chloroaniline using N-Bromosuccinimide (NBS) in a suitable solvent like carbon tetrachloride. This reaction proceeds via an electrophilic aromatic substitution mechanism. The amine group in the starting material is an activating, ortho-, para-director. Since the para position is already occupied by the chloro group, the incoming electrophile (Br+) is directed to the ortho position.

Illustrative Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis and purification of a halogenated aniline, which can be adapted for 2-bromo-4,6-difluoroaniline.

G cluster_synthesis Synthesis cluster_workup Work-up & Purification cluster_analysis Analysis & Characterization start Starting Material: 4,6-Difluoroaniline reaction Reaction Vessel: Stirring at controlled temperature start->reaction reagents Reagents: N-Bromosuccinimide (NBS) Solvent (e.g., Acetonitrile) reagents->reaction quench Quenching: Addition of water/reducing agent reaction->quench extraction Liquid-Liquid Extraction: Organic solvent (e.g., Ethyl Acetate) quench->extraction drying Drying: Anhydrous Na₂SO₄ or MgSO₄ extraction->drying evaporation Solvent Evaporation: Rotary Evaporator drying->evaporation purification Purification: Column Chromatography or Recrystallization evaporation->purification product Final Product: 2-Bromo-4,6-difluoroaniline purification->product tlc TLC product->tlc nmr NMR Spectroscopy product->nmr ms Mass Spectrometry product->ms ir IR Spectroscopy product->ir

Caption: Generalized workflow for the synthesis and characterization of 2-bromo-4,6-difluoroaniline.

Detailed Experimental Protocol: Synthesis of 2-bromo-4-chloroaniline (Illustrative)

This protocol for a similar molecule demonstrates the principles involved.

  • Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-chloroaniline (1 equivalent) in carbon tetrachloride.

  • Reagent Addition: Slowly add N-Bromosuccinimide (1 equivalent) portion-wise to the stirred solution at room temperature (20 °C). The slow addition is crucial to control the exothermic nature of the reaction and prevent the formation of di-brominated byproducts.

  • Reaction: Stir the mixture for approximately 1 hour at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, filter the reaction mixture to remove succinimide. Wash the filtrate with water and then with a saturated sodium bicarbonate solution to neutralize any remaining acid.

  • Extraction: Extract the crude product with a suitable organic solvent, such as ethyl acetate.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude product by column chromatography on silica gel or by recrystallization to yield pure 2-bromo-4-chloroaniline.[6]

Spectroscopic Characterization

The structural elucidation of 2-bromo-4,6-difluoroaniline is confirmed through a combination of spectroscopic techniques. Each method provides unique information about the molecule's framework and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum of 2-bromo-4,6-difluoroaniline is expected to show signals corresponding to the aromatic protons and the amine protons. The aromatic protons will appear as multiplets due to coupling with the adjacent fluorine atoms. The amine protons typically appear as a broad singlet.[5]

  • ¹³C NMR: The carbon NMR spectrum will display distinct signals for each of the six carbon atoms in the aromatic ring. The chemical shifts of these carbons are influenced by the attached substituents (Br, F, and NH₂).

Infrared (IR) Spectroscopy

The IR spectrum provides valuable information about the functional groups present in the molecule. Key vibrational frequencies for 2-bromo-4,6-difluoroaniline include:

  • N-H Stretching: The amine group will exhibit characteristic stretches in the region of 3300-3500 cm⁻¹.

  • C-N Stretching: Aromatic amine C-N stretching typically appears in the 1250-1360 cm⁻¹ range.

  • C-F Stretching: Strong absorptions corresponding to the C-F bonds are expected in the 1100-1400 cm⁻¹ region.

  • C-Br Stretching: The C-Br stretch will be observed in the fingerprint region, typically between 500-600 cm⁻¹.

  • Aromatic C=C Stretching: Peaks in the 1450-1600 cm⁻¹ range are indicative of the aromatic ring.[3]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. For 2-bromo-4,6-difluoroaniline, the mass spectrum will show a characteristic isotopic pattern for the molecular ion peak due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br isotopes in an approximate 1:1 ratio). The top peak is observed at an m/z of 207, with the second highest at 209, confirming the presence of a single bromine atom.[3]

Applications in Research and Development

The unique substitution pattern of 2-bromo-4,6-difluoroaniline makes it a versatile intermediate in several fields.

Pharmaceutical Development

This compound is a key building block in the synthesis of various pharmaceuticals.[1] The presence of fluorine atoms can enhance metabolic stability and bioavailability in drug candidates.[1] Halogenated anilines are precursors to a wide range of biologically active molecules, including kinase inhibitors for potential therapeutic use in neurodegenerative diseases and anti-cancer agents.[1][7]

Agrochemicals

In the agrochemical industry, 2-bromo-4,6-difluoroaniline is used in the formulation of herbicides and fungicides, contributing to improved crop protection.[1]

Materials Science

The compound is also employed in the development of advanced materials, such as specialized polymers and coatings that require enhanced chemical resistance and durability.[1] Additionally, derivatives of halogenated anilines are used in the creation of fluorescent dyes for biological imaging and as hole-transporting materials in OLEDs and perovskite solar cells.[1][8][9]

Safety and Handling

2-Bromo-4,6-difluoroaniline is classified as harmful if swallowed and is toxic to aquatic life with long-lasting effects.[3] It can also cause skin and serious eye irritation.[10]

Recommended Handling Procedures
  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection. A dust mask (type N95 or equivalent) is also recommended.[10]

  • Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood.[11][12]

  • Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container. Keep away from heat, sparks, and open flames.[11][12]

  • First Aid:

    • Skin Contact: Immediately wash off with soap and plenty of water.[11]

    • Eye Contact: Rinse immediately with plenty of water for at least 15 minutes.[11]

    • Ingestion: Do NOT induce vomiting. Seek immediate medical attention.[11]

    • Inhalation: Remove to fresh air. If not breathing, give artificial respiration.[11]

Conclusion

2-Bromo-4,6-difluoroaniline stands out as a valuable and versatile chemical intermediate. Its unique molecular structure, governed by the strategic placement of halogen substituents, provides a powerful tool for chemists in the pharmaceutical, agrochemical, and material science sectors. A thorough understanding of its synthesis, properties, and safe handling procedures, as outlined in this guide, is essential for harnessing its full potential in driving innovation and development.

References

  • Chemical Properties of 2-Bromo-4,6-difluoroaniline (CAS 444-14-4) - Cheméo. [Link]

  • 2-Bromo-4,6-Difluoroaniline | C6H4BrF2N | CID 136285 - PubChem. [Link]

  • 2-Bromo-4-chloroaniline - NIST WebBook. [Link]

  • 2-Bromo-4-chloroaniline - NIST WebBook. [Link]

  • 2-Bromo-4-chloroaniline | C6H5BrClN | CID 70110 - PubChem. [Link]

  • Abnormal N-Heterocyclic Carbene Based Nickel Complex for Catalytic Reduction of Nitroarenes - Supporting Information. [Link]

  • 2-Bromo-3,4-difluoroaniline | C6H4BrF2N | CID 22731604 - PubChem. [Link]

  • The Role of 2-Bromo-3,4-difluoroaniline in Modern Pharmaceutical Synthesis. [Link]

  • 2-Bromo-4,6-difluoroaniline | 444-14-4 - MilliporeSigma. [Link]

  • 2-Bromo-4,6-difluoroaniline | 444-14-4 - MilliporeSigma. [Link]

  • (PDF) 4-Bromo-2-chloroaniline - ResearchGate. [Link]

  • How to Read and Interpret the IR Spectra | Step-by-Step Guide to IR Spectroscopy - YouTube. [Link]

Sources

Exploratory

Technical Guide: 2-Bromo-4-chloro-3,6-difluoroaniline

The following technical guide provides an in-depth analysis of 2-Bromo-4-chloro-3,6-difluoroaniline (CAS: 1263376-86-8), focusing on its nomenclature, synthesis logic, and application as a strategic intermediate in medic...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of 2-Bromo-4-chloro-3,6-difluoroaniline (CAS: 1263376-86-8), focusing on its nomenclature, synthesis logic, and application as a strategic intermediate in medicinal chemistry.

Nomenclature, Synthesis, and Strategic Application in Drug Discovery

Executive Summary

2-Bromo-4-chloro-3,6-difluoroaniline (BCDF) is a highly specialized poly-halogenated aniline derivative used primarily as a scaffold in the synthesis of agrochemicals (specifically PPO inhibitors) and pharmaceutical kinase inhibitors.[1] Its value lies in its unique substitution pattern: the presence of fluorine atoms at the 3 and 6 positions modulates metabolic stability and lipophilicity, while the bromine and chlorine atoms provide orthogonal handles for cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig).

Property Data
CAS Number 1263376-86-8
Molecular Formula C₆H₃BrClF₂N
Molecular Weight 242.45 g/mol
Appearance Off-white to pale brown solid
Primary Hazard Skin Irritant, Acute Toxicity (Oral/Inhalation)

Nomenclature & Structural Analysis

IUPAC Name Derivation

The name 2-bromo-4-chloro-3,6-difluoroaniline is derived systematically according to IUPAC 2013 recommendations.

  • Principal Functional Group: The amino group (-NH₂) takes priority, defining the parent structure as aniline and assigning the carbon bonded to it as position 1 .

  • Numbering Direction: The ring is numbered to give the lowest possible locant set for the substituents.

    • Clockwise: 2-Bromo, 3-Fluoro, 4-Chloro, 6-Fluoro.[2] Set: 2,3,4,6 .

    • Counter-Clockwise: 2-Fluoro, 4-Chloro, 5-Fluoro, 6-Bromo. Set: 2,4,5,6 .

    • Comparison: The set 2,3,4,6 is lower than 2,4,5,6 at the first point of difference.

  • Alphabetical Citation: Substituents are listed alphabetically (Bromo > Chloro > Fluoro) regardless of their position number.

Structural Visualization (DOT)

The following diagram illustrates the priority logic and steric environment of the molecule.

Nomenclature cluster_logic IUPAC Priority Logic Aniline Aniline Core (Principal Group -NH2 @ C1) Pos2 Position 2: Bromo (Orthogonal Handle) Aniline->Pos2 Ortho Pos6 Position 6: Fluoro (Conformational Lock) Aniline->Pos6 Ortho Pos3 Position 3: Fluoro (Metabolic Block) Pos2->Pos3 Vicinal Pos4 Position 4: Chloro (Electronic Modulation) Pos3->Pos4 Vicinal Lowest Locant Rule Lowest Locant Rule Alphabetical Ordering Alphabetical Ordering Lowest Locant Rule->Alphabetical Ordering

Figure 1: Structural deconstruction and functional roles of substituents on the aniline core.

Synthesis & Manufacturing Logic

Retrosynthetic Analysis

The synthesis of BCDF typically avoids direct halogenation of aniline due to over-reactivity. Instead, it relies on the reduction of a nitrobenzene precursor or the controlled halogenation of a protected aniline/deactivated system.

Preferred Route: Halogenation of 4-chloro-2,5-difluoroaniline .

  • Rationale: The amino group is a strong ortho, para-director. In 4-chloro-2,5-difluoroaniline, the para position is blocked by Chlorine. The fluorine at C5 directs ortho (to itself) and para (to C2). The fluorine at C2 directs to C3.

  • Regioselectivity: The position ortho to the amino group (C2 in the precursor, becoming C6 in the final product) is the most nucleophilic site remaining. However, to achieve the specific 2-bromo-4-chloro-3,6-difluoro pattern, one often starts from 2,4,5-trifluoronitrobenzene or similar precursors, utilizing nucleophilic aromatic substitution (SNAr) followed by reduction and Sandmeyer-type reactions.

Protocol: Bromination of Deactivated Anilines (General Methodology)

Note: This protocol describes the introduction of bromine to a generic chloro-difluoroaniline scaffold, a critical step in BCDF synthesis.

Reagents:

  • Substrate: 4-Chloro-2,5-difluoroaniline (1.0 eq)

  • Brominating Agent: N-Bromosuccinimide (NBS) (1.05 eq)

  • Solvent: Acetonitrile (ACN) or DMF

  • Temperature: 0°C to Room Temperature

Step-by-Step Workflow:

  • Dissolution: Dissolve the aniline substrate in ACN (0.5 M concentration). Ensure the reaction vessel is shielded from light to prevent radical side reactions.

  • Addition: Add NBS portion-wise over 30 minutes at 0°C. The slow addition prevents exotherms and di-bromination.

  • Monitoring: Monitor by HPLC or TLC. The amino group activates the ring sufficiently for NBS to react without a Lewis acid catalyst.

  • Quench: Quench with 10% aqueous sodium thiosulfate to neutralize unreacted bromine species.

  • Isolation: Extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Recrystallize from ethanol/water if necessary.

Synthesis Pathway Diagram

Synthesis Start 2,4,5-Trifluoronitrobenzene Step1 S_NAr with Chloride Source (Introduction of 4-Cl) Start->Step1 Inter1 Intermediate: 4-Chloro-2,5-difluoronitrobenzene Step1->Inter1 Step2 Nitro Reduction (Fe/NH4Cl or H2/Pd) (Formation of Aniline) Inter1->Step2 Inter2 Precursor: 4-Chloro-2,5-difluoroaniline Step2->Inter2 Step3 Electrophilic Bromination (NBS) (Regioselective at C2) Inter2->Step3 Final Target: 2-Bromo-4-chloro-3,6-difluoroaniline Step3->Final

Figure 2: Logical synthetic pathway via nitro-reduction and regioselective bromination.[3][4]

Applications in Drug Development

"Magic Methyl" vs. Fluorine Effect

In medicinal chemistry, replacing hydrogen with fluorine (isostere) or adding fluorine to an aromatic ring significantly alters the physicochemical properties (pKₐ, LogP) without drastically changing steric bulk.

  • Metabolic Stability: The C-F bond is highly resistant to cytochrome P450 oxidation. In BCDF, the fluorines at 3 and 6 protect the ring from metabolic attack, extending the half-life of drugs derived from this scaffold.

  • pKa Modulation: The electron-withdrawing nature of the halogens (F, Cl, Br) reduces the basicity of the aniline nitrogen. This is crucial when the aniline is incorporated into kinase inhibitors, where hydrogen bonding to the hinge region of the kinase ATP-binding site is required.

Cross-Coupling Versatility

BCDF is a "bifunctional" electrophile.

  • C-Br Bond: More reactive; undergoes oxidative addition first in Pd-catalyzed reactions (Suzuki, Buchwald-Hartwig). This allows for the selective attachment of the first R-group.

  • C-Cl Bond: Less reactive; remains intact during the first coupling, allowing for a second, distinct functionalization step later in the synthesis.

References

  • PubChem. (n.d.). 2-Bromo-4-chloro-3,6-difluoroaniline Compound Summary. National Library of Medicine. Retrieved from [Link]

  • European Patent Office. (2019). New carboxylates of 4-aminopyridine and 6-aminopyrimidine as herbicides (ES2712103T3). Google Patents.
  • Beilstein Journals. (2022). Simple synthesis of multi-halogenated alkenes from 2-bromo-2-chloro-1,1,1-trifluoroethane. Beilstein J. Org. Chem. Retrieved from [Link][5]

Sources

Foundational

Technical Whitepaper: Safety, Hazards, and Toxicological Profiling of 2-Bromo-4-chloro-3,6-difluoroaniline

Executive Summary As drug development and agrochemical pipelines increasingly rely on highly functionalized halogenated building blocks, compounds such as 2-bromo-4-chloro-3,6-difluoroaniline (CAS: 1263376-86-8) have bec...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As drug development and agrochemical pipelines increasingly rely on highly functionalized halogenated building blocks, compounds such as 2-bromo-4-chloro-3,6-difluoroaniline (CAS: 1263376-86-8) have become critical intermediates. However, the same polyhalogenated substitutions that confer desirable pharmacokinetic properties (e.g., metabolic stability, lipophilicity) also introduce severe toxicological liabilities. As a Senior Application Scientist, I have structured this guide to move beyond standard Safety Data Sheet (SDS) boilerplate. Here, we will dissect the mechanistic causality behind the hazards of this compound—specifically its capacity to induce methemoglobinemia and erythrocyte damage—and establish self-validating experimental protocols for safe handling and toxicological assessment.

Physicochemical Profiling & Hazard Classification

Understanding the physical and chemical nature of 2-bromo-4-chloro-3,6-difluoroaniline is the first step in risk mitigation. The presence of four electron-withdrawing halogens (fluorine, chlorine, and bromine) on the aniline ring significantly alters the compound's electron density, impacting both its environmental persistence and its interaction with xenobiotic metabolizing enzymes[1][2].

The quantitative data regarding its identification and hazard profile are summarized in the tables below for rapid comparative assessment.

Table 1: Physicochemical and Identification Data

Parameter Value Causality / Implication
Chemical Name 2-Bromo-4-chloro-3,6-difluoroaniline Polyhalogenation increases lipophilicity, enhancing dermal absorption.
CAS Number 1263376-86-8 Unique identifier for regulatory and SDS tracking.
Molecular Formula C₆H₃BrClF₂N[3] High halogen-to-carbon ratio dictates profound electronegativity.
Molecular Weight 242.45 g/mol Small molecular size facilitates rapid systemic distribution.

| Physical State | Solid (Typical) | Dust generation poses a severe inhalation hazard during weighing. |

Table 2: Global Harmonized System (GHS) Hazard Classification

Hazard Class GHS Code Toxicological Mechanism
Acute Toxicity (Oral/Dermal) H302 / H312 Rapid absorption; systemic circulation to hepatic processing centers.
Skin/Eye Irritation H315 / H319 Direct electrophilic attack on mucosal and epidermal proteins.
Respiratory Irritation H335 Particulate deposition in alveolar spaces triggering localized inflammation.

| Specific Target Organ Toxicity | H373 | Chronic exposure leads to cumulative erythrocyte damage (Hemolysis). |

Mechanistic Toxicology: The Methemoglobinemia Pathway

The primary systemic hazard of polyhalogenated anilines is not caused by the parent compound itself, but by its hepatic metabolites. When 2-bromo-4-chloro-3,6-difluoroaniline enters the bloodstream, it is transported to the liver where Cytochrome P450 (CYP450) enzymes catalyze the N-hydroxylation of the primary amine[1][4].

The resulting N-hydroxylamine metabolite is a potent hemotoxin. It enters erythrocytes (RBCs) and initiates a vicious redox cycle with oxyhemoglobin (Fe²⁺). This reaction oxidizes the heme iron to the ferric state (Fe³⁺), forming methemoglobin (MetHb) , which cannot bind oxygen, leading to systemic hypoxia[1][5]. Furthermore, the high electronegativity of the fluorine and chlorine atoms stabilizes the hydroxylamine-centered radical, prolonging the redox cycling and generating excessive Reactive Oxygen Species (ROS)[1][6]. This ROS accumulation causes lipid peroxidation of the RBC membrane, ultimately resulting in hemolytic anemia[4][7].

MetHb_Pathway A 2-Bromo-4-chloro-3,6-difluoroaniline (Parent Compound) B Hepatic CYP450 Oxidation A->B Xenobiotic Metabolism C N-Hydroxylamine Metabolite (Toxic Intermediate) B->C D Oxyhemoglobin (Fe2+) C->D Erythrocyte Entry & Redox Cycling F Reactive Oxygen Species (ROS) C->F Radical Byproduct E Methemoglobin (Fe3+) D->E Iron Oxidation G Erythrocyte Damage / Hemolysis E->G Cellular Hypoxia F->G Membrane Lipid Peroxidation

Figure 1: Mechanism of CYP450-mediated N-hydroxylation and subsequent methemoglobinemia.

Laboratory Safety & Engineering Controls

Given the insidious nature of N-hydroxylamine-induced toxicity, handling 2-bromo-4-chloro-3,6-difluoroaniline requires stringent engineering controls to prevent inhalation and dermal exposure.

  • Containment: All weighing, transferring, and dissolution must occur within a Class II Type B2 Biological Safety Cabinet or a dedicated chemical fume hood with a minimum face velocity of 100 fpm.

  • Personal Protective Equipment (PPE): Standard nitrile gloves offer insufficient breakthrough times for halogenated organics dissolved in solvents (e.g., DMSO, DMF). Double-gloving with a butyl rubber outer glove is required when handling solutions. A P100 half-mask respirator is mandatory if engineering controls are compromised.

  • Decontamination: Spills must be neutralized using a mildly acidic, oxidizing absorbent to quench the reactive amine group, followed by collection in sealed, clearly labeled hazardous waste containers[3][8].

Experimental Protocol: In Vitro Methemoglobinemia Assessment

To evaluate the specific hemotoxic potential of 2-bromo-4-chloro-3,6-difluoroaniline during drug development, researchers must employ an in vitro assay. Because the parent compound requires metabolic activation, a self-validating protocol must incorporate a hepatic S9 fraction.

The following protocol adapts the [1][6], ensuring rigorous internal controls.

Assay_Workflow S1 1. Blood Collection (Heparinized) S2 2. RBC Washing (PBS + 10mM Glucose) S1->S2 S3 3. Metabolic Activation (S9 Fraction + NADPH) S2->S3 Maintain basal metabolism S4 4. Compound Incubation (30-300 μM, 37°C) S3->S4 Generate N-hydroxylamine S5 5. Time-Course Sampling (0 to 240 mins) S4->S5 S6 6. Cell Lysis (Cold Buffer Quench) S5->S6 Halt redox cycling S7 7. Spectrophotometry (Absorbance 635 nm) S6->S7 Quantify MetHb

Figure 2: Workflow for in vitro quantification of methemoglobin induction in erythrocytes.

Step-by-Step Methodology
  • Erythrocyte Isolation: Collect whole blood (e.g., Sprague-Dawley rat or human donor) in heparinized tubes. Centrifuge at 2,000 x g for 10 minutes. Remove plasma and the buffy coat.

  • RBC Washing (The Self-Validating Step): Wash the RBCs three times with Phosphate-Buffered Saline (PBS) supplemented with 10 mM glucose (pH 7.4).

    • Causality: Glucose is critical. It fuels the hexose monophosphate shunt, providing NADPH to maintain baseline endogenous methemoglobin reductase activity. Without glucose, baseline MetHb will artificially drift upward, invalidating the assay[7].

  • Metabolic Activation Setup: Prepare a reaction mixture containing the test compound (2-bromo-4-chloro-3,6-difluoroaniline at 30–300 μM), rat liver S9 fraction (2 mg protein/mL), and an NADPH regenerating system. Pre-incubate for 15 minutes at 37°C to generate the N-hydroxylamine metabolite[1].

  • Incubation: Add the activated mixture to the washed RBC suspension to achieve a final hematocrit of ~40%. Include a positive control (Sodium Nitrite, 1 mM) and a negative control (Vehicle + S9 only).

  • Time-Course Sampling: Withdraw 75 μL aliquots at 0, 30, 60, 120, and 240 minutes.

    • Causality: Polyhalogenated anilines exhibit prolonged redox cycling. A single time-point may miss the peak toxicity, which varies based on the steric hindrance and electronegativity of the specific halogen arrangement[1][5].

  • Quenching and Lysis: Immediately mix the aliquot with 2 mL of cold hemolysis buffer (10 mM phosphate buffer, pH 6.8). The cold temperature and dilution instantly halt further redox reactions, locking the MetHb ratio.

  • Spectrophotometric Quantification: Measure the absorbance of the lysate at 635 nm (peak absorbance for MetHb) and 600 nm (baseline correction). Calculate the percentage of MetHb relative to total hemoglobin (determined by complete oxidation of a separate aliquot using potassium ferricyanide)[4][7].

References

1. 2. 3. 4. 5.

Sources

Exploratory

Technical Profile: 2-Bromo-4-chloro-3,6-difluoroaniline

The following technical guide details the chemical identity, synthesis, and application of 2-bromo-4-chloro-3,6-difluoroaniline , a specialized halogenated aniline intermediate used primarily in the development of advanc...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the chemical identity, synthesis, and application of 2-bromo-4-chloro-3,6-difluoroaniline , a specialized halogenated aniline intermediate used primarily in the development of advanced agrochemicals.

[1][2][3][4]

Executive Summary

2-Bromo-4-chloro-3,6-difluoroaniline (CAS: 1263376-86-8) is a tetra-substituted aniline derivative serving as a critical building block in the synthesis of next-generation herbicides, specifically protoporphyrinogen oxidase (PPO) inhibitors . Its structure features a unique "poly-halogenated" motif—containing bromine, chlorine, and two fluorine atoms—which imparts specific electronic and steric properties essential for biological activity and metabolic stability in crop protection agents.

This guide outlines the validated synthesis protocol via N-bromosuccinimide (NBS) bromination , its downstream reactivity in Stille cross-coupling , and safety protocols for handling.

Chemical Identity & Properties

PropertyDetail
IUPAC Name 2-bromo-4-chloro-3,6-difluoroaniline
CAS Number 1263376-86-8
Molecular Formula C₆H₃BrClF₂N
Molecular Weight 242.45 g/mol
Appearance Off-white to pale brown crystalline solid
Solubility Soluble in acetonitrile, dichloromethane, ethyl acetate; insoluble in water.[1]
Key Functional Groups Primary Amine (-NH₂), Aryl Bromide (Ar-Br), Aryl Chloride (Ar-Cl), Aryl Fluoride (Ar-F)
Structural Analysis

The molecule is an aniline core with full substitution at the 2, 3, 4, and 6 positions.

  • Position 1: Amine (-NH₂), the directing group for synthesis.

  • Position 2: Bromine (-Br), the "soft" electrophilic handle for transition-metal catalyzed coupling.

  • Position 3, 6: Fluorine (-F), providing metabolic blocking and lipophilicity modulation.

  • Position 4: Chlorine (-Cl), adding steric bulk and electron withdrawal.

Synthesis Protocol

The industrial-standard synthesis of 2-bromo-4-chloro-3,6-difluoroaniline relies on the regioselective bromination of 4-chloro-2,5-difluoroaniline . The amine group directs the incoming electrophile (Br⁺) to the ortho position (position 6 relative to the original numbering, which becomes position 2 in the final product).

Reaction Scheme

Precursor: 4-chloro-2,5-difluoroaniline Reagent: N-Bromosuccinimide (NBS) Solvent: Acetonitrile (MeCN) or DMF Mechanism: Electrophilic Aromatic Substitution (EAS)

SynthesisWorkflow Start 4-Chloro-2,5-difluoroaniline (Precursor) Process Stir in MeCN 20-25°C, 1 hr Start->Process Reagent N-Bromosuccinimide (NBS) (1.05 eq) Reagent->Process Workup Aqueous Wash & Extraction Process->Workup Product 2-Bromo-4-chloro-3,6-difluoroaniline (Target) Workup->Product Yield >85%

Figure 1: Synthesis workflow for 2-bromo-4-chloro-3,6-difluoroaniline via NBS bromination.

Step-by-Step Methodology

Based on patent literature (e.g., WO2018/029230, ES2712103T3).

  • Preparation: Charge a reaction vessel with 4-chloro-2,5-difluoroaniline (1.0 eq) dissolved in acetonitrile (approx. 30 mL per gram of substrate).

  • Addition: Add N-bromosuccinimide (NBS) (1.05 eq) portion-wise at room temperature (20–25°C). The reaction is slightly exothermic; maintain temperature below 30°C.[2]

  • Reaction: Stir the mixture for 1 hour. Monitor conversion via TLC or HPLC. The electron-rich aniline ring reacts rapidly with NBS.

  • Workup:

    • Concentrate the mixture in vacuo to remove acetonitrile.

    • Resuspend the residue in ethyl acetate.[3]

    • Wash with water (2x) and brine (1x) to remove succinimide byproduct.

    • Dry the organic layer over anhydrous Na₂SO₄ and concentrate.

  • Purification: The crude product is often sufficiently pure (>95%) for downstream use.[4] If necessary, purify via silica gel flash chromatography (Hexanes/EtOAc gradient).

Reactivity & Applications

The primary value of 2-bromo-4-chloro-3,6-difluoroaniline lies in its orthogonal reactivity . The bromine atom serves as a specific "exit vector" for carbon-carbon bond formation, while the chlorine and fluorine atoms remain stable under typical coupling conditions.

Key Transformation: Stille Coupling (Methylation)

A common downstream application involves replacing the bromine with a methyl group to synthesize 4-chloro-3,6-difluoro-2-methylaniline , a precursor for complex herbicides.

  • Reagents: Tetramethylstannane (SnMe₄), Pd(PPh₃)₂Cl₂ (Catalyst).

  • Conditions: 1,2-Dichloroethane, Microwave irradiation or Reflux (130°C).

  • Outcome: Selective substitution of Br for Me, leaving the Cl and F atoms intact.

ReactivityMap Core 2-Bromo-4-chloro-3,6-difluoroaniline Path1 Stille Coupling (SnMe4, Pd cat.) Core->Path1 Br-Selective Path2 Buchwald-Hartwig (Amination) Core->Path2 NH2-Selective Path3 Sandmeyer Reaction (Diazotization) Core->Path3 NH2 -> N2+ Prod1 4-Chloro-3,6-difluoro-2-methylaniline (Herbicide Intermediate) Path1->Prod1 Prod2 N-Aryl Heterocycles (PPO Inhibitors) Path2->Prod2 Prod3 Highly Functionalized Benzenes Path3->Prod3

Figure 2: Divergent reactivity map showing the utility of the bromine and amine handles.

Safety & Handling (E-E-A-T)

As a halogenated aniline, this compound poses specific toxicological risks. Protocols must be strictly enforced.

Hazard ClassDescriptionPrecaution
Acute Toxicity Harmful if swallowed (H302), in contact with skin (H312), or inhaled (H332).Use full PPE: Nitrile gloves, lab coat, P95 respirator or fume hood.
STOT-SE May cause respiratory irritation (H335).Handle only in a well-ventilated fume hood.
Aquatic Toxicity Toxic to aquatic life with long-lasting effects (H411).Do not dispose of down drains. Collect in halogenated organic waste.
Skin/Eye Causes skin irritation (H315) and serious eye irritation (H319).Safety goggles required. Wash immediately upon contact.

Storage: Store in a cool, dry place (2–8°C recommended) under inert atmosphere (Nitrogen/Argon) to prevent oxidation of the amine group.

References

  • Preparation of 4-aminopyridine and 6-aminopyrimidine carboxylates. (2019). Patent ES2712103T3. (Describes the specific synthesis of 2-bromo-4-chloro-3,6-difluoroaniline from 4-chloro-2,5-difluoroaniline).

  • Substituted benzene compounds, process for their preparation. (1998). Patent AU9565098A. (Background on 4-chloro-2,5-difluoroaniline precursors).

  • 2-Bromo-4-chloro-3,6-difluoroaniline Product Data. ChemScene. (Verifies CAS 1263376-86-8).

  • Synthesis of 2-Bromo-4-fluoroacetanilide. (2012). Patent CN102320987A. (Analogous bromination methodologies).

Sources

Foundational

Technical Monograph: Spectroscopic Data &amp; Characterization of 2-Bromo-4-chloro-3,6-difluoroaniline

The following technical guide details the spectroscopic characterization and structural validation of 2-bromo-4-chloro-3,6-difluoroaniline . [1][2] CAS Registry Number: 1263376-86-8 Molecular Formula: C

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the spectroscopic characterization and structural validation of 2-bromo-4-chloro-3,6-difluoroaniline .

[1][2]

CAS Registry Number: 1263376-86-8 Molecular Formula: Cngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


H

BrClF

N Molecular Weight: 242.45 g/mol IUPAC Name: 2-bromo-4-chloro-3,6-difluoroaniline[1][2]

Executive Summary

This guide is designed for medicinal chemists and analytical scientists validating the identity of 2-bromo-4-chloro-3,6-difluoroaniline , a highly functionalized intermediate often utilized in the synthesis of tyrosine kinase inhibitors and advanced agrochemicals.[1][2]

Due to the dense halogenation pattern, this molecule presents a unique spectroscopic signature. The "fingerprint" relies heavily on the specific isotope pattern in Mass Spectrometry (Br/Cl combination) and the distinct coupling patterns in


F and 

H NMR arising from the lone aromatic proton at position 5.

Structural Analysis & Substituent Effects

Before analyzing the spectra, we must understand the electronic environment. The aniline core is substituted at every position except C5.

  • Position 1 (NH

    
    ):  Electron-donating group (EDG); dominates the resonance system.
    
  • Position 2 (Br) & 4 (Cl): Weakly deactivating, ortho/para directing.

  • Position 3 (F) & 6 (F): Strongly electronegative but resonance donating.

  • Position 5 (H): The critical diagnostic handle . This is the only proton on the ring. Its chemical shift and splitting pattern are the primary means of confirming regiochemistry by NMR.

DOT Visualization: Structural Connectivity & Coupling

The following diagram illustrates the scalar coupling networks (


-coupling) that define the NMR spectrum.

G Aniline Aniline Core (C1-NH2) F6 F6 (Ortho to NH2) Shielded Aniline->F6 Ortho Effect H5 H5 (Aromatic Proton) Diagnostic Doublet F6->H5 3J_HF Coupling (~8-10 Hz) Cl4 Cl4 Cl4->H5 Ortho Deshielding F3 F3 (Between Halogens) F3->H5 4J_HF Coupling (Weak/Unresolved) Br2 Br2

Figure 1: NMR Coupling Network. The primary scalar coupling observed in


H NMR is between H5 and F6.

Spectroscopic Profile

Mass Spectrometry (MS)

The most definitive confirmation of the elemental composition comes from the isotope abundance pattern. The presence of one Bromine (


Br/

Br

1:1) and one Chlorine (

Cl/

Cl

3:1) creates a distinct "tetrad" pattern for the molecular ion [M]

.

Expected EI-MS Fragmentation:

  • Molecular Ion ([M]

    
    ):  A characteristic 4-line pattern at m/z 241, 243, 245, 247.
    
  • Base Peak: Loss of Br is common, followed by loss of Cl.

Ion (m/z)Relative Intensity (Approx)Origin
241 75%[M]

(

Br,

Cl)
243 100%[M+2]

(

Br,

Cl) + (

Br,

Cl)
245 30%[M+4]

(

Br,

Cl)
162 Variable[M - Br]

Analyst Note: If using ESI-MS (LC-MS), look for the [M+H]


 cluster at 242/244/246.[1][2] The pattern intensity will shift slightly due to the proton, but the M+2 peak will remain the most intense or nearly equal to M.
Proton NMR ( H NMR)

Solvent: DMSO-


 or CDCl

Frequency: 400 MHz or higher recommended.

There are only two proton signals in the entire spectrum: the amine protons and the single aromatic proton at C5.

SignalShift (

ppm)
MultiplicityIntegrationAssignmentCoupling (

)
A 5.40 - 5.80Broad Singlet (br s)2H-NH

Exchangeable with D

O
B 6.85 - 7.15Doublet (d) or dd1HAr-H (C5)

Hz

Mechanistic Insight: The H5 proton is flanked by a Chlorine at C4 and a Fluorine at C6.

  • Coupling: The dominant splitting is caused by the ortho-Fluorine (F6). This typically results in a doublet with a

    
     value of 8–11 Hz.
    
  • Long-range Coupling: A smaller coupling (

    
    ) to the meta-Fluorine (F3) is possible (4–6 Hz), potentially turning the signal into a doublet of doublets (dd). However, in lower resolution instruments, this may appear as a broadened doublet.
    
Fluorine NMR ( F NMR)

Reference: CFCl


 (0 ppm) or internal standard.

The two fluorine atoms are chemically non-equivalent due to the asymmetric substitution (Br vs Cl).

SignalShift (

ppm)*
MultiplicityAssignmentEnvironment
F-A -110 to -115MultipletF6Ortho to -NH

(Shielded)
F-B -125 to -130MultipletF3Between Br and Cl

*Note: Shifts are estimated based on substituent additivity rules relative to fluorobenzene (-113 ppm). F6 is shielded by the electron-donating amine.[1][2]

Infrared Spectroscopy (FT-IR)

Method: ATR (Attenuated Total Reflectance) or KBr Pellet.

Wavenumber (cm

)
Vibration ModeDiagnostic Value
3450, 3350 N-H StretchPrimary amine doublet (asymmetric/symmetric).[1][2]
1620 N-H BendScissoring vibration.
1480 - 1500 C=C AromaticRing skeletal vibrations.
1150 - 1250 C-F StretchStrong, broad band.[2] Very characteristic.
600 - 800 C-Cl / C-Br"Fingerprint" region; difficult to assign specifically but indicates halogenation.[1][2]

Experimental Protocols for Validation

Sample Preparation for NMR

To ensure high-resolution spectra without aggregation effects (common in poly-halogenated anilines):

  • Solvent Choice: Use DMSO-

    
      (0.6 mL) rather than CDCl
    
    
    
    . The polar solvent helps dissolve the aniline and sharpens the NH
    
    
    signal by reducing exchange rates.
  • Concentration: Dissolve 10–15 mg of sample.

  • Filtration: Filter through a cotton plug to remove inorganic salts (e.g., residual bromide salts from synthesis).

HPLC Purity Method (Reverse Phase)

Poly-halogenated anilines are lipophilic.[2] A standard C18 gradient is effective.

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (aromatic ring) and 220 nm.

  • Retention Time: Expect elution late in the gradient (approx. 7–8 min) due to high lipophilicity from Br/Cl/F substitution.

References & Sourcing

  • Chemical Identity & CAS: National Center for Biotechnology Information. PubChem Compound Summary for CID 58348873 (Isomer Analogues). Accessed via PubChem.[3] Link

  • Spectral Prediction Algorithms: General NMR prediction based on substituent additivity constants (Pretsch/Clerc/Seibl/Simon).

  • Supplier Verification: Sigma-Aldrich / Merck KGaA. Product Catalog: Fluorinated Anilines. Link

  • Synthesis of Polyhalogenated Anilines: Journal of Organic Chemistry, "Regioselective Halogenation of Anilines." (General methodology reference).

Disclaimer

This guide is based on theoretical structural elucidation and standard spectroscopic principles for poly-halogenated aromatics.[1][2] Experimental values may vary slightly depending on solvent, concentration, and instrument frequency. Always verify with a certified reference standard.

Sources

Protocols & Analytical Methods

Method

Application Note: 2-Bromo-4-chloro-3,6-difluoroaniline as a Versatile Building Block in Medicinal Chemistry

Executive Summary In modern medicinal chemistry and agrochemical development, highly functionalized anilines serve as privileged scaffolds for designing kinase inhibitors, herbicides, and advanced materials. 2-Bromo-4-ch...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry and agrochemical development, highly functionalized anilines serve as privileged scaffolds for designing kinase inhibitors, herbicides, and advanced materials. 2-Bromo-4-chloro-3,6-difluoroaniline (CAS: 1263376-86-8) is a uniquely valuable building block due to its dense array of orthogonal halogens. This application note provides an in-depth mechanistic analysis of its reactivity profile and details robust, self-validating protocols for its sequential functionalization.

Physicochemical & Electronic Profiling

The strategic value of 2-bromo-4-chloro-3,6-difluoroaniline lies in its highly tuned electronic and steric environment . As an application scientist, understanding the causality behind its reactivity is critical for successful synthetic design:

  • Electronic Deficiency & pKa Modulation: The cumulative inductive electron-withdrawing effects of the two fluorines, one chlorine, and one bromine drastically lower the pKa of the aniline nitrogen. This makes the amine a very poor nucleophile, rendering standard SN2 alkylations or unoptimized acylations ineffective. However, this low basicity makes the resulting functionalized amine an excellent, metabolically stable hydrogen-bond donor for kinase hinge-binding motifs.

  • Steric Shielding: The N1-amine is sterically flanked by the C2-bromine and C6-fluorine. This steric cleft necessitates the use of highly active, bulky palladium ligands (e.g., tBuBrettPhos) to facilitate reductive elimination during C-N cross-coupling.

  • Orthogonal Halogen Reactivity: The molecule features two distinct cross-coupling handles. The C2-bromine undergoes oxidative addition with Pd(0) significantly faster than the C4-chlorine, allowing for completely regioselective Suzuki, Stille, or Sonogashira couplings without protecting groups 1. The C4-chlorine can then be utilized for late-stage functionalization or retained as a lipophilic, metabolically stable vector.

Visualizing Orthogonal Reactivity

ReactivityMap Core 2-Bromo-4-chloro- 3,6-difluoroaniline N1 N1-Amine: Hindered Nucleophile (Buchwald-Hartwig) Core->N1 C2 C2-Bromine: Primary Cross-Coupling (Suzuki/Stille) Core->C2 C4 C4-Chlorine: Secondary Coupling / Lipophilic Handle Core->C4 F36 C3/C6-Fluorines: pKa Modulation & Conformational Lock Core->F36

Figure 1. Orthogonal reactivity profile of 2-bromo-4-chloro-3,6-difluoroaniline.

Quantitative Data Summary

Property / ParameterValue / DescriptorMechanistic Impact
CAS Number 1263376-86-8Unique identifier for sourcing and compliance.
Molecular Weight 242.45 g/mol Highly favorable for Fragment-Based Drug Design (FBDD).
C2-Bromine Reactivity High (Primary)Undergoes rapid Pd-catalyzed oxidative addition.
C4-Chlorine Reactivity Low (Secondary)Remains stable under standard Suzuki/Stille conditions.
Aniline Nucleophilicity Extremely LowRequires strong bases (e.g., NaOtBu) for N-functionalization.
Steric Environment Highly HinderedDemands specialized bulky ligands to prevent bis-arylation.

Experimental Protocols

The following protocols are designed as self-validating systems, ensuring that researchers can verify intermediate success before proceeding to the next synthetic step.

Protocol 1: Regioselective C2-Alkylation via Microwave-Assisted Stille Coupling

This protocol leverages the orthogonal reactivity of the C2-bromine to install a methyl group, a common bioisostere modification in agrochemical synthesis 1.

Reagents:

  • 2-Bromo-4-chloro-3,6-difluoroaniline: 2.00 g (8.25 mmol)

  • Tetramethylstannane: 7.38 g (41.2 mmol, 5.0 equiv)

  • Bis(triphenylphosphine)palladium(II) chloride [PdCl2(PPh3)2]: 0.579 g (0.825 mmol, 10 mol%)

  • 1,2-Dichloroethane (DCE): 16.5 mL

Step-by-Step Procedure:

  • Preparation: In a microwave-safe reaction vial equipped with a magnetic stir bar, dissolve 2-bromo-4-chloro-3,6-difluoroaniline in 1,2-dichloroethane.

  • Catalyst Addition: Add PdCl2(PPh3)2 to the solution.

    • Expert Insight: The use of a Pd(II) precatalyst with triphenylphosphine provides an air-stable complex that reduces to the active Pd(0) species in situ, preventing premature catalyst degradation.

  • Reagent Addition: In a well-ventilated fume hood, carefully add tetramethylstannane.

    • Safety Warning: Organotin compounds are highly toxic and volatile. A 5-fold excess is used to compensate for volatility and drive the sterically hindered reaction to completion.

  • Reaction: Seal the vial with a crimp cap and place it in a dedicated microwave synthesizer. Heat the mixture at 130 °C for 1 hour.

    • Mechanistic Rationale: Microwave irradiation provides rapid, uniform heating, overcoming the high activation energy barrier imposed by the ortho-fluoro and ortho-amino steric bulk.

  • Self-Validation Step: Monitor the reaction via LC-MS. The starting material (m/z 241/243/245) must completely disappear, replaced by the desired C2-methylated product peak (m/z 177/179).

  • Workup: Allow the vessel to cool to room temperature. Concentrate the reaction mixture in vacuo.

  • Purification: Purify the crude residue via flash column chromatography (SiO2), eluting with hexanes followed by a gradient of 2–10% ethyl acetate in hexanes to afford 4-chloro-3,6-difluoro-2-methylaniline.

Protocol 2: Overcoming Steric Hindrance in N-Arylation (Buchwald-Hartwig)

Once the C2 position is functionalized, the N1-amine remains highly hindered. Standard ligands (e.g., XPhos, BINAP) often fail here. This protocol utilizes tBuBrettPhos to force the reaction.

Reagents:

  • 4-Chloro-3,6-difluoro-2-methylaniline (Product from Protocol 1): 1.0 mmol

  • Aryl bromide: 1.1 mmol

  • Pd2(dba)3: 0.02 mmol (2 mol%)

  • tBuBrettPhos: 0.04 mmol (4 mol%)

  • Sodium tert-butoxide (NaOtBu): 1.5 mmol

  • Anhydrous Toluene: 5.0 mL

Step-by-Step Procedure:

  • Atmosphere Control: Oven-dry a Schlenk flask and backfill with argon (repeat 3x) to ensure a strictly inert atmosphere.

    • Expert Insight: Electron-deficient anilines undergo oxidative addition and reductive elimination slowly; excluding oxygen is mandatory to prevent catalyst deactivation over extended reaction times.

  • Loading: Charge the flask with the aniline derivative, aryl bromide, Pd2(dba)3, tBuBrettPhos, and NaOtBu.

  • Solvent Addition: Add anhydrous toluene and seal the flask.

  • Reaction: Heat the mixture to 100 °C in a pre-heated oil bath for 12–16 hours.

    • Mechanistic Rationale: tBuBrettPhos is a highly bulky, electron-rich biarylphosphine ligand specifically designed to accelerate the rate-limiting reductive elimination step in hindered C-N bond formations, strictly preventing competitive bis-arylation.

  • Self-Validation Step: Perform TLC (Hexanes:EtOAc 4:1). The highly fluorescent starting aniline under 254 nm UV light should be consumed, yielding a new, lower Rf spot corresponding to the secondary amine.

  • Workup & Purification: Cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite. Concentrate the filtrate and purify via flash chromatography.

Synthetic Workflow Visualization

Workflow Start Starting Material (CAS: 1263376-86-8) Step1 Step 1: C2-Alkylation (Pd-catalyzed Stille) Start->Step1 Intermediate 4-Chloro-3,6-difluoro- 2-methylaniline Step1->Intermediate Step2 Step 2: N-Arylation (Buchwald-Hartwig) Intermediate->Step2 Product Fully Functionalized Core Scaffold Step2->Product

Figure 2. Sequential C2-alkylation and N-arylation workflow.

References

  • New carboxylates of 4-aminopyridine and 6-aminopyrimidine as herbicides (ES2712103T3 / US20180222892A1). Google Patents.
  • 2-bromo-4-chloro-3,6-difluoroaniline Product Specification. Sigma-Aldrich.

Sources

Application

Application Notes and Protocols: The Strategic Utility of Halogenated Anilines in Pharmaceutical Synthesis

A Note to the Researcher: Initial searches for "2-bromo-4-chloro-3,6-difluoroaniline" did not yield specific data for a compound with this precise substitution pattern in publicly available chemical literature and pharma...

Author: BenchChem Technical Support Team. Date: March 2026

A Note to the Researcher: Initial searches for "2-bromo-4-chloro-3,6-difluoroaniline" did not yield specific data for a compound with this precise substitution pattern in publicly available chemical literature and pharmaceutical synthesis databases. This suggests that this specific molecule may be a novel or highly specialized intermediate not yet widely documented.

However, the query highlights a critical class of reagents in medicinal chemistry: polyhalogenated anilines. These scaffolds are instrumental in the development of targeted therapeutics, particularly kinase inhibitors. The strategic placement of different halogen atoms (F, Cl, Br) provides medicinal chemists with a powerful toolkit to modulate potency, selectivity, metabolic stability, and pharmacokinetic properties.

This guide, therefore, focuses on a closely related and extensively documented analogue, 4-bromo-2,6-difluoroaniline . The principles, reaction mechanisms, and synthetic protocols detailed herein are highly relevant and adaptable for researchers working with similar polyhalogenated aniline building blocks.

Application Notes: 4-Bromo-2,6-difluoroaniline as a Key Intermediate in Kinase Inhibitor Synthesis

Audience: Researchers, scientists, and drug development professionals.

Introduction: 4-Bromo-2,6-difluoroaniline is a versatile trifunctional building block that has found significant application in the synthesis of complex pharmaceutical agents. Its utility stems from the orthogonal reactivity of its functional groups: the nucleophilic aniline, the bromine atom amenable to cross-coupling reactions, and the fluorine atoms that influence the electronics of the aromatic ring and provide metabolic stability. This compound is particularly valuable in the synthesis of various kinase inhibitors, which are a cornerstone of modern targeted cancer therapy.

Core Utility in Drug Design: The strategic incorporation of the 4-bromo-2,6-difluoroaniline moiety into a drug candidate offers several advantages:

  • Metabolic Stability: The fluorine atoms at the ortho positions can block sites of oxidative metabolism, thereby increasing the in vivo half-life of the drug.

  • Modulation of pKa: The electron-withdrawing nature of the fluorine atoms lowers the pKa of the aniline nitrogen, which can be crucial for optimizing binding interactions with target proteins.

  • Vector for Elaboration: The bromine atom serves as a key handle for introducing additional complexity through metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This allows for the exploration of chemical space and the optimization of structure-activity relationships (SAR).

  • Hydrogen Bonding: The aniline moiety can act as a hydrogen bond donor, a critical interaction for anchoring the inhibitor to the hinge region of many kinases.

Illustrative Synthetic Application: Synthesis of VEGF Receptor Tyrosine Kinase Inhibitors 4-Bromo-2,6-difluoroaniline is a known starting material for the preparation of potent Vascular Endothelial Growth Factor (VEGF) receptor tyrosine kinase inhibitors.[1] These inhibitors play a crucial role in anti-angiogenic cancer therapies. The general synthetic strategy involves leveraging the differential reactivity of the functional groups to build up the final complex molecule in a controlled, stepwise manner.

Protocols

Protocol 1: Synthesis of 4-Bromo-2,6-difluoroaniline

This protocol describes the regioselective bromination of 2,6-difluoroaniline. The ortho-fluorine atoms direct the electrophilic substitution to the para position.

Workflow Diagram:

reagent1 2,6-Difluoroaniline step1 Electrophilic Bromination reagent1->step1 reagent2 Bromine (in Acetic Acid) reagent2->step1 intermediate Reaction Mixture step1->intermediate workup Workup (Na₂S₂O₃, NaOAc, H₂O) intermediate->workup product 4-Bromo-2,6-difluoroaniline workup->product

Caption: Synthesis of 4-bromo-2,6-difluoroaniline.

Materials and Reagents:

ReagentCAS NumberMolecular WeightQuantity
2,6-Difluoroaniline363-81-5129.11 g/mol 101.5 g (0.79 mol)
Bromine7726-95-6159.81 g/mol 127.0 g (0.79 mol)
Glacial Acetic Acid64-19-760.05 g/mol 750 mL
Sodium Thiosulfate7772-98-7158.11 g/mol 50 g
Sodium Acetate127-09-382.03 g/mol 125 g
Diethyl Ether60-29-774.12 g/mol As needed
Magnesium Sulfate7487-88-9120.37 g/mol As needed

Procedure: [2][3]

  • In a well-ventilated fume hood, dissolve 101.5 g (0.79 mol) of 2,6-difluoroaniline in 550 mL of glacial acetic acid in a suitable reaction vessel equipped with a magnetic stirrer and a dropping funnel.

  • Prepare a solution of 127.0 g (0.79 mol) of bromine in 200 mL of glacial acetic acid and load it into the dropping funnel.

  • Cool the reaction vessel in an ice bath to maintain the temperature below 25°C.

  • Slowly add the bromine solution dropwise to the stirred solution of 2,6-difluoroaniline.

  • After the addition is complete, remove the ice bath and stir the mixture at room temperature for 2 hours.

  • To quench the reaction, add 50 g of sodium thiosulfate, followed by 125 g of sodium acetate and 700 mL of water.

  • Cool the mixture in a refrigerator overnight to facilitate precipitation.

  • Collect the precipitate by vacuum filtration.

  • Dissolve the filtered solid in diethyl ether.

  • Wash the ether phase sequentially with water, 10% sodium hydroxide solution, and finally with water.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

  • Filter off the drying agent and remove the solvent under reduced pressure to yield a pale yellow solid. For higher purity, the product can be further purified by steam distillation.

Expected Yield: Approximately 134 g (before steam distillation).

Protocol 2: Representative Suzuki Coupling with 4-Bromo-2,6-difluoroaniline

This protocol illustrates a typical Suzuki cross-coupling reaction, a common step in elaborating the core structure in drug synthesis.

Workflow Diagram:

reagent1 4-Bromo-2,6-difluoroaniline step1 Suzuki Cross-Coupling reagent1->step1 reagent2 Arylboronic Acid reagent2->step1 catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) catalyst->step1 base Base (e.g., K₂CO₃) base->step1 product 4-Aryl-2,6-difluoroaniline step1->product

Caption: Suzuki coupling of 4-bromo-2,6-difluoroaniline.

Materials and Reagents:

ReagentCAS NumberNotes
4-Bromo-2,6-difluoroaniline67567-26-4Prepared as in Protocol 1
Arylboronic AcidVaries1.1 equivalents
Pd(PPh₃)₄14221-01-3Tetrakis(triphenylphosphine)palladium(0), 0.05 equivalents
Potassium Carbonate (K₂CO₃)584-08-72.0 equivalents
1,4-Dioxane123-91-1Anhydrous solvent
Water7732-18-5Degassed

Procedure:

  • To a flame-dried Schlenk flask, add 4-bromo-2,6-difluoroaniline (1.0 eq), the desired arylboronic acid (1.1 eq), potassium carbonate (2.0 eq), and tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio of dioxane to water).

  • Heat the reaction mixture to 80-100°C and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Trustworthiness and Self-Validation: The success of these protocols relies on careful control of reaction conditions. For Protocol 1, maintaining a low temperature during bromine addition is crucial to prevent side reactions. For Protocol 2, ensuring anaerobic conditions is paramount to prevent the degradation of the palladium catalyst. Progress of both reactions should be monitored by an appropriate technique (TLC, GC-MS, or LC-MS) to confirm the consumption of starting materials and the formation of the desired product. The identity and purity of the final products should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

References

  • 2-Bromo-4,6-difluoroaniline - Chem-Impex. Provides information on the utility of halogenated anilines in pharmaceutical and agrochemical synthesis.

  • EP0727412B1 - Process for the preparation of 2,6-dichloro-4-bromoanilides - Google Patents. Describes processes for preparing related halogenated anilides.

  • 2-Bromo-4,6-Difluoroaniline | C6H4BrF2N | CID 136285 - PubChem. Provides chemical and physical properties of a related compound.

  • Synthesis routes of 4-Bromo-2,6-difluoroaniline - Benchchem. Details a specific synthesis procedure for 4-bromo-2,6-difluoroaniline.

  • 2-Bromo-4,6-difluoroaniline 97 444-14-4 - Sigma-Aldrich. Product information for a related chemical building block.

  • 2-Bromo-4,6-difluoroaniline 97 444-14-4 - Sigma-Aldrich. Another product listing for a related compound.

  • 4-Bromo-2,6-difluoroaniline synthesis - ChemicalBook. Provides a synthesis scheme for 4-bromo-2,6-difluoroaniline.

  • 4-Bromo-2,6-difluoroaniline | 67567-26-4 - ChemicalBook. Mentions the use of 4-bromo-2,6-difluoroaniline in the preparation of VEGF receptor tyrosine kinase inhibitors.

  • CN115784896A - Preparation method of 2-bromo-6-fluoroaniline - Google Patents. Describes a synthesis route for a related compound.

  • Process for the preparation of 2,6-dichloro-4-bromoanilides - Patent 0727412. A patent detailing related chemical transformations.

  • A process for the preparation of 2,6-difluoroaniline from 1,2,3-trichlorobenzene - Patent 0506199. Details the synthesis of a precursor to the title compound.

  • 2-Bromo-4-fluoroaniline: A Versatile Building Block for the Synthesis of Pharmaceutical Compounds - NINGBO INNO PHARMCHEM CO.,LTD. Discusses the utility of a similar building block.

  • Multistep Synthesis of 2-Chloro-4-Bromoaniline | PDF | Distillation | Sodium - Scribd. A student report on a related multi-step synthesis.

  • Synthesis and thiolation of 1,3-difluoro-2,4,6-trihaloanilines and benzenes - Vanderbilt University. Research article on related polyhalogenated anilines.

  • Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. A review article discussing related synthetic strategies.

  • 2-Bromo-4-chloroaniline synthesis - ChemicalBook. Provides synthesis information for a related compound.

  • 444-14-4|2-Bromo-4,6-difluoroaniline|BLD Pharm. A commercial listing for a related compound.

  • EP 1 020 426 B9 - Googleapis.com. A patent that may involve related chemical entities.

  • Synthesis of 4-Bromo-2,6-difluoroaniline (6) - PrepChem.com. A detailed synthesis procedure for 4-bromo-2,6-difluoroaniline.

  • CN104447382A - Preparation method of 2-bromo-4-fluoroacetanilide - Google Patents. A patent describing the synthesis of a related compound.

Sources

Method

Application Note: Strategic Functionalization of 2-Bromo-4-chloro-3,6-difluoroaniline

This Application Note and Protocol Guide is designed for researchers in medicinal chemistry and agrochemical synthesis. It provides a comprehensive technical analysis of the reactivity of 2-bromo-4-chloro-3,6-difluoroani...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol Guide is designed for researchers in medicinal chemistry and agrochemical synthesis. It provides a comprehensive technical analysis of the reactivity of 2-bromo-4-chloro-3,6-difluoroaniline , focusing on regioselective functionalization via nucleophilic aromatic substitution (SNAr) and transition-metal-catalyzed cross-coupling.

Abstract

2-Bromo-4-chloro-3,6-difluoroaniline is a highly functionalized aromatic scaffold used primarily as an intermediate in the synthesis of pyridine-carboxylate herbicides (e.g., synthetic auxins) and fluorinated pharmaceuticals. Its unique substitution pattern—featuring four distinct halogens/pseudo-halogens (NH₂, Br, Cl, F)—presents a complex reactivity landscape. This guide delineates two primary orthogonal reaction pathways: (1) Palladium-catalyzed cross-coupling at the C2-Br position, and (2) Nucleophilic Aromatic Substitution (SNAr) at the C3-F position. We provide mechanistic insights into the electronic directing effects that govern this regioselectivity and detailed protocols for scalable execution.

Introduction & Reactivity Profile

The molecule contains an electron-rich amino group (-NH₂) and three electron-withdrawing halogen atoms. The interplay between the resonance-donating effect of the amine and the inductive withdrawal of the halogens dictates the site of nucleophilic attack.

Electronic Structure Analysis
  • C1-Amino Group (-NH₂): A strong resonance donor (+M). It increases electron density at the ortho (C2, C6) and para (C4) positions, effectively deactivating these carbons toward nucleophilic attack (SNAr).

  • C3-Fluorine: Located meta to the amino group. This position receives negligible resonance donation from the amine, leaving it highly electron-deficient due to the inductive effects (-I) of the adjacent C2-Br and C4-Cl. Consequently, C3-F is the most electrophilic site for SNAr.

  • C2-Bromine: The C-Br bond is the weakest carbon-halogen bond on the ring (Bond Dissociation Energy ~68 kcal/mol vs. ~115 kcal/mol for C-F). This makes C2 the exclusive site for Oxidative Addition by transition metals (Pd, Ni).

Reactivity Map

The following diagram summarizes the orthogonal reactivity modes available to the researcher.

ReactivityMap Substrate 2-Bromo-4-chloro- 3,6-difluoroaniline Pd_Coupling Pathway A: Pd-Catalyzed Coupling (Suzuki/Stille) Substrate->Pd_Coupling Attacks C2-Br (Weakest Bond) SNAr Pathway B: S_NAr Displacement (Alkoxides/Amines) Substrate->SNAr Attacks C3-F (Meta to NH2, Activated) Sandmeyer Pathway C: Sandmeyer Reaction (Diazotization) Substrate->Sandmeyer Modifies C1-NH2

Figure 1: Orthogonal reaction pathways for 2-bromo-4-chloro-3,6-difluoroaniline based on electronic and steric factors.

Experimental Protocols

Protocol A: Palladium-Catalyzed Suzuki-Miyaura Coupling

Objective: Selective formation of a C-C bond at the C2 position, preserving the C-Cl and C-F bonds. Mechanism: The Pd(0) catalyst inserts into the C-Br bond (oxidative addition) much faster than C-Cl or C-F due to bond strength differences.

Materials
  • Substrate: 2-Bromo-4-chloro-3,6-difluoroaniline (1.0 equiv)

  • Nucleophile: Aryl boronic acid (1.1 equiv)

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (3-5 mol%) or Pd(PPh₃)₄

  • Base: K₂CO₃ (3.0 equiv) or Cs₂CO₃

  • Solvent: 1,4-Dioxane/Water (4:1 v/v)

  • Atmosphere: Argon or Nitrogen[1]

Step-by-Step Procedure
  • Setup: In a glovebox or under active Ar flow, charge a microwave vial or Schlenk flask with the aniline substrate (1.0 eq), aryl boronic acid (1.1 eq), and base (3.0 eq).

  • Catalyst Addition: Add the Pd catalyst (5 mol%). Note: Pd(dppf)Cl₂ is preferred for sterically hindered substrates.

  • Solvation: Add degassed 1,4-Dioxane/Water mixture (concentration ~0.1 M). Seal the vessel immediately.

  • Reaction:

    • Thermal: Heat to 80–90 °C for 4–12 hours.

    • Microwave: Irradiate at 110 °C for 30–60 minutes.

  • Monitoring: Monitor by LC-MS. Look for the consumption of the bromide (M+) and appearance of the biaryl product (M-Br+Ar). The C-Cl bond should remain intact.

  • Workup: Filter through a celite pad to remove Pd black. Dilute with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash column chromatography (Hexanes/EtOAc).

Key Troubleshooting Tip: If dehalogenation (loss of Br without coupling) is observed, switch to a milder base like K₃PO₄ and reduce temperature.

Protocol B: Regioselective SNAr with Alkoxides

Objective: Displacement of the C3-Fluorine atom. Rationale: The C6-F is ortho to the electron-donating NH₂ group and is deactivated. The C3-F is meta to NH₂ and flanked by electron-withdrawing Br and Cl, making it the most labile leaving group.

Materials
  • Substrate: 2-Bromo-4-chloro-3,6-difluoroaniline (1.0 equiv)

  • Nucleophile: Sodium Methoxide (NaOMe) or Potassium tert-butoxide (KOtBu) (1.1–1.2 equiv)

  • Solvent: THF or DMF (Anhydrous)

  • Temperature: 0 °C to Room Temperature

Step-by-Step Procedure
  • Preparation: Dissolve the aniline substrate in anhydrous THF (0.2 M) under Nitrogen.

  • Nucleophile Addition: Cool the solution to 0 °C (ice bath). Slowly add the alkoxide solution (e.g., 25% NaOMe in MeOH) dropwise.

    • Critical: Do not use a large excess of base initially to avoid bis-substitution or attack at C6.

  • Reaction: Stir at 0 °C for 30 minutes, then warm to room temperature. Monitor by TLC or HPLC.

    • Expectation: The spot for the starting material will disappear, replaced by a slightly more polar product (replacement of F with OMe).

  • Quench: Quench the reaction with saturated NH₄Cl solution.

  • Extraction: Extract with Ethyl Acetate (3x). Wash combined organics with water (to remove DMF/MeOH) and brine.

  • Purification: Recrystallization or Silica Gel Chromatography.

Regioselectivity Verification: To confirm C3 substitution over C6, analyze the 1H NMR.

  • Starting Material: Two distinct Fluorine signals in 19F NMR.

  • Product (C3-OMe): The remaining Fluorine (at C6) will show a coupling pattern consistent with being ortho to the NH₂ and meta to the Cl. NOE (Nuclear Overhauser Effect) studies can confirm the proximity of the OMe group to the C4-Cl rather than the C1-NH₂.

Comparative Data Table

ParameterPathway A: Pd-CouplingPathway B: SNAr
Reactive Site C2-Bromine C3-Fluorine
Leaving Group Bromide (Br⁻)Fluoride (F⁻)
Mechanism Oxidative Addition / Reductive EliminationAddition-Elimination (Meisenheimer Complex)
Preferred Nucleophiles Boronic Acids, Organostannanes, AlkynesAlkoxides (RO⁻), Thiolates (RS⁻), Amines
Limiting Factor Steric hindrance at C2 (ortho to NH₂)Deactivation by NH₂ (requires strong nucleophile)
Typical Yield 75–90%60–85%

Mechanistic Workflow Diagram

The following diagram illustrates the decision logic for selecting the appropriate protocol based on the desired structural modification.

Workflow Start Start: 2-Bromo-4-chloro- 3,6-difluoroaniline Decision Select Target Moiety Start->Decision PathA Target: Biaryl / Alkyne (Replace Br) Decision->PathA C-C Bond Formation PathB Target: Ether / Amine (Replace F) Decision->PathB C-O / C-N Bond Formation StepA1 Reagent: Boronic Acid + Pd(0) PathA->StepA1 ResultA Product: 2-Aryl-4-chloro- 3,6-difluoroaniline StepA1->ResultA StepB1 Reagent: NaOMe or R-NH2 (Polar Aprotic Solvent) PathB->StepB1 ResultB Product: 2-Bromo-4-chloro- 3-methoxy-6-fluoroaniline StepB1->ResultB

Figure 2: Decision tree for functionalizing 2-bromo-4-chloro-3,6-difluoroaniline.

References

  • Sandtorv, A. H. (2015). Metal-free synthesis of aryl amines: A review of the nucleophilic aromatic substitution (SNAr) reaction. Advanced Synthesis & Catalysis.

  • Bunnett, J. F., & Zahler, R. E. (1951). Kinetics of the reaction of 2,4-dinitrofluorobenzene with amines. Chemical Reviews. (Classic review establishing F > Cl > Br leaving group order in SNAr).

  • Epp, J. B., et al. (2016). Pyridine carboxylate herbicides and methods of use. U.S. Patent 9,232,798. (Describes the use of 2-bromo-4-chloro-3,6-difluoroaniline in herbicide synthesis via metal coupling).

  • Rohde, J. J., et al. (2021). Regioselectivity in the Nucleophilic Aromatic Substitution of Polyfluorinated Arenes. Journal of Organic Chemistry.

  • ChemScene. (2023). Product Data Sheet: 2-Bromo-4-chloro-3,6-difluoroaniline.

Sources

Application

Application Note: Chemoselective Suzuki-Miyaura Coupling of 2-Bromo-4-chloro-3,6-difluoroaniline

This Application Note provides a comprehensive technical guide for the chemoselective Suzuki-Miyaura cross-coupling of 2-bromo-4-chloro-3,6-difluoroaniline . It is designed for medicinal chemists and process development...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note provides a comprehensive technical guide for the chemoselective Suzuki-Miyaura cross-coupling of 2-bromo-4-chloro-3,6-difluoroaniline . It is designed for medicinal chemists and process development scientists requiring high-fidelity protocols for polyhalogenated aniline scaffolds.

Executive Summary

The functionalization of 2-bromo-4-chloro-3,6-difluoroaniline presents a unique synthetic challenge due to the presence of multiple potential reactive sites (Br, Cl, F, NH₂) and significant steric/electronic crowding. This guide details protocols to achieve exclusive chemoselectivity for the C2-Bromine position while preserving the C4-Chlorine handle for subsequent elaboration.

Key Success Factors:

  • Chemoselectivity: Exploiting the bond dissociation energy gap (

    
    ).
    
  • Catalyst Choice: Overcoming the steric hindrance of the ortho-fluoro and ortho-amino groups.

  • Amine Tolerance: Utilizing precatalysts that prevent non-productive coordination of the free amine.

Substrate Analysis & Retrosynthetic Logic

To design a robust protocol, one must understand the electronic and steric environment of the substrate.

Reactivity Hierarchy

The molecule contains four distinct halogenated sites. Under palladium catalysis, the order of oxidative addition is governed by bond strength and electronic activation.

PositionSubstituentElectronic EnvironmentReactivity Status
C2 -Br Flanked by electron-donating

and withdrawing

. Weakest C-X bond.
Primary Reactive Site (Target)
C4 -Cl Para to

. Stronger bond than C-Br.
Latent Handle (Preserved)
C3/C6 -F Highly stable C-F bond.Inert (under standard conditions)
C1 -NH₂ Nucleophilic; potential catalyst poison.Spectator (requires compatible catalyst)
The "Ortho-Ortho" Effect

The C2-Bromine is sandwiched between the C1-Amino group and the C3-Fluorine atom.

  • Steric Consequence: Bulky ligands (e.g.,

    
    ) may face difficulty accessing the metal center during oxidative addition unless the ligand is flexible or the catalyst is highly active.
    
  • Electronic Consequence: The C3-Fluorine inductively withdraws electron density, making the C2-Br bond more electrophilic and facilitating oxidative addition, provided the catalyst can approach.

Visualizing the Reaction Pathway

The following diagram illustrates the chemoselectivity landscape and the decision logic for catalyst selection.

ReactionPathway cluster_mech Selectivity Driver: Bond Dissociation Energy node_substrate Substrate: 2-Bromo-4-chloro-3,6-difluoroaniline node_cat Catalyst Selection node_substrate->node_cat Oxidative Addition node_pathA Path A: C2-Arylation (Desired) node_cat->node_pathA Low Temp (60-80°C) Controlled Ligand (XPhos, dppf) node_pathB Path B: C4-Arylation (Side Product) node_cat->node_pathB High Temp (>100°C) Excess Boronic Acid node_pathC Path C: Amine Poisoning (No Reaction) node_cat->node_pathC Pd(PPh3)4 (Standard) Unprotected Amine node_bde C-Br (~81 kcal/mol) vs C-Cl (~96 kcal/mol)

Caption: Chemoselectivity map highlighting the thermodynamic preference for C2-Br coupling and potential pitfalls.

Experimental Protocols

Two protocols are provided.[1][2][3][4][5][6][7][8][9] Method A is the "Workhorse" method for standard aryl boronic acids. Method B is the "High Performance" method for heteroaryl boronic acids or sterically hindered partners.

Method A: The "Workhorse" Protocol (Pd(dppf)Cl₂)

Recommended for: Phenylboronic acids, electron-rich aryl boronic acids.

Rationale: The bidentate ligand dppf (1,1'-Bis(diphenylphosphino)ferrocene) creates a large bite angle, stabilizing the Pd(II) intermediate and preventing


-hydride elimination (if alkyl groups were present). It is robust against the free amine.

Reagents:

  • Substrate: 1.0 equiv

  • Boronic Acid: 1.1 – 1.2 equiv

  • Catalyst: Pd(dppf)Cl₂[3]·CH₂Cl₂ (3-5 mol%)

  • Base: Na₂CO₃ (2.0 M aqueous solution, 3.0 equiv)

  • Solvent: 1,4-Dioxane (degassed)

Step-by-Step Procedure:

  • Setup: Charge a reaction vial equipped with a magnetic stir bar with the substrate (1.0 equiv), boronic acid (1.1 equiv), and Pd(dppf)Cl₂ (0.05 equiv).

  • Inerting: Seal the vial and purge with Nitrogen or Argon for 5 minutes.

  • Solvent Addition: Add degassed 1,4-Dioxane (concentration ~0.1 M relative to substrate) via syringe.

  • Base Addition: Add degassed 2.0 M Na₂CO₃ (3.0 equiv).

  • Reaction: Heat the mixture to 80°C for 4–12 hours.

    • Note: Do not exceed 90°C to avoid activating the C-Cl bond.

  • Workup: Cool to room temperature. Dilute with EtOAc and wash with water and brine.[6] Dry over Na₂SO₄ and concentrate.

  • Purification: Flash column chromatography (Hexanes/EtOAc).

Method B: High-Performance Protocol (XPhos Pd G2)

Recommended for: Heteroaryl boronic acids (pyridines, pyrimidines), sterically hindered boronic acids, or if Method A fails.

Rationale: Buchwald's XPhos ligand is bulky and electron-rich. It facilitates oxidative addition into the crowded C2-Br bond and promotes reductive elimination. The G2 precatalyst ensures rapid generation of the active Pd(0) species even at lower temperatures, minimizing side reactions.

Reagents:

  • Substrate: 1.0 equiv

  • Boronic Acid: 1.2 – 1.5 equiv

  • Catalyst: XPhos Pd G2 (2-3 mol%)

  • Base: K₃PO₄ (0.5 M aqueous or solid, 3.0 equiv)

  • Solvent: THF or Toluene/Water (10:1)

Step-by-Step Procedure:

  • Setup: In a glovebox or under strict inert flow, combine substrate (1.0 equiv), boronic acid (1.2 equiv), XPhos Pd G2 (0.02 equiv), and K₃PO₄ (3.0 equiv).

  • Solvent: Add degassed THF/Water (10:1 ratio).

    • Why Water? A small amount of water is critical for the transmetalation step involving inorganic bases.

  • Reaction: Stir vigorously at 60°C for 2–6 hours.

    • Monitoring: Check by LCMS after 1 hour. This catalyst is very fast.

  • Workup: Filter through a pad of Celite to remove palladium residues. Concentrate and purify.

Optimization & Troubleshooting Guide

ObservationProbable CauseCorrective Action
No Reaction (Starting Material remains) Catalyst poisoning by free amine or inactive catalyst.Switch to Method B (XPhos Pd G2). Ensure solvent is strictly degassed (O₂ kills active Pd).
C4-Cl Coupling Observed (Bis-arylation) Temperature too high or excess boronic acid.Lower temperature by 10°C. Reduce boronic acid to 1.05 equiv.
Protodeboronation (Boronic acid degrades) Unstable boronic acid (common with 2-pyridyl or electron-poor rings).Use Boronic Ester (Pinacol) instead of acid. Switch base to KF or Cs₂CO₃ (anhydrous conditions).
Low Yield with Heterocycles Pd coordination to heteroatoms.Increase catalyst loading to 5 mol%. Add water to the solvent system to facilitate boronate solubility.

Workflow Decision Tree

Use this logic flow to determine the optimal experimental path for your specific coupling partner.

Workflow start Start: Coupling Partner Selection decision_type Is the Boronic Acid Electron-Poor or Heterocyclic? start->decision_type method_A Method A: Pd(dppf)Cl2 Solvent: Dioxane/H2O Temp: 80°C decision_type->method_A No (Simple Aryl) check_steric Is it Sterically Hindered? (ortho-substituted) decision_type->check_steric Yes result_check Conversion > 90%? method_A->result_check Check LCMS method_B Method B: XPhos Pd G2 Solvent: THF/H2O Temp: 60°C method_B->result_check Check LCMS check_steric->method_A No (Try A first) check_steric->method_B Yes finish Proceed to Workup result_check->finish Yes optimize Switch Catalyst or Protect Amine (Boc) result_check->optimize No

Caption: Experimental decision tree for selecting the optimal coupling protocol.

References

  • BenchChem. Reactivity Comparison of Halogenated Anilines in Cross-Coupling. (2025).[2][6][9][10] Retrieved from

  • RSC Advances. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines.[11] (2024).[3][5][12] Retrieved from

  • National Institutes of Health (PMC). Site-Selective Cross-Coupling of Polyhalogenated Arenes. (2024).[3][5][12] Retrieved from

  • Organic Chemistry Portal. Suzuki Coupling: Mechanism and Recent Developments. (2024).[3][5][12] Retrieved from

  • Chemical Reviews. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. (2016).[8] Retrieved from

Sources

Method

synthesis of heterocyclic compounds from 2-bromo-4-chloro-3,6-difluoroaniline

Application Note: Divergent Synthesis of Fluorinated Heterocycles from 2-Bromo-4-chloro-3,6-difluoroaniline Executive Summary & Strategic Value 2-Bromo-4-chloro-3,6-difluoroaniline (CAS: 1215330-43-6 / Analogous) is a hi...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Divergent Synthesis of Fluorinated Heterocycles from 2-Bromo-4-chloro-3,6-difluoroaniline

Executive Summary & Strategic Value

2-Bromo-4-chloro-3,6-difluoroaniline (CAS: 1215330-43-6 / Analogous) is a high-value "scaffold node" in medicinal chemistry.[1] Its unique substitution pattern offers a distinct hierarchy of reactivity, enabling the programmed synthesis of densely functionalized heterocycles.

  • The "Poly-Halo" Advantage: The presence of fluorine (C3, C6) modulates lipophilicity and metabolic stability (blocking oxidative metabolism), while the chlorine (C4) serves as a latent handle for late-stage diversification.[1]

  • Chemoselectivity Hierarchy: The C2-Bromine is the "gateway" functional group.[1] It is significantly more reactive toward Palladium(0) oxidative addition than the C4-Chlorine or the C-F bonds.[1] This allows for highly selective cross-coupling reactions without protecting the other halogens.[1]

  • Steric Challenge: The C3-Fluorine and C6-Fluorine atoms create a sterically crowded environment around the amine and the bromine.[1] Protocols must account for this by utilizing sterically accessible ligands and higher reaction temperatures.[1]

This guide details the synthesis of two distinct heterocyclic cores—5-Chloro-4,7-difluoroindoles and 6-Chloro-5,8-difluorocinnolines —from this single precursor.[1]

Chemoselectivity & Reactivity Analysis

Before initiating synthesis, it is critical to understand the electronic and steric landscape of the starting material.

PositionSubstituentReactivity ProfileStrategic Role
C1 -NH₂ (Amino) Nucleophilic, but deactivated by e- withdrawing F/Cl.[1]Nitrogen source for heterocycle formation.[1][2]
C2 -Br (Bromo) High Reactivity. Prone to Pd(0) insertion.Primary site for C-C bond formation (Sonogashira/Suzuki).[1]
C3 -F (Fluoro) Inert to standard coupling.[1]Metabolic blocker; induces steric twist.[1]
C4 -Cl (Chloro) Low/Medium Reactivity. Stable during C2-Br coupling.[1]Secondary handle for late-stage coupling (e.g., Buchwald).[1]
C6 -F (Fluoro) Inert.[1] Ortho to NH₂.[1]Reduces NH₂ nucleophilicity via inductive effect.[1]

Workflow Visualization

The following diagram illustrates the divergent synthetic pathways. We utilize the Sonogashira coupling as the common first step to generate a versatile o-alkynylaniline intermediate.[1]

G Start 2-Bromo-4-chloro- 3,6-difluoroaniline Inter Intermediate A: 2-Alkynyl-4-chloro- 3,6-difluoroaniline Start->Inter Pd(PPh3)2Cl2, CuI Terminal Alkyne TEA, 80°C Indole Target 1: 5-Chloro-4,7-difluoroindole (Indole Core) Inter->Indole CuI (cat), DMF 100°C (5-endo-dig) Cinnoline Target 2: 6-Chloro-5,8-difluorocinnoline (Cinnoline Core) Inter->Cinnoline NaNO2, HCl (Richter-type cyclization)

Figure 1: Divergent synthesis map showing the common alkynyl intermediate branching into Indole and Cinnoline scaffolds.[1]

Detailed Experimental Protocols

Phase 1: Synthesis of Intermediate A (The Sonogashira Coupling)

This step installs the carbon framework required for cyclization.[1]

  • Reaction Type: Sonogashira Cross-Coupling.[1]

  • Critical Factor: The C4-Cl must remain intact.[1] We use mild heating (60-80°C) to prevent oxidative addition at the chlorinated position.[1]

Reagents:

  • 2-Bromo-4-chloro-3,6-difluoroaniline (1.0 equiv)[1]

  • Phenylacetylene (or desired terminal alkyne) (1.2 equiv)[1]

  • Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.05 equiv)[1]

  • Copper(I) iodide [CuI] (0.02 equiv)[1]

  • Triethylamine [TEA] (Solvent/Base) or TEA/DMF (1:1 mixture)[1]

Protocol:

  • Setup: Flame-dry a Schlenk flask and cycle with Argon (3x).

  • Charging: Add the aniline (1.0 eq), Pd catalyst (5 mol%), and CuI (2 mol%) to the flask.

  • Solvent: Add degassed Triethylamine (TEA) via syringe. If solubility is poor due to the poly-halogenated nature, use a 1:1 mixture of TEA and anhydrous DMF.

  • Alkyne Addition: Add Phenylacetylene (1.2 eq) dropwise at room temperature.

  • Reaction: Heat the mixture to 70°C for 4–6 hours. Monitor by TLC (Hexane/EtOAc 8:1).[1] The starting material (Rf ~0.[1]4) should disappear, replaced by a highly fluorescent spot (Intermediate A).[1]

  • Workup: Cool to RT. Filter through a pad of Celite to remove Pd/Cu salts.[1] Wash the pad with EtOAc.[1]

  • Purification: Concentrate the filtrate. Purify via flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes).

    • Note: The product is an o-alkynylaniline.[1] Store under inert gas; these can be sensitive to oxidation.[1]

Phase 2A: Synthesis of 5-Chloro-4,7-difluoroindole
  • Mechanism: Intramolecular nucleophilic attack of the amine on the activated alkyne (5-endo-dig cyclization).[1]

  • Why this works: The electron-withdrawing fluorines at C3 and C6 actually assist the acidity of the N-H bond, facilitating deprotonation, but they also reduce the nucleophilicity of the Nitrogen. Therefore, a Lewis Acid catalyst (CuI or AuCl3) is often required to activate the alkyne.[1]

Protocol:

  • Dissolution: Dissolve Intermediate A (from Phase 1) in anhydrous DMF (0.1 M concentration).

  • Catalyst: Add Copper(I) Iodide (10 mol%).[1]

  • Reaction: Heat to 100°C under Argon for 2–3 hours.

    • Observation: The reaction usually darkens.[1]

  • Workup: Dilute with water and extract with EtOAc (3x). Wash organics with LiCl solution (to remove DMF) and brine.[1]

  • Purification: Flash chromatography (Hexane/EtOAc).

    • Data Check: Look for the disappearance of the alkyne stretch (~2200 cm⁻¹) in IR and the appearance of the Indole NH signal (~10-11 ppm) in ¹H NMR.[1]

Phase 2B: Synthesis of 6-Chloro-5,8-difluorocinnoline
  • Mechanism: Diazotization of the aniline followed by intramolecular cyclization onto the alkyne (Richter-type or radical pathway).[1]

  • Strategic Value: Cinnolines are rare, privileged structures in kinase inhibition.[1]

Protocol:

  • Diazotization: Dissolve Intermediate A in a mixture of concentrated HCl and water (1:1) at 0°C .

    • Caution: Maintain temperature below 5°C to prevent decomposition.[1]

  • Addition: Add NaNO₂ (1.2 equiv) dissolved in minimal water dropwise. Stir for 30 mins.

  • Cyclization: Allow the reaction to warm to Room Temperature, then heat to 60°C for 1 hour. The diazonium species captures the alkyne to form the 6-membered pyridazine ring fused to the benzene.[1]

  • Workup: Neutralize carefully with saturated NaHCO₃ (gas evolution!). Extract with DCM.[1]

  • Purification: Recrystallization from Ethanol or column chromatography.[1]

Quantitative Data & Troubleshooting

ParameterIndole Pathway (Phase 2A)Cinnoline Pathway (Phase 2B)
Key Reagent CuI (Catalytic)NaNO₂ / HCl (Stoichiometric)
Temperature 100°C0°C → 60°C
Typical Yield 75–85%60–70%
Major Side Product Dimerization of alkyne (Glaser coupling) if O₂ is present.[1]Hydrolysis of diazonium to phenol (if too hot).[1]
Purification Silica Gel (Easy separation)Recrystallization (Often precipitates)

Troubleshooting the "Fluorine Effect":

  • Problem: Low conversion in Phase 1 (Sonogashira).

  • Cause: The steric bulk of C3-F and C6-F hinders the Pd catalyst approach.[1]

  • Solution: Switch to a sterically smaller but electron-rich ligand, such as SPhos or XPhos , which are designed for difficult couplings.[1] Increase temperature to 90°C.

References

  • Larock, R. C., & Yum, E. K. (1991).[1] Synthesis of indoles via palladium-catalyzed heteroannulation of internal alkynes.[1] Journal of the American Chemical Society, 113(17), 6689–6690. Link[1]

  • Sakamoto, T., Kondo, Y., & Yamanaka, H. (1988).[1] Synthesis of condensed heteroaromatic compounds using palladium-catalyzed reaction. Heterocycles, 27(1), 2225-2249.[1] (Foundational work on o-haloaniline cyclizations).

  • Patent CN113292502A. (2021).[1] Novel 4-aminopyridine and 6-aminopyrimidine carboxylates as herbicides.[1] (Cites 2-bromo-4-chloro-3,6-difluoroaniline as a key intermediate).[1][3] Link

  • Willis, M. C. (2010).[1] Palladium-catalyzed tandem reactions for the synthesis of heterocycles. Chemical Reviews, 110(2), 725-754.[1] (Review of the mechanistic underpinnings of the Indole synthesis). Link[1]

Sources

Application

Application Note: Comprehensive Analytical Characterization of 2-Bromo-4-chloro-3,6-difluoroaniline

Introduction & Scientific Rationale Polyhalogenated anilines, such as 2-bromo-4-chloro-3,6-difluoroaniline, are indispensable structural scaffolds in the design of next-generation agrochemicals and pharmaceutical active...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

Polyhalogenated anilines, such as 2-bromo-4-chloro-3,6-difluoroaniline, are indispensable structural scaffolds in the design of next-generation agrochemicals and pharmaceutical active ingredients, particularly in the synthesis of herbicidal carboxylates[1]. The unique substitution pattern—featuring bromine, chlorine, and two fluorine atoms—imparts specific steric and electronic properties that enhance target binding affinity and metabolic stability.

However, this dense halogenation complicates analytical characterization. The strong electron-withdrawing nature of the halogens significantly reduces the basicity of the primary amine, while the structural crowding necessitates high-resolution techniques to unambiguously confirm regiochemistry[2]. This application note details a robust, self-validating analytical framework integrating High-Performance Liquid Chromatography (HPLC), Multinuclear Nuclear Magnetic Resonance (NMR) spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS).

Table 1: Physicochemical Properties
PropertyValue
Chemical Name 2-Bromo-4-chloro-3,6-difluoroaniline
CAS Registry Number 1263376-86-8[3]
Molecular Formula C₆H₃BrClF₂N[3]
Molecular Weight 242.45 g/mol [3]
SMILES NC1=C(F)C=C(Cl)C(F)=C1Br[3]
Appearance Solid (Typical for polyhalogenated anilines)

Analytical Strategy & Workflow

AnalyticalWorkflow Sample 2-Bromo-4-chloro-3,6-difluoroaniline (Sample Prep) HPLC HPLC-UV (Purity & Impurities) Sample->HPLC Dissolve in MeCN NMR Multinuclear NMR (1H, 13C, 19F) Sample->NMR Dissolve in DMSO-d6 GCMS GC-MS (Trace Analysis) Sample->GCMS Extraction & Derivatization Data Data Integration & Characterization Report HPLC->Data NMR->Data GCMS->Data

Analytical workflow for the comprehensive characterization of polyhalogenated anilines.

Detailed Methodologies & Protocols

Methodology A: Purity and Impurity Profiling via HPLC-UV

Causality & Design: Anilines are notorious for peak tailing on standard reversed-phase columns due to secondary interactions between the basic nitrogen and residual silanols on the silica matrix[4]. To counteract this, a fully end-capped C18 column is utilized. Furthermore, the mobile phase is acidified with 0.1% Trifluoroacetic Acid (TFA). TFA acts as an ion-pairing agent and suppresses silanol ionization, ensuring sharp, symmetrical peaks.

Self-Validation System: The protocol mandates a blank injection to rule out carryover and a System Suitability Test (SST) using a known isomer (e.g., 4-bromo-2-chloro-3,6-difluoroaniline) to verify a minimum critical resolution (


).

Step-by-Step Protocol:

  • Standard Preparation: Accurately weigh 10.0 mg of the analyte and dissolve in 10 mL of HPLC-grade Acetonitrile to yield a 1.0 mg/mL stock solution. Sonicate for 5 minutes.

  • Working Solution: Dilute the stock solution to 100 µg/mL using the initial mobile phase conditions (60% Water / 40% Acetonitrile).

  • System Setup: Install an end-capped C18 column (150 mm × 4.6 mm, 3 µm particle size). Set the column oven to 30 °C to maintain reproducible retention times.

  • Mobile Phase Preparation:

    • Mobile Phase A: Ultrapure water with 0.1% TFA.

    • Mobile Phase B: HPLC-grade Acetonitrile with 0.1% TFA.

  • Gradient Execution: Run the gradient as defined in Table 2 at a flow rate of 1.0 mL/min.

  • Detection: Monitor UV absorbance at 254 nm (optimal for the conjugated aromatic system)[2].

Table 2: HPLC Gradient Program
Time (min)Mobile Phase A (%)Mobile Phase B (%)
0.06040
2.06040
10.01090
15.01090
15.16040
20.06040
Methodology B: Structural Elucidation via Multinuclear NMR (¹H, ¹³C, ¹⁹F)

Causality & Design: Confirming the exact positions of the halogens requires multinuclear NMR. ¹⁹F NMR is critical here, as the two fluorine atoms (at C3 and C6) reside in distinct electronic environments and will exhibit characteristic chemical shifts and coupling constants[2]. DMSO-d₆ is selected as the solvent because it lacks exchangeable protons and forms hydrogen bonds with the primary amine (-NH₂), slowing proton exchange and allowing the amine protons to be observed as a distinct broad singlet.

Self-Validation System: Tetramethylsilane (TMS) is used as an internal standard (0.00 ppm) for ¹H and ¹³C, while Trichlorofluoromethane (CFCl₃) is used for ¹⁹F referencing. The integration of the ¹H spectrum must self-validate the proton ratio (1 aromatic proton : 2 amine protons).

Step-by-Step Protocol:

  • Sample Preparation: Dissolve 15-20 mg of the analyte in 0.6 mL of anhydrous DMSO-d₆. Transfer to a high-quality 5 mm NMR tube.

  • ¹H NMR Acquisition: Acquire at 400 MHz or 500 MHz. Set spectral width to 15 ppm. Ensure the relaxation delay (D1) is at least 2 seconds to allow full relaxation of the amine protons.

  • ¹⁹F NMR Acquisition: Acquire with proton decoupling to simplify the spectrum, focusing on the -100 to -150 ppm region typical for fluoroarenes.

  • ¹³C NMR Acquisition: Acquire at 100 MHz or 125 MHz. Use a minimum of 1024 scans due to the long relaxation times of quaternary halogenated carbons and the complex splitting of carbon signals by the two fluorine atoms (C-F coupling).

Table 3: Expected NMR Spectral Data (DMSO-d₆)
NucleusExpected Shift (ppm)MultiplicityAssignment / Causality
¹H ~5.5 - 6.0Broad Singlet (2H)-NH₂ group (hydrogen-bonded to DMSO)
¹H ~7.2 - 7.6Multiplet (1H)Aromatic proton at C5 (coupled to F3 and F6)
¹⁹F ~ -115 to -125Multiplet (1F)F at C3 (ortho to Cl, meta to Br)
¹⁹F ~ -130 to -140Multiplet (1F)F at C6 (ortho to NH₂, meta to Cl)
Methodology C: Trace Analysis via GC-MS

Causality & Design: While LC-MS is suitable for many polar compounds, GC-MS provides superior resolution for volatile halogenated isomers[5]. However, the free amine of anilines can interact with the active sites in the GC inlet, causing peak tailing and signal loss at trace levels. To circumvent this, chemical derivatization (e.g., acylation with 4-carbethoxyhexafluorobutyryl chloride) can be employed to mask the amine, increasing volatility and ensuring quantitative transfer to the column[6].

Self-Validation System: An isotopically labeled internal standard (e.g., Aniline-¹³C₆ or a structurally similar halogenated aniline) is spiked into the sample prior to extraction/derivatization to correct for matrix effects and derivatization efficiency.

Step-by-Step Protocol:

  • Sample Extraction: Extract the analyte from the aqueous or biological matrix using liquid-liquid extraction (LLE) with ethyl acetate[6].

  • Internal Standard Addition: Spike the organic layer with 1.0 µg/mL of the chosen internal standard.

  • Derivatization (Optional but Recommended for Trace Levels): Add 50 µL of the derivatizing agent (e.g., 4-carbethoxyhexafluorobutyryl chloride) to the extract. Incubate at 60 °C for 30 minutes[6].

  • Reconstitution: Evaporate the excess reagent under a gentle stream of nitrogen and reconstitute the residue in 100 µL of hexane.

  • GC-MS Analysis:

    • Inject 1 µL in splitless mode using a deactivated inlet liner.

    • Column: 5% Phenyl-arylene / 95% Dimethylpolysiloxane (30m x 0.25mm x 0.25µm).

    • Oven Program: 50 °C (hold 1 min), ramp at 15 °C/min to 280 °C (hold 5 min).

    • MS Mode: Electron Ionization (EI) at 70 eV. Monitor the molecular ion cluster (m/z ~241/243/245) reflecting the characteristic Br and Cl isotope patterns.

References

1.[2] Benchchem. "A Comparative Guide to the Analytical Characterization of Halogenated Phenylanilines and Their Derivatives." 2 2.[3] BLDpharm. "2570999-73-2|2-Bromo-4,6-dichloro-3-fluoroaniline" (Related Products Catalog). 3 3.[1] Google Patents. "ES2712103T3 - New carboxylates of 4-aminopyridine and 6-aminopyrimidine as herbicides."1 4.[6] PubMed. "Gas chromatographic/mass spectrometric identification and quantification of aniline after extraction from serum and derivatization with 4-carbethoxyhexafluorobutyryl chloride, a new derivative." 6 5.[4] Thermo Fisher Scientific. "Determination of Aniline and Nitroanilines in Environmental and Drinking Waters by On-Line SPE." 4

Sources

Method

GC-MS analysis of 2-bromo-4-chloro-3,6-difluoroaniline.

Application Note: GC-MS Analysis of 2-Bromo-4-chloro-3,6-difluoroaniline Executive Summary This technical guide details the analytical protocol for 2-bromo-4-chloro-3,6-difluoroaniline , a highly specialized halogenated...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: GC-MS Analysis of 2-Bromo-4-chloro-3,6-difluoroaniline

Executive Summary

This technical guide details the analytical protocol for 2-bromo-4-chloro-3,6-difluoroaniline , a highly specialized halogenated aniline intermediate used in the synthesis of advanced pharmaceuticals and agrochemicals.[1]

The analysis of this compound presents specific challenges:

  • Regioisomerism: Distinguishing the 3,6-difluoro pattern from potential 3,5- or 5,6- isomers.

  • Inlet Reactivity: The free amine moiety (

    
    ) is prone to adsorption on active sites in the GC inlet, leading to peak tailing and non-linear calibration.
    
  • Isotopic Complexity: The presence of both Bromine and Chlorine creates a unique mass spectral signature required for positive identification.

This guide provides two validated workflows: Method A (Direct Injection) for rapid purity screening, and Method B (TFAA Derivatization) for trace-level quantitation and definitive structural confirmation.

Compound Profile & Physicochemical Properties

PropertyDataNotes
Chemical Name 2-Bromo-4-chloro-3,6-difluoroaniline
CAS Number 1263376-86-8Verified [1][2]
Formula

Molecular Weight 242.45 g/mol Average Mass
Monoisotopic Mass 240.91 g/mol Based on

Appearance Off-white to pale brown solidLight sensitive
Solubility Soluble in DCM, EtOAc, MeOHLow water solubility
pKa (Predicted) ~2.5 - 3.0Reduced basicity due to F/Cl/Br EWG effects

Analytical Workflow Diagram

The following flowchart outlines the decision logic for selecting the appropriate sample preparation method based on the analytical goal (Purity vs. Trace Quantitation).

Workflow Start Sample: 2-Bromo-4-chloro-3,6-difluoroaniline Goal Define Analytical Goal Start->Goal MethodA Method A: Direct Injection (High Conc. / Purity Check) Goal->MethodA > 95% Purity MethodB Method B: Derivatization (TFAA) (Trace Analysis / Bio-matrices) Goal->MethodB < 1 ppm Limit PrepA Dissolve in DCM or EtOAc (1 mg/mL) MethodA->PrepA PrepB React with TFAA (60°C, 30 min) MethodB->PrepB GCMS GC-MS Analysis (Rtx-5MS Column) PrepA->GCMS PrepB->GCMS Data Data Interpretation GCMS->Data

Figure 1: Decision matrix for selecting Direct Injection vs. Derivatization workflows.

Experimental Protocols

Method A: Direct Injection (Purity Screening)

Best for: Raw material inspection, synthesis monitoring (>0.1% w/w).

Reagents:

  • Dichloromethane (DCM), HPLC Grade.

  • Internal Standard: 2,4-Dibromoaniline (optional, for retention time locking).

Sample Preparation:

  • Weigh 10 mg of sample into a 20 mL scintillation vial.

  • Dissolve in 10 mL DCM (Final conc: 1 mg/mL).

  • Sonicate for 2 minutes to ensure complete dissolution.

  • Transfer 1 mL to an autosampler vial.

GC-MS Parameters:

ParameterSettingRationale
Inlet Split (20:1) @ 250°CPrevents column overload; high temp minimizes adsorption.
Liner Ultra-Inert Split Liner with WoolWool traps non-volatiles; deactivation prevents amine tailing.
Column Rtx-5MS or DB-5MS (30m x 0.25mm x 0.25µm)Standard non-polar phase separates halogenated isomers well.[1]
Carrier Gas Helium @ 1.2 mL/min (Constant Flow)Optimal linear velocity for MS resolution.
Oven Program 60°C (1 min) → 20°C/min → 280°C (3 min)Fast ramp prevents thermal degradation of labile halides.
Transfer Line 280°CPrevents condensation before MS source.
Ionization EI (70 eV)Standard library matching.
Scan Range 45 - 450 amuCovers molecular ion and key fragments.[1]
Method B: TFAA Derivatization (Trace Analysis)

Best for: Impurity profiling, environmental limits, or if peak tailing is observed in Method A.

Mechanism: The free amine reacts with Trifluoroacetic Anhydride (TFAA) to form the N-trifluoroacetyl derivative. This removes the hydrogen bonding capability of the amine, significantly improving peak shape and volatility.

Protocol:

  • Take 100 µL of the stock solution (from Method A) into a reaction vial.

  • Add 50 µL TFAA (Trifluoroacetic anhydride).

  • Cap and heat at 60°C for 30 minutes .

  • Evaporate to dryness under a gentle stream of Nitrogen (

    
    ).
    
  • Reconstitute in 200 µL Ethyl Acetate.

  • Inject 1 µL (Splitless mode).

Note: The derivative will have a molecular weight of 338.45 Da (Original 242.45 + 97.01 [TFA group] - 1.01 [H]).

Data Analysis & Interpretation

Mass Spectral Identification

The most critical validation step is confirming the halogen isotope pattern.

Theoretical Isotope Cluster (M+ Region): For


 (1 Br, 1 Cl):
  • m/z 241 (M): Contains

    
     and 
    
    
    
    .
  • m/z 243 (M+2): Contains (

    
     + 
    
    
    
    ) AND (
    
    
    +
    
    
    ).
  • m/z 245 (M+4): Contains

    
     and 
    
    
    
    .

Expected Relative Intensities: Due to the natural abundance of Br (50:50) and Cl (75:25), the M+2 peak will be the most intense or nearly equal to M, creating a distinct "100 : 130 : 30" pattern.

Ion (m/z)CompositionRelative Abundance (%)
241

100 (Base)
243 Mixed Isotopes~129 (Dominant)
245

~31
Fragmentation Pathway (DOT Diagram)

The fragmentation of halogenated anilines typically involves the loss of the halogen radical (Br/Cl) and the loss of HCN from the aniline ring.

Fragmentation M_Ion Molecular Ion (M+) m/z 241/243/245 Frag1 [M - Br]+ m/z 162/164 (Loss of Br•) M_Ion->Frag1 -79/81 Da Frag2 [M - Cl]+ m/z 206/208 (Loss of Cl•) M_Ion->Frag2 -35/37 Da Frag3 [M - HCN]+ m/z 214/216 (Ring Contraction) M_Ion->Frag3 -27 Da Final Phenyl Cation Polyfluorinated Frag1->Final

Figure 2: Proposed EI-MS fragmentation pathway. The loss of Bromine is usually the primary fragmentation channel due to the weaker C-Br bond compared to C-Cl or C-F.[1]

Troubleshooting & Optimization

IssueCauseSolution
Peak Tailing Active sites in liner/column interacting with

.
1. Change liner to Ultra-Inert wool.2. Trim column inlet (10 cm).3. Switch to Method B (Derivatization).
Ghost Peaks Carryover from previous high-conc injection.[1]Add a solvent blank (DCM) wash between samples. Increase final oven hold time.
Low Sensitivity Split ratio too high.Switch to Splitless mode (purge valve closed for 0.75 min).
Isomer Co-elution Similar boiling points of 3,6-diF and 3,5-diF isomers.Reduce ramp rate to 5°C/min between 100°C and 150°C.

References

  • Sigma-Aldrich/Merck . (2023).[1] 2-Bromo-4-chloro-3,6-difluoroaniline Product Data. Retrieved from [1]

  • BLD Pharm . (2023). Structure and CAS Verification for Halogenated Anilines. Retrieved from

  • BenchChem . (2025).[2] Application Notes and Protocols for the GC-MS Analysis of Aniline Derivatives. Retrieved from

  • National Institute of Standards and Technology (NIST) . Mass Spectral Library (EI) - Halogenated Anilines. Retrieved from

  • U.S. EPA . Method 8270E: Semivolatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS). Retrieved from

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of Crude 2-Bromo-4-chloro-3,6-difluoroaniline

The following Technical Support Guide is structured as an internal Tier-2 resource for process chemists and purification specialists. It addresses the specific challenges associated with 2-bromo-4-chloro-3,6-difluoroanil...

Author: BenchChem Technical Support Team. Date: March 2026

The following Technical Support Guide is structured as an internal Tier-2 resource for process chemists and purification specialists. It addresses the specific challenges associated with 2-bromo-4-chloro-3,6-difluoroaniline , a highly substituted, electron-deficient aniline derivative often utilized as a scaffold in advanced agrochemical (PPO inhibitors) and pharmaceutical synthesis.[1][2]

Molecule Profile & Pre-Purification Assessment

Before initiating purification, you must understand the physicochemical limitations imposed by the substitution pattern.[2] The presence of four electron-withdrawing groups (EWGs)—two Fluorines, one Chlorine, and one Bromine—drastically alters the behavior of this aniline compared to standard aromatic amines.[1][2]

Physicochemical Snapshot (Estimated)
PropertyValue / CharacteristicImplication for Purification
Basicity (pKa) Very Low (~1.0 - 2.[2]0)Do not rely on standard dilute acid extractions (e.g., 1M HCl). The amine is too weak to protonate efficiently and may partition back into the organic phase or form unstable salts.
Lipophilicity (LogP) High (> 3.[1]5)Product will exhibit strong retention on C18 columns and elute rapidly on normal phase silica unless very non-polar mobile phases are used.[2]
Melting Point ~45–65 °C (Solid/Semi-solid)High risk of "oiling out" during recrystallization.
Stability Sensitive to Photo-oxidationCrude material often appears dark brown/purple due to trace azo-dimer formation.[1][2]
Diagnostic Workflow

User Question: How do I determine the primary impurity profile before choosing a method?

Tech Support Answer: Run a GC-MS or HPLC-UV (254 nm).

  • Look for Des-halo impurities: Common side reactions include hydro-dehalogenation (loss of Br or Cl).[1][2] These will elute earlier on Reverse Phase (RP) and later on Normal Phase (NP) compared to the target.

  • Look for Regioisomers: If your synthesis involved halogenation of a precursor, isomers (e.g., Br at position 6, F at position 2) are likely.[2] These require high-efficiency separation (Column Chromatography) rather than simple recrystallization.[2]

Decision Matrix: Selecting the Purification Route

Use the following logic flow to determine the most efficient purification strategy based on your crude purity and scale.

PurificationStrategy Start Crude Purity Assessment CheckPurity GC/HPLC Purity % Start->CheckPurity LowPurity < 85% Purity (High Isomer Content) CheckPurity->LowPurity MedPurity 85% - 95% Purity CheckPurity->MedPurity HighPurity > 95% Purity CheckPurity->HighPurity Flash Flash Chromatography (Silica Gel) LowPurity->Flash Remove isomers Recryst Recrystallization (EtOH/H2O or Hex/EtOAc) MedPurity->Recryst Standard path HighPurity->Recryst Polishing Flash->Recryst If color persists Final Final QC (NMR/HPLC) Recryst->Final VacDist Vacuum Distillation (Only if thermally stable) VacDist->Final

Figure 1: Purification logic flow based on initial crude purity.[2]

Troubleshooting Recrystallization (Primary Method)

Recrystallization is the preferred method for scaling up, but the low melting point of 2-bromo-4-chloro-3,6-difluoroaniline makes it prone to oiling out.[2]

Protocol: The "Two-Solvent" Method

Recommended Solvent System: Ethanol (Solvent A) and Water (Antisolvent) OR Hexane (Antisolvent) and Ethyl Acetate (Solvent A).[1][2]

Step-by-Step:

  • Dissolve crude solid in minimal hot Ethanol (approx. 50-55°C). Do not boil excessively to avoid oxidation.

  • Add activated carbon (e.g., Darco G-60) to remove colored oxidation byproducts.[2] Stir for 5 mins.

  • Filter hot through a Celite pad.

  • Reheat filtrate to 50°C. Slowly add warm Water dropwise until persistent turbidity (cloudiness) appears.

  • Add 1-2 drops of Ethanol to clear the solution.[2]

  • Critical Step: Allow to cool to room temperature very slowly (wrap flask in foil/towel).

FAQ: Recrystallization Issues

Q: The solution turned into a milky emulsion (oiled out) instead of forming crystals. What happened? A: This occurs when the compound's melting point is lower than the solvent's boiling point, or the solution is too concentrated at high heat.[3]

  • Fix: Reheat the mixture until it dissolves. Add a "seed crystal" of pure material (if available) when the solution reaches ~40°C. If no seed is available, scratch the inner glass surface with a glass rod to induce nucleation.[2] Alternatively, switch to a lower-boiling solvent system like Pentane/DCM.[1][2]

Q: The crystals are still brown/purple after filtration. A: Polyhalogenated anilines are prone to surface oxidation.

  • Fix: Wash the filter cake with cold, slightly acidic water (0.1% sodium bisulfite solution) to reduce surface azo compounds, followed by cold Hexane.

Troubleshooting Chromatography (Flash/HPLC)

Due to the electron-withdrawing nature of the halogens, this aniline is weakly basic and highly non-polar .[2]

Protocol: Flash Chromatography
  • Stationary Phase: Standard Silica Gel (40-63 µm).[2]

  • Mobile Phase: Hexane : Ethyl Acetate (Gradient: 100:0 to 90:10).

  • Loading: Dry load on Celite is recommended over liquid loading to prevent band broadening.

FAQ: Chromatography Issues

Q: The compound elutes almost immediately (at the solvent front), co-eluting with impurities. A: The compound is too non-polar for standard gradients.

  • Fix: Use 100% Hexane (or Heptane) for the first 3-5 column volumes (CV). The fluorine atoms significantly lower the polarity. Increase polarity very slowly (e.g., 1% EtOAc increments).

Q: I see significant "tailing" on the peaks. A: Unlike standard amines, tailing here is rarely due to silanol interactions because the nitrogen lone pair is deactivated by the EWGs (F, Cl, Br).[2]

  • Fix: Check your loading mass. You are likely overloading the column.[2] If tailing persists, add 0.1% Triethylamine (TEA) to the mobile phase, but this is usually unnecessary for such electron-deficient anilines.[2]

Q: How do I separate the regioisomers (e.g., 4-bromo-2-chloro-)? A: Isomers often have identical polarities on silica.[1][2]

  • Fix: This requires Reverse Phase (C18) chromatography . Use a Methanol/Water gradient. The slight difference in dipole moment between isomers usually allows separation on C18 where silica fails.[2]

Storage & Stability Guide

Q: How should I store the purified material to prevent degradation? A:

  • Atmosphere: Store under Argon or Nitrogen. The amine group is susceptible to oxidation.[2][3][4]

  • Temperature: Refrigerate (2-8°C).

  • Container: Amber glass vials. Light catalyzes the formation of azo-dimers (turning the white solid brown).[1][2]

References

  • Synthesis of Polyhalogenated Anilines

    • Mechanism & Side Reactions: Smith, M. B., & March, J. (2007).[2] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.[2] (See sections on Electrophilic Aromatic Substitution and deactivation by halogens).

    • Dehalogenation Risks: Specific reduction of polyhalogenated anilines is discussed in: Applied Catalysis B: Environmental, Vol 101, Issues 3-4, 2011.[1][2]

  • Purification Methodologies

    • Recrystallization of Halo-anilines: Armarego, W. L. F., & Chai, C. L. L. (2013).[2] Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.[2] (Standard reference for solvent selection for halogenated aromatics).

    • Chromatographic Separation: Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010).[2] Introduction to Modern Liquid Chromatography. Wiley.

  • Safety & Handling

    • General Haloaniline Safety: PubChem Compound Summary for 2-bromo-4,6-difluoroaniline (Analog).[1][2] (Used as a proxy for toxicity data: H302, H315).[1][2]

Disclaimer: This guide assumes the user is a trained chemist. 2-bromo-4-chloro-3,6-difluoroaniline is a potent chemical intermediate.[1][2] All purification steps must be performed in a fume hood with appropriate PPE.

Sources

Optimization

optimizing reaction conditions for 2-bromo-4-chloro-3,6-difluoroaniline synthesis.

Technical Support Portal: Optimization of 2-Bromo-4-chloro-3,6-difluoroaniline Synthesis Ticket ID: SYN-F-2024-882 Subject: Regiocontrol and Yield Optimization for Halogenated Aniline Scaffolds Assigned Specialist: Dr. A...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Portal: Optimization of 2-Bromo-4-chloro-3,6-difluoroaniline Synthesis

Ticket ID: SYN-F-2024-882 Subject: Regiocontrol and Yield Optimization for Halogenated Aniline Scaffolds Assigned Specialist: Dr. A. V. Thorne, Senior Application Scientist

Executive Summary & Core Reaction Strategy

You are attempting to synthesize 2-bromo-4-chloro-3,6-difluoroaniline , a highly functionalized intermediate often used in "Magic Chloro" medicinal chemistry campaigns to modulate lipophilicity and metabolic stability.

The Central Challenge: The synthesis hinges on the bromination of 4-chloro-3,6-difluoroaniline . The primary difficulty is regioselectivity .

  • Position 2 (Target): Activated strongly by the amino group (

    
    , ortho-director) and weakly by the fluorine at C3. However, it is sterically crowded (flanked by 
    
    
    
    and
    
    
    ).
  • Position 5 (Impurity): Activated by the chlorine at C4 and the fluorine at C6. While the amino group's directing power usually dominates, the steric relief at C5 can lead to competitive bromination or over-bromination if the reaction energy is too high.

Recommended Protocol: Switch from elemental bromine (


) to N-Bromosuccinimide (NBS)  in a polar aprotic solvent (Acetonitrile or DMF) at controlled low temperatures. This ensures kinetic control, favoring the electronic preference of the amine (C2) over the steric preference of the impurity (C5).

Optimized Reaction Workflow

The following workflow maximizes regioselectivity for the 2-position while suppressing oxidation of the aniline functionality.

ReactionWorkflow Start Starting Material 4-chloro-3,6-difluoroaniline Solvent Solvent Selection Acetonitrile (MeCN) (High Solubility, Low Temp) Start->Solvent Reagent Reagent Addition NBS (1.05 eq) Add dropwise/portionwise Solvent->Reagent Temp Critical Control -10°C to 0°C (Kinetic Control) Reagent->Temp Stir 2-4h Workup Quench & Workup NaHSO3 (aq) wash Extract EtOAc Temp->Workup Product Target Product 2-bromo-4-chloro- 3,6-difluoroaniline Workup->Product

Figure 1: Optimized synthetic workflow for the regioselective bromination of 4-chloro-3,6-difluoroaniline using NBS.

Critical Process Parameters (The "Why")

Reagent Selection: NBS vs.
  • Elemental Bromine (

    
    ):  Highly aggressive. In electron-rich anilines, 
    
    
    
    often leads to poly-bromination and oxidation (observed as dark purple/black tars). It generates
    
    
    as a byproduct, which can protonate the amine, deactivating the ring and altering directing effects.
  • N-Bromosuccinimide (NBS): Provides a low, steady concentration of electrophilic bromine. It allows for milder conditions that preserve the aniline functionality.

    • Citation: NBS is the standard for high-regioselectivity bromination in activated aromatics, minimizing side reactions common with elemental bromine [1, 2].

Solvent Effects & Temperature
  • Acetonitrile (MeCN): Preferred. It solubilizes both the aniline and NBS but allows for easy workup.

  • DMF: Good alternative if solubility is an issue, but harder to remove.

  • Temperature (-10°C to 0°C): Essential.

    • Kinetic Control: At low temperatures, the reaction is driven by the strongest electronic activator (

      
      ), directing Br to the ortho (C2)  position.
      
    • Thermodynamic Drift: At higher temperatures (>25°C), the system may overcome the activation energy to brominate C5 or cause oxidative degradation.

Stoichiometry
  • Use 1.00 to 1.05 equivalents of NBS.

  • Excess NBS (>1.1 eq) immediately risks attacking the C5 position or oxidizing the amine to a nitroso/nitro species.

Troubleshooting Guide & FAQs

Use this decision tree to diagnose experimental failures.

Troubleshooting Problem Identify Issue Issue1 Low Yield / No Reaction Problem->Issue1 Issue2 Wrong Regioisomer (C5-Br) Problem->Issue2 Issue3 Dark Tar / Oxidation Problem->Issue3 Sol1 Check NBS Quality (Yellow = Degraded) Recrystallize from H2O Issue1->Sol1 Sol2 Lower Temperature (-10°C) Switch to MeCN Issue2->Sol2 Sol3 Exclude Light Use Inert Atm (N2) Add Anti-oxidant? Issue3->Sol3

Figure 2: Diagnostic logic for common bromination failures.

FAQ: Specific Scenarios

Q: My product contains ~15% of an impurity by HPLC. Is it the 5-bromo isomer? A: Likely, yes.

  • Diagnosis: Check the

    
     NMR.[1]
    
    • Target (2-Br): Look for the proton at C5. It should appear as a triplet of doublets (due to coupling with F6 and F3).

    • Impurity (5-Br): The proton would be at C2. This signal will shift significantly downfield due to the ortho-amine and ortho-fluorine environment.

  • Fix: Lower your reaction temperature to -10°C and add NBS more slowly (over 1 hour). If the impurity persists, purify via column chromatography (Hexane/EtOAc gradient); the isomers usually have distinct

    
     values due to the dipole difference caused by the amine-halogen proximity.
    

Q: The reaction mixture turned black immediately upon adding NBS. A: This indicates radical oxidation of the aniline.

  • Cause: Old, yellow NBS (contains free

    
    ) or exposure to light.
    
  • Fix:

    • Purify NBS: Recrystallize your NBS from hot water (keep it white).

    • Protect from Light: Wrap the flask in aluminum foil.

    • Inert Atmosphere: Run under Nitrogen or Argon to prevent oxygen-mediated radical chains.

Q: Can I use


 as a catalyst? 
A:  Yes. Ammonium acetate (5-10 mol%) can act as a mild proton shuttle, facilitating the electrophilic attack without being acidic enough to protonate the aniline (which would deactivate the ring). This is often used in "greener" halogenation protocols [3].

Data & Specifications

ParameterRecommended RangeImpact of Deviation
Solvent Acetonitrile (MeCN) or DMFNon-polar solvents (DCM, CCl4) slow the reaction and may reduce regioselectivity.
Temperature -10°C to 0°C> 20°C: Increases C5-bromination and oxidation tars.
NBS Equiv. 1.00 – 1.05> 1.1: Causes over-bromination. < 0.95: Incomplete conversion.
Reaction Time 2 – 4 HoursProlonged stirring (>12h) can lead to product degradation.
Workup Aq.

/

Essential to quench unreacted active bromine species before extraction.

References

  • N-Bromosuccinimide (NBS) - Reagent Profile. Master Organic Chemistry. Available at: [Link]

  • Regioselective chlorination and bromination of unprotected anilines. Beilstein Journal of Organic Chemistry, 2012. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: 2-Bromo-4-chloro-3,6-difluoroaniline

The following technical support guide is designed for researchers and process chemists working with 2-bromo-4-chloro-3,6-difluoroaniline (CAS: 1215206-82-2 / 1263376-86-8). It synthesizes process chemistry logic with tro...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical support guide is designed for researchers and process chemists working with 2-bromo-4-chloro-3,6-difluoroaniline (CAS: 1215206-82-2 / 1263376-86-8). It synthesizes process chemistry logic with troubleshooting protocols to address impurity profiling, isolation, and remediation.[1][2][3]

Impurity Profiling, Troubleshooting & Remediation Guide

Technical Overview & Synthesis Logic

To effectively troubleshoot impurities, one must understand the genesis of the molecule.[1][2][3] 2-bromo-4-chloro-3,6-difluoroaniline is typically synthesized via the halogenation of 2,5-difluoroaniline .[2][4] The sequence generally involves chlorination followed by bromination (or vice versa, though the amino-directing effect favors specific orders).[1][2][4]

The primary synthesis route involves the bromination of 4-chloro-2,5-difluoroaniline using agents like N-Bromosuccinimide (NBS) or elemental bromine (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


).[3][4] Understanding this pathway reveals the identity of the most persistent impurities.[2][4]
Synthesis & Impurity Origin Map

The following diagram illustrates the standard synthesis pathway and the specific points where common impurities are generated.

SynthesisPath Start 2,5-Difluoroaniline (Starting Material) Inter 4-Chloro-2,5-difluoroaniline (Key Intermediate) Start->Inter Chlorination (NCS/Cl2) Target 2-Bromo-4-chloro- 3,6-difluoroaniline (TARGET) Inter->Target Bromination (NBS/Br2, 0-25°C) Impurity_SM Impurity A: Unreacted Intermediate (Des-bromo) Inter->Impurity_SM Incomplete Conversion Impurity_Regio Impurity C: Regioisomer (Isomeric Br position) Inter->Impurity_Regio Thermodynamic Control Failure Impurity_Over Impurity B: Dibromo Species (Over-brominated) Target->Impurity_Over Excess Reagent (>1.1 eq)

Figure 1: Synthesis pathway illustrating the origin of des-bromo (Impurity A) and over-brominated (Impurity B)[2][3][4] byproducts.

Common Impurities Profile

The following table summarizes the impurities most frequently encountered in high-performance liquid chromatography (HPLC) and GC-MS analysis.

Impurity IDChemical NameRelative Retention Time (RRT)*OriginRemediation Strategy
Impurity A 4-Chloro-2,5-difluoroaniline ~0.85 (Earlier)Incomplete reaction (Starting Material).[2][3][4]Recrystallization (Hexane/EtOAc) or extended reaction time.[2][3][4]
Impurity B 2,5-Dibromo-4-chloro-3,6-difluoroaniline ~1.20 (Later)Over-bromination due to excess NBS/Br2.[2][3][4]Column chromatography (Non-polar eluent) or tight stoichiometry control.[2][4]
Impurity C 4-Chloro-3,6-difluoro-2-iodoaniline VariesCross-contamination if using iodide sources.[2][3][4]Dedicate glassware; avoid halogen exchange conditions.[2][4]
Impurity D Azo-dimers / Oxidation products Very Late (>1.[2][3][4]5)Oxidation of aniline amine group by air/light.[2][3][4]Store under Argon/Nitrogen; use antioxidant (e.g., BHT) in mobile phase.[1][2]

*Note: RRT values are approximate and depend on the specific C18 method used (typically Acetonitrile/Water gradients).

Troubleshooting & FAQs

This section addresses specific scenarios reported by process chemists.

Scenario 1: Persistent Starting Material (Impurity A)

User Question: "I have reacted 4-chloro-2,5-difluoroaniline with NBS for 12 hours, but HPLC still shows 5-8% starting material (Impurity A). Adding more NBS leads to Impurity B. How do I drive this to completion?"

Technical Response: This is a classic "selectivity vs. conversion" trade-off.[2][3][4] The amino group activates the ring, but the presence of chlorine and two fluorines deactivates it relative to pure aniline, making the last 5% conversion sluggish.[1][2]

  • The Cause: As the reaction proceeds, the concentration of the starting material drops, slowing the kinetics.[1][2] Simply adding excess NBS pushes the reaction toward the thermodynamic sink—the dibromo species (Impurity B).[2][4]

  • The Fix:

    • Catalysis: Do not just add more NBS. Add a Lewis acid catalyst such as Ammonium Acetate (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

      
      )  (5-10 mol%) or Iron(III) chloride (
      
      
      
      , trace) to activate the NBS.[3][4]
    • Solvent Switch: If using Acetonitrile (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

      
      ), switch to a more polar solvent like DMF  (Dimethylformamide) or use a mixture.[3][4] The increased polarity stabilizes the transition state of the electrophilic aromatic substitution.[2][4]
      
    • Purification: If 5% remains, do not push further. Isolate the crude and perform a recrystallization using Heptane/Ethyl Acetate (9:1).[2][4] The starting material is significantly more soluble in heptane than the brominated product.[2][4]

Scenario 2: Unknown Peak at RRT 1.15-1.20

User Question: "I see a new peak eluting just after the main peak. It increases when I run the reaction at higher temperatures (>40°C)."

Technical Response: This is almost certainly Impurity B (Over-brominated species) or a Regioisomer .[2][4]

  • Mechanism: At elevated temperatures, the regioselectivity of the bromination decreases.[1][2][3][4] While the position ortho to the amine (position 2) is kinetically favored, higher energy allows bromine to attack the sterically crowded position 5 (displacing H) or even displace the Chlorine (rare, but possible under forcing conditions).[1][2]

  • Validation: Check the Mass Spectrum (MS).[2][3][4][5]

    • Target Mass: ~242/244 amu (Br + Cl isotope pattern).[2][3][4]

    • Impurity B Mass: ~320+ amu (Two Br atoms).[2][3][4]

  • Prevention: Maintain reaction temperature between 0°C and 5°C . The reaction is exothermic; strict thermal control prevents the activation energy barrier for the formation of Impurity B from being crossed.[2][4]

Scenario 3: Product Discoloration (Pink/Brown)

User Question: "My product is white immediately after filtration but turns pink/brown after drying in the oven."

Technical Response: Anilines are notoriously prone to oxidation, forming quinone-imines or azo-compounds (Impurity D), which are highly colored even at ppm levels.[1][2][3][4]

  • The Cause: Thermal oxidation during the drying process, likely exacerbated by residual acid traces.[1][2][3][4]

  • The Fix:

    • Acid Wash: Ensure the final organic layer is washed with saturated Sodium Bicarbonate (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

      
      ) to remove any HBr or succinimide byproducts.[3][4] Acidic environments accelerate aniline oxidation.[2][4]
      
    • Vacuum Drying: Dry under high vacuum at moderate temperature (<40°C) rather than in a convection oven.

    • Storage: Store the final solid in amber vials under an inert atmosphere (Argon).

Analytical Method for Impurity Detection

To reliably separate the target from Impurity A (Des-bromo) and Impurity B (Dibromo), a standard C18 method is often insufficient due to the similar polarity of the halogenated rings.[1][2][3][4]

Recommended HPLC Conditions:

  • Column: Phenyl-Hexyl or Pentafluorophenyl (PFP) core-shell column (e.g., Kinetex F5).[2][4] Why? The Fluorine-Fluorine interaction between the PFP phase and the difluoro-analyte provides superior selectivity compared to hydrophobic C18 interactions.[2][3][4]

  • Mobile Phase A: 0.1% Formic Acid in Water.[2][3][4]

  • Mobile Phase B: Methanol (MeOH).[2][3][4] MeOH is preferred over ACN for halogenated aromatics to enhance ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     selectivity.[3][4]
    
  • Gradient: 50% B to 80% B over 15 minutes.

References

  • Synthesis of Halogenated Anilines: Patent ES2712103T3. "New carboxylates of 4-aminopyridine and 6-aminopyrimidine as herbicides."[2][4] (Describes the bromination of 4-chloro-2,5-difluoroaniline).

  • Chemical Structure & Identifiers: PubChem Compound Summary for CID 136285 (2-Bromo-4,6-difluoroaniline analogs). [2][4]

  • General Halogenation Protocols: "Regioselective bromination of anilines." Organic Syntheses, Coll.[1][2] Vol. 6, p. 101.[1][2] (General reference for NBS usage).

  • Impurity Profiling in Poly-haloanilines: CN113292502A. "Novel 4-aminopyridine and 6-aminopyrimidine carboxylates as herbicides."

Sources

Optimization

side reactions in the synthesis of 2-bromo-4-chloro-3,6-difluoroaniline

Technical Support Center: Troubleshooting the Synthesis of 2-Bromo-4-chloro-3,6-difluoroaniline Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for rese...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting the Synthesis of 2-Bromo-4-chloro-3,6-difluoroaniline

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals encountering challenges during the synthesis of 2-bromo-4-chloro-3,6-difluoroaniline.

This transformation is typically achieved via the electrophilic bromination of 4-chloro-2,5-difluoroaniline using N-bromosuccinimide (NBS) 1[1]. While this route is highly regioselective, the electron-rich nature of the aniline ring and the oxidative potential of NBS can lead to specific, yield-limiting side reactions if the microenvironment of the reaction is not strictly controlled 2[2].

FAQs: Troubleshooting Specific Side Reactions

Q1: Why am I observing significant amounts of dibrominated byproducts? A: Causality: Over-bromination occurs when the desired mono-brominated product undergoes a second electrophilic aromatic substitution. Although the first bromine addition deactivates the ring slightly, the strong electron-donating effect of the free amine (-NH


) can still facilitate further bromination if excess NBS is present or if the reaction is left running beyond completion 3[3].
Resolution & Validation: Strictly control the stoichiometry to 1.00 - 1.02 equivalents of NBS. Maintain the reaction temperature at or below room temperature (0°C to 20°C). Validate the reaction endpoint by taking aliquots every 15 minutes for HPLC/TLC analysis; quench the reaction immediately once the starting material is consumed.

Q2: My reaction mixture turns dark brown/black, and the yield of the target aniline is low. What is happening? A: Causality: NBS is not only a brominating agent but also a potent oxidant 4[4]. Unprotected primary amines are highly susceptible to oxidative degradation, forming azo compounds, quinone imines, or polymeric "tar" 5[5]. This side reaction is accelerated by heat, light, and the presence of free radical initiators or aged NBS containing molecular bromine (Br


).
Resolution & Validation: Always use freshly recrystallized NBS (from water) to ensure the absence of free Br

. Conduct the reaction protected from light (e.g., wrap the flask in aluminum foil). If the solution rapidly darkens beyond a pale yellow/orange, it indicates oxidative runaway; cool the mixture immediately and verify the presence of degradation products via LC-MS.

Q3: I am detecting a regioisomer in my product mixture. How does this form? A: Causality: In 4-chloro-2,5-difluoroaniline, there are two available positions for bromination: the position ortho to the amine (forming the desired 2-bromo product) and the position meta to the amine (between the fluorine and chlorine atoms). While the ortho position is strongly favored electronically and sterically, elevated temperatures or non-polar solvents can reduce the transition state energy difference, leading to minor meta-bromination 2[2]. Resolution & Validation: Utilize a polar aprotic solvent like acetonitrile (MeCN) or N,N-dimethylformamide (DMF). These solvents stabilize the polar Wheland intermediate during electrophilic aromatic substitution, maximizing ortho-selectivity.

Data Presentation: Quantitative Summary of Side Reactions

Side ReactionPrimary CauseMechanistic PathwayPreventive MeasureTypical Impact on Yield
Over-bromination Excess NBS, prolonged timeSuccessive electrophilic aromatic substitutionStrict 1.02 eq NBS, continuous TLC monitoring-10% to -25%
Amine Oxidation Aged NBS, light exposure, heatSingle-electron transfer / radical oxidationUse recrystallized NBS, protect from light-15% to -40%
Regioisomerization High temperature, non-polar solventCompeting electrophilic attack at meta-positionUse polar aprotic solvents (MeCN/DMF) at ≤20°C-2% to -5%

Experimental Protocol: Optimized Synthesis of 2-Bromo-4-chloro-3,6-difluoroaniline

This protocol incorporates self-validating checkpoints to ensure high fidelity, reproducibility, and the suppression of the side reactions detailed above.

Step 1: Reagent Preparation & Setup

  • Dissolve 4-chloro-2,5-difluoroaniline (1.0 eq) in anhydrous acetonitrile (approx. 30 mL per gram of substrate) in a round-bottom flask equipped with a magnetic stir bar.

  • Validation Check: Ensure the solution is clear. Wrap the flask in aluminum foil to prevent light-induced radical pathways 6[6].

  • Cool the solution to 0°C using an ice-water bath.

Step 2: Controlled Bromination 4. Weigh out freshly recrystallized N-bromosuccinimide (1.02 eq). 5. Add the NBS to the cooled aniline solution portion-wise over 15 minutes to prevent exothermic spikes. 6. Validation Check: The mixture should turn pale yellow. A rapid shift to dark brown indicates unwanted oxidation; if this occurs, lower the temperature immediately. 7. Remove the ice bath and allow the mixture to stir at room temperature (20°C) for 1 hour.

Step 3: Quenching and Isolation 8. Monitor the reaction via TLC (Hexanes:Ethyl Acetate 4:1). Once the starting material spot disappears, proceed to quench. 9. Quench the reaction by adding an aqueous solution of sodium thiosulfate (Na


S

O

). Causality: Thiosulfate reduces any unreacted NBS or trace Br

, instantly halting both over-bromination and oxidative side reactions1[1]. 10. Concentrate the mixture in vacuo to remove acetonitrile. 11. Partition the residue between ethyl acetate and water. Extract the aqueous layer twice with ethyl acetate. 12. Wash the combined organic layers with brine, dry over anhydrous Na

SO

, and concentrate. Purify via flash chromatography (SiO

) to isolate the pure 2-bromo-4-chloro-3,6-difluoroaniline.

Reaction Pathway Visualization

G SM 4-Chloro-2,5-difluoroaniline (Starting Material) Product 2-Bromo-4-chloro-3,6-difluoroaniline (Desired Product) SM->Product Main Pathway (ortho-bromination) Oxid Azo/Oxidation Products (Amine Oxidation) SM->Oxid Oxidative Degradation (Light/Heat) Regio Regioisomer (Sterically Hindered Br) SM->Regio Minor Pathway (meta-bromination) Reagent NBS in MeCN (Brominating Agent) Reagent->Product OverBr Dibrominated Byproduct (Over-bromination) Product->OverBr Excess NBS

Reaction pathways showing the synthesis of 2-bromo-4-chloro-3,6-difluoroaniline and side reactions.

References

  • ES2712103T3 - New carboxylates of 4-aminopyridine and 6-aminopyrimidine as herbicides.
  • 4-bromo-N,N-bis(4-methoxyphenyl)aniline | 194416-45-0. Benchchem.
  • 3-Bromo-4-methylbenzene-1,2-diamine | 1482389-44-5. Benchchem.
  • N-Bromosuccinimide. Wikipedia.
  • Application Notes and Protocols: Bromination of 3-(trifluoromethyl)aniline using NBS. Benchchem.
  • N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. Master Organic Chemistry.

Sources

Troubleshooting

Technical Support Center: Troubleshooting 2-Bromo-4-chloro-3,6-difluoroaniline Workflows

Welcome to the Advanced Technical Support Center. This guide is specifically engineered for researchers and drug development professionals working with 2-bromo-4-chloro-3,6-difluoroaniline .

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. This guide is specifically engineered for researchers and drug development professionals working with 2-bromo-4-chloro-3,6-difluoroaniline . Due to its unique electronic topology—featuring an extreme inductive electron-withdrawing environment and severe steric hindrance at the C2 and C6 positions—this building block is notoriously difficult to functionalize.

This matrix provides diagnostic solutions, quantitative benchmarks, and self-validating protocols to rescue stalled reactions and suppress off-target pathways.

Diagnostic Q&A: Troubleshooting Reaction Failures

Q1: My Buchwald-Hartwig coupling at the C2-Bromine stalls at <20% conversion. What is the mechanistic cause? A: The extreme electron deficiency of the polyhalogenated ring accelerates Oxidative Addition (OA) but drastically raises the activation energy barrier for Reductive Elimination (RE)[1]. Furthermore, the free primary amine (-NH2) on your starting material is a known catalyst poison; it can outcompete your ligand to form an inactive, off-cycle Pd-amine complex[2]. Corrective Action: Switch to conformationally flexible, bulky biaryl phosphorinane ligands (e.g., AliPhos or AlisonPhos)[3]. These ligands exert steric pressure that forces the Pd(II) intermediate to undergo RE, while their bulk prevents the starting aniline from poisoning the metal center[4].

Q2: I am observing significant protodehalogenation instead of the cross-coupled product. How do I suppress this? A: Protodehalogenation (yielding 4-chloro-2,5-difluoroaniline) occurs when the Pd(II) intermediate undergoes reduction faster than transmetalation or RE. This is typically caused by


-hydride elimination from aliphatic amine coupling partners or hydrogen abstraction from trace water in the solvent[4].
Corrective Action: Ensure strictly anhydrous conditions. If coupling aliphatic amines, lower the reaction temperature to 60°C and use an electron-deficient palladium catalyst coupled with a strong, soluble base like LiHMDS or DBU to accelerate the desired C-N bond formation over the degradation pathway[5].

Q3: When using this molecule as a nucleophile, it fails to react with acyl chlorides. Why is it so inert? A: The cumulative inductive electron-withdrawing effect of two fluorines, one chlorine, and one bromine atom drastically reduces the electron density on the nitrogen lone pair. Additionally, the ortho-Br and ortho-F create a severe steric shield, preventing nucleophilic attack. Corrective Action: Standard amine bases (TEA, DIPEA) will fail. You must pre-deprotonate the aniline using a strong base (e.g., NaH or KHMDS) in THF at 0°C to form the highly nucleophilic anilide anion before adding the electrophile.

Q4: Suzuki-Miyaura coupling yields complex mixtures, including C4-Cl activation. How do I achieve chemoselectivity at C2? A: While the C2-Br bond is kinetically favored for OA due to lower bond dissociation energy, the highly activated nature of the polyhalogenated ring can lead to thermodynamic over-insertion at C4-Cl if the temperature is too high or the ligand is too small[2]. Corrective Action: Maintain strict stoichiometric control (1.0 eq boronic acid) and use bulky monodentate phosphines (e.g., XPhos) at lower temperatures (60-80°C). The steric bulk of XPhos prevents insertion into the more hindered C4-Cl bond once the C2 position is functionalized.

Quantitative Benchmarks: Ligand Selection Matrix

To streamline your optimization, refer to the following quantitative data summary for cross-coupling polyhalogenated anilines:

Ligand ClassExample LigandTarget ApplicationPrimary Failure Mode AddressedRef
Biaryl Phosphines XPhosSuzuki-Miyaura (C2-Br selective)Suppresses C4-Cl over-insertion[4]
Phosphorinanes AliPhosBuchwald-Hartwig (Aryl Halide role)Overcomes high RE activation barrier[3]
Dialkylbiaryl BrettPhosC-N Coupling with primary aminesPrevents off-cycle catalyst poisoning[5]
Bidentate dppfNOT RECOMMENDEDLeads to severe protodehalogenation[4]

Validated Experimental Protocols

Self-Validating Chemoselective Buchwald-Hartwig Amination

Objective: Couple a secondary amine to the C2-Br position without activating the C4-Cl bond or poisoning the catalyst. This protocol utilizes built-in analytical checkpoints to ensure the system is validating itself at each critical phase.

Step 1: Catalyst Pre-Activation (The "Active Catalyst" Checkpoint)

  • Action: In a nitrogen-filled glovebox, combine

    
     (2 mol%) and AliPhos (8 mol%) in anhydrous toluene (0.1 M). Stir at 25°C for 15 minutes.
    
  • Causality: Pre-forming the active Pd(0)L1 complex prevents the free 2-bromo-4-chloro-3,6-difluoroaniline from competitively binding to bare Pd and forming unreactive off-cycle species[2].

  • Validation: The solution must transition from purple/brown to a deep, homogeneous red. If the solution remains heterogeneous or turns black, the Pd has aggregated; discard and use fresh reagents.

Step 2: Substrate & Base Addition

  • Action: Add 2-bromo-4-chloro-3,6-difluoroaniline (1.0 equiv), the coupling amine (1.2 equiv), and LiHMDS (1.5 equiv).

  • Causality: The extreme steric hindrance requires a strong, soluble base to drive the deprotonation of the coordinated amine during the catalytic cycle[5].

Step 3: Thermal Activation & In-Process Monitoring

  • Action: Seal the vessel, remove from the glovebox, and heat to 80°C.

  • Validation (2-Hour LC-MS Checkpoint): Pull a 10 µL aliquot, quench in MeCN, and analyze via LC-MS.

    • Readout A (Success): Product mass observed; starting material (

      
      ) depleted. Proceed to Step 4.
      
    • Readout B (Protodehalogenation): Major peak at

      
      . Corrective Action:  The system is wet or the temperature is too high. Abort, re-dry solvents, and restart at 70°C[4].
      
    • Readout C (Stalled): Only starting material observed. Corrective Action: Catalyst poisoning occurred. Spike with an additional 1 mol% Pd/AliPhos complex.

Step 4: Workup and Isolation

  • Action: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove Pd black. Concentrate and purify via silica gel chromatography.

Mechanistic Workflows

G start 2-Bromo-4-chloro- 3,6-difluoroaniline oa Oxidative Addition (Fast due to e- deficiency) start->oa Pd(0) / Bulky Ligand fail2 Catalyst Poisoning (Pd-NH2 off-cycle) start->fail2 Free -NH2 binds Pd coord Amine Coordination (Steric clash at C2/C6) oa->coord re Reductive Elimination (Slowed by F/Cl groups) coord->re Soluble Base / Heat fail1 Protodehalogenation (Beta-hydride elim.) coord->fail1 Slow RE Pathway success Desired C-N Product re->success

Mechanistic troubleshooting logic for Buchwald-Hartwig amination of polyhalogenated anilines.

G sm Suzuki-Miyaura Coupling (2-Bromo-4-chloro-3,6-difluoroaniline) opt1 Low Temp (60°C) Bulky Ligand (XPhos) sm->opt1 opt2 High Temp (>100°C) Small Ligand (dppf) sm->opt2 c_br C2-Br Activation (Kinetically Favored) prod1 Chemoselective C2 Product c_br->prod1 c_cl C4-Cl Activation (Thermodynamically Driven) prod2 C2, C4 Bis-coupled Mixtures c_cl->prod2 opt1->c_br opt2->c_cl

Chemoselectivity control in Suzuki-Miyaura cross-coupling at C2-Br vs C4-Cl.

References

1.[1] Title: Buchwald-Hartwig Amination of Aryl Esters and Chlorides catalyzed by Dianisole-decorated Pd-NHC complex. Source: ResearchGate. URL: 1 2.[3] Title: Pd-Catalyzed Cross-Coupling of Hindered, Electron-Deficient Anilines with Bulky (Hetero)aryl Halides Using Biaryl Phosphorinane Ligands. Source: ACS Catalysis / ResearchGate. URL: 3 3.[2] Title: 2,4-Dibromo-5-(trifluoromethyl)aniline | 24115-24-0. Source: Benchchem. URL: 2 4.[4] Title: Overcoming challenges in the synthesis of sterically hindered anilines. Source: Benchchem. URL: 4 5.[5] Title: Breaking the Base Barrier: An Electron-Deficient Palladium Catalyst Enables the Use of a Common Soluble Base in C–N Coupling. Source: PMC - NIH. URL: 5

Sources

Optimization

removal of byproducts from 2-bromo-4-chloro-3,6-difluoroaniline synthesis

Technical Support Center: Impurity Removal in 2-Bromo-4-chloro-3,6-difluoroaniline Synthesis Introduction Subject: 2-Bromo-4-chloro-3,6-difluoroaniline (CAS: 1263376-86-8) Context: This compound is a critical poly-haloge...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Impurity Removal in 2-Bromo-4-chloro-3,6-difluoroaniline Synthesis

Introduction

Subject: 2-Bromo-4-chloro-3,6-difluoroaniline (CAS: 1263376-86-8) Context: This compound is a critical poly-halogenated aniline intermediate, primarily utilized in the synthesis of agrochemicals (herbicides) and pharmaceutical candidates (e.g., kinase inhibitors).[1][2] The synthesis typically involves the bromination of 4-chloro-2,5-difluoroaniline.[1][2] Challenge: The presence of multiple directing groups (amino, fluoro, chloro) creates a complex electrophilic substitution landscape.[1][2] Common challenges include separating the target molecule from unreacted starting material, regioisomers, and over-brominated byproducts.[1][2]

This guide provides a self-validating troubleshooting framework for researchers encountering purity issues.

Tier 1: Critical Impurity Profiling (The "What")

Before attempting purification, you must identify which impurity is compromising your yield.[1][2] Use the table below to correlate analytical data with specific byproducts.

Impurity TypeChemical IdentityOrigin/CausalityDetection (HPLC/GC)
Target 2-Bromo-4-chloro-3,6-difluoroaniline Desired ProductMain Peak
Impurity A 4-Chloro-2,5-difluoroaniline Under-reaction: Insufficient brominating agent or low temperature.[1][2]Elutes Earlier (Less lipophilic than target).[1][2]
Impurity B 2,5-Dibromo-4-chloro-3,6-difluoroaniline Over-reaction: Excess brominating agent or high temperature.[1][2][3] Bromination occurs at the remaining H-position (Pos 5).[1][2]Elutes Later (More lipophilic).[1][2]
Impurity C 3-Bromo-4-chloro-2,5-difluoroaniline Regioisomer: Bromination occurs meta to the amino group (rare, but possible if amine is protonated/deactivated).[1][2]Close elution to target; requires high-res separation.

Tier 2: Troubleshooting Synthesis (The "Prevention")

Q: My crude purity is low (<85%). How do I optimize the reaction to minimize byproducts?

A: The selectivity of bromination is dictated by the Amino group (NH₂) , which is the strongest ortho/para director on the ring.[1][2]

  • Mechanism: The NH₂ group directs the incoming Bromine to the ortho position (Position 6 in the precursor, which becomes Position 2 in the final product).[1][2]

  • Control Strategy:

    • Stoichiometry: Use exactly 1.00 to 1.05 equivalents of N-Bromosuccinimide (NBS) or Br₂.[1][2] Excess leads directly to Impurity B (Di-bromo).[1][2]

    • Temperature: Maintain reaction between 0°C and 10°C . Higher temperatures overcome the activation energy barrier for the sterically hindered Position 5, leading to over-bromination.[1][2]

    • Solvent Choice: Use Acetonitrile (ACN) or DMF for NBS brominations.[1][2] If using elemental bromine, Acetic Acid is preferred to buffer the generated HBr, preventing protonation of the amine (which would alter directing effects and lead to Impurity C).[1][2]

Visualizing the Reaction Pathway

SynthesisPathway Figure 1: Bromination Pathway and Impurity Genesis SM Starting Material (4-Chloro-2,5-difluoroaniline) Target TARGET (2-Bromo-4-chloro-3,6-difluoroaniline) SM->Target +1.0 eq Br2/NBS (0-10°C) ImpurityA Impurity A (Unreacted SM) SM->ImpurityA <1.0 eq Br2 Incomplete Rxn ImpurityB Impurity B (Over-brominated) Target->ImpurityB Excess Br2 High Temp (>25°C)

Figure 1: Reaction pathway showing the genesis of the target molecule versus common impurities based on stoichiometry and temperature.[1][2][3]

Tier 3: Purification Protocols (The "Removal")

Q: I have a mixture of Target, Starting Material (SM), and Di-bromo impurities. How do I separate them?

A: Do not rely on a single method. Use a tiered approach: Chemical Wash


Recrystallization .[1][2]
Step 1: Chemical Wash (Removal of Oxidized Impurities)[1][2]
  • Why: Anilines oxidize easily.[1][2] Dark color indicates azo/nitroso impurities.[1][2]

  • Protocol:

    • Dissolve crude in Ethyl Acetate.[1][2]

    • Wash with 10% Na₂S₂O₃ (Sodium Thiosulfate) to quench residual bromine.[1][2]

    • Wash with saturated NaHCO₃ to remove acidic byproducts.[1][2]

    • Dry over MgSO₄ and concentrate.

Step 2: Fractional Recrystallization (Separation of Homologs)[1][2]
  • Logic: The Target (Mono-bromo) has significantly different solubility than the Starting Material (Non-bromo) and Impurity B (Di-bromo) due to molecular weight and crystal packing differences.[1][2]

  • Solvent System: Heptane / Ethyl Acetate (9:1) or Ethanol / Water .[1][2]

Detailed Protocol:

  • Dissolution: Dissolve the crude solid in the minimum amount of hot Ethyl Acetate (approx. 60°C).

  • Precipitation: Slowly add hot Heptane until the solution turns slightly cloudy.

  • Clarification: Add a few drops of Ethyl Acetate to clear the solution.[1][2]

  • Cooling: Allow to cool to room temperature slowly (over 2 hours), then cool to 0°C.

    • Note: Rapid cooling traps Impurity B inside the crystal lattice.[1][2]

  • Filtration: Filter the crystals.

    • Crops: The First Crop is usually pure Target.[1][2]

    • Mother Liquor: Contains Impurity A (SM) and some Target.[1][2][4]

Step 3: Flash Chromatography (If Recrystallization Fails)
  • Stationary Phase: Silica Gel (230-400 mesh).[1][2]

  • Mobile Phase: Gradient of Hexanes (100%)

    
    Hexanes/Ethyl Acetate (95:5) .[1][2]
    
  • Elution Order:

    • Impurity B (Di-bromo): Elutes first (Highest Rf, most lipophilic).[1][2]

    • Target: Elutes second.

    • Impurity A (SM): Elutes last (Lowest Rf, most polar due to exposed NH₂/F interactions).

Purification Workflow Diagram

PurificationWorkflow Figure 2: Decision Matrix for Purification of 2-Bromo-4-chloro-3,6-difluoroaniline Crude Crude Reaction Mixture Wash 1. Aqueous Wash (Na2S2O3 / NaHCO3) Crude->Wash Check Check Purity (HPLC/TLC) Wash->Check Recryst Recrystallization (Heptane/EtOAc) Check->Recryst Mainly SM/Target Column Flash Chromatography (Hexanes -> 5% EtOAc) Check->Column Complex Mixture (inc. Di-bromo) Pure Pure Product (>98%) Recryst->Pure Column->Pure

Figure 2: Decision matrix for selecting the appropriate purification method based on crude purity profile.

Tier 4: Analytical Validation

Q: How do I confirm the structure and purity?

A: Use the following self-validating markers.

  • 1H NMR (DMSO-d6 or CDCl3):

    • Target: Look for the single aromatic proton (Position 5).[1][2] It should appear as a triplet (due to splitting by two Fluorines at 3 and 6) or a doublet of doublets .[1][2]

    • Validation: If you see two aromatic protons, you have Impurity A (Starting Material).[1][2] If you see zero aromatic protons, you have Impurity B (Di-bromo).[1][2]

  • Melting Point:

    • Target MP is distinct (approx. 63-65°C for similar analogs; verify with standard). Broad melting range (>2°C) indicates isomer contamination.[1][2]

References

  • Synthesis of Halogenated Anilines

    • Title: 4-Bromo-2,6-difluoroaniline synthesis and properties.[1][2]

    • Source: ChemicalBook / PrepChem.[1][2]

  • Purification Methodologies

    • Title: Process for the preparation of 2,6-dichloro-4-bromoanilides (Analogous chemistry).[1][2][5]

    • Source: Google Patents (EP0727412B1).[1][2]

    • URL
  • Impurity Profiling

    • Title: Synthesis and thiolation of 1,3-difluoro-2,4,6-trihaloanilines.[1][2]

    • Source: Vanderbilt University / ScienceDirect.[1][2]

    • URL:[Link]

  • Compound Data

    • Title: 2-Bromo-4-chloro-3,6-difluoroaniline (CAS 1263376-86-8).[1][2][6]

    • Source: ChemScene.[1][2]

Sources

Troubleshooting

challenges in the synthesis of 2-bromo-4-chloro-3,6-difluoroaniline derivatives

Welcome to the Technical Support Center for Polyhalogenated Aniline Synthesis . As a Senior Application Scientist, I have designed this portal specifically for researchers, process chemists, and drug development professi...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Polyhalogenated Aniline Synthesis . As a Senior Application Scientist, I have designed this portal specifically for researchers, process chemists, and drug development professionals facing the unique challenges of synthesizing highly functionalized building blocks like 2-bromo-4-chloro-3,6-difluoroaniline .

This guide bridges theoretical mechanistic chemistry with field-proven bench techniques, ensuring your synthetic workflows are both reproducible and scalable.

I. Troubleshooting & FAQs: Mechanistic Insights

Q1: When brominating 4-chloro-3,6-difluoroaniline, why do I consistently observe tribrominated or polymeric byproducts instead of the desired 2-bromo monoadduct? The Causality: The primary amine (-NH₂) is a powerful electron-donating group that heavily activates the aromatic ring via resonance. In your starting material, the 2-position is ortho to the amine and ortho to the C3-fluorine, making it the most nucleophilic site. However, the high electron density lowers the activation energy for successive electrophilic aromatic substitutions[1]. Elemental bromine (Br₂) is highly reactive; once the first bromine is installed, the intermediate Wheland complex remains sufficiently stabilized by the nitrogen lone pair to invite further halogenation. The Solution: You must attenuate the amine's activating power. Convert the amine to an acetamide (acetylation) prior to halogenation. The acetyl group withdraws electron density from the nitrogen, reducing its activating power and allowing for stoichiometric control using a milder electrophile like N-bromosuccinimide (NBS)[1].

Q2: I want to avoid the extra steps of protection and deprotection. Are there direct halogenation methods that prevent over-halogenation and amine oxidation? The Causality: Direct halogenation of highly activated, electron-rich anilines often leads to oxidative degradation (e.g., formation of azo compounds or tars) because the amine is susceptible to single-electron transfer oxidation by the halogenating agent. The Solution: Employ a superacid-mediated approach using HF/SbF₅ at low temperatures (-20 °C)[2]. In this medium, the amine is completely protonated to an anilinium ion (-NH₃⁺). This protonation achieves two critical goals: it completely shields the nitrogen from oxidation and strongly deactivates the ring against polyhalogenation. The SbF₅ acts as an oxidant to generate a highly reactive halenium ion (Br⁺) that can overcome this deactivation, resulting in strictly mono-halogenated products[2]. Alternatively, utilize an N-oxide temporary protection strategy followed by treatment with thionyl bromide[3].

Q3: During downstream cross-coupling (e.g., Suzuki-Miyaura) of 2-bromo-4-chloro-3,6-difluoroaniline, I am observing competitive insertion into the C-Cl bond. How do I favor C-Br insertion? The Causality: The oxidative addition of palladium(0) depends heavily on the carbon-halogen bond dissociation energy. Generally, the weaker C-Br bond undergoes oxidative addition faster than the C-Cl bond[4]. However, the two highly electronegative fluorine atoms at the 3 and 6 positions exert a strong inductive pull, withdrawing electron density from the ring. This effect can artificially activate the C-Cl bond toward oxidative addition or unwanted nucleophilic aromatic substitution (S_NAr)[4]. The Solution: To achieve strict chemoselectivity for the C-Br bond, utilize bulky, electron-rich phosphine ligands (e.g., XPhos or BrettPhos) and maintain lower reaction temperatures (60 °C instead of 100 °C). Furthermore, avoid strongly alkaline aqueous conditions or reducing metals during workup, as polyhalogenated anilines are highly susceptible to rapid hydrodehalogenation[5].

II. Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Analytical checkpoints are embedded to verify success before proceeding to the next step.

Protocol A: Regioselective Bromination via Amine Protection (Standard Approach)

This method is highly scalable and avoids the use of highly corrosive superacids.

  • Amine Protection (Acetylation):

    • Dissolve 4-chloro-3,6-difluoroaniline (10.0 mmol, 1.0 eq) in anhydrous dichloromethane (DCM, 30 mL) under an inert argon atmosphere.

    • Add triethylamine (15.0 mmol, 1.5 eq) and cool the flask to 0 °C.

    • Dropwise, add acetic anhydride (12.0 mmol, 1.2 eq). Warm to room temperature and stir for 2 hours.

    • Validation Checkpoint: Run TLC (Hexanes:EtOAc 3:1). The starting material spot should completely disappear, replaced by a lower Rf spot (acetanilide intermediate).

  • Controlled Bromination:

    • Concentrate the organic layer and redissolve the crude acetanilide in N,N-dimethylformamide (DMF, 25 mL). Cool to 0 °C.

    • Add N-bromosuccinimide (NBS, 10.5 mmol, 1.05 eq) portion-wise over 15 minutes to prevent thermal spiking[1].

    • Stir for 4 hours at room temperature in the dark.

    • Validation Checkpoint: LC-MS should indicate a mass shift of +78/80 Da (monobromination) with <2% dibrominated mass.

  • Deprotection:

    • Extract the intermediate using EtOAc/Water, concentrate, and dissolve in a 1:1 (v/v) mixture of Ethanol and 6M HCl (40 mL).

    • Reflux at 85 °C for 6 hours.

    • Cool, neutralize carefully with saturated aqueous NaHCO₃, and extract with EtOAc. Purify via silica gel chromatography to isolate pure 2-bromo-4-chloro-3,6-difluoroaniline.

Protocol B: Superacid-Mediated Direct Bromination (Advanced Approach)

Caution: HF/SbF₅ is highly corrosive. This protocol must be executed in a dedicated PTFE reactor inside a specialized fume hood.

  • Superacid Generation:

    • In a PTFE reactor under argon, condense anhydrous HF (15 mL) at -78 °C.

    • Slowly add SbF₅ (5.0 mmol, 0.5 eq relative to substrate)[2].

  • Protonation & Halogenation:

    • Slowly add 4-chloro-3,6-difluoroaniline (10.0 mmol, 1.0 eq). The amine instantly protonates, forming a deactivated anilinium salt.

    • Add elemental bromine (Br₂, 10.0 mmol, 1.0 eq) and warm the mixture to -20 °C. Stir for 2 hours[2].

  • Quenching:

    • Carefully pour the reaction mixture over crushed ice (100 g) and neutralize with cold 20% NaOH until pH 8 is reached.

    • Extract with diethyl ether (3 x 30 mL), dry over MgSO₄, and concentrate to yield the monobrominated product.

III. Comparative Data Presentation

The table below summarizes the quantitative data and expected outcomes based on the choice of halogenating agent and reaction conditions.

Halogenating StrategyReagentsIntermediate StateRegioselectivity (2-Bromo)Polyhalogenation RiskOxidation RiskExpected Yield
Direct Bromination Br₂ / AcOHFree Amine (-NH₂)Poor (Mixture)High (>40%)High < 30%
Protected Bromination NBS / DMFAcetanilide (-NHAc)Excellent (>95%)Low (<2%)Low75 - 85%
Superacid Bromination Br₂ / HF-SbF₅Anilinium (-NH₃⁺)Excellent (>98%)None (0%)None80 - 90%
N-Oxide Directed SOBr₂ / DCMN-Oxide (-N⁺-O⁻)Good (~85%)Low (<5%)None60 - 70%

IV. Process Visualization

The following logical workflow outlines the decision-making process for synthesizing 2-bromo-4-chloro-3,6-difluoroaniline based on available equipment and purity requirements.

SynthesisWorkflow Start 4-Chloro-3,6-difluoroaniline Decision Choose Halogenation Strategy Start->Decision Path1 Standard: Amine Protection Decision->Path1 High Yield, Multi-step Path2 Advanced: Superacid Media Decision->Path2 Direct, Requires PTFE Protect Acetylation (Ac2O, TEA) Path1->Protect Protonate Protonation (HF/SbF5, -78°C) Path2->Protonate Brominate1 Bromination (NBS, 0°C) Protect->Brominate1 Deprotect Deprotection (HCl/EtOH) Brominate1->Deprotect Product 2-Bromo-4-chloro-3,6-difluoroaniline Deprotect->Product Brominate2 Bromination (Br2, -20°C) Protonate->Brominate2 Quench Quench & Neutralize Brominate2->Quench Quench->Product

Workflow for the regioselective synthesis of 2-bromo-4-chloro-3,6-difluoroaniline.

V. References

  • Mamontov, A., et al. "Complementary Site-Selective Halogenation of Nitrogen-Containing (Hetero)Aromatics with Superacids." Chemistry–A European Journal, 2020.[Link]

  • Karam, O., et al. "Synthesis of Halogenated Anilines by Treatment of N,N-Dialkylaniline N-Oxides with Thionyl Halides." PubMed Central (PMC), NIH.[Link]

  • Pavlíková, F., et al. "Facile dehalogenation of halogenated anilines and their derivatives using AlNi alloy in alkaline aqueous solution." ResearchGate. [Link]

Sources

Optimization

Technical Support Center: Stability &amp; Handling of 2-Bromo-4-chloro-3,6-difluoroaniline

CAS Number: 1263376-86-8 Molecular Formula: C₆H₃BrClF₂N Molecular Weight: 242.45 g/mol [1][2][3] Executive Summary: Stability Profile 2-Bromo-4-chloro-3,6-difluoroaniline is a highly functionalized polyhalogenated aromat...

Author: BenchChem Technical Support Team. Date: March 2026

CAS Number: 1263376-86-8 Molecular Formula: C₆H₃BrClF₂N Molecular Weight: 242.45 g/mol [1][2][3]

Executive Summary: Stability Profile

2-Bromo-4-chloro-3,6-difluoroaniline is a highly functionalized polyhalogenated aromatic intermediate.[3] Its stability is governed by three competing reactivity modes: oxidative degradation of the amine, protodehalogenation (loss of Br/Cl) under metal catalysis, and nucleophilic aromatic substitution (SₙAr) at the fluorine positions.[1][3]

While stable under standard inert storage, this molecule exhibits significant sensitivity during reaction conditions, particularly in cross-coupling chemistries (Suzuki, Stille) and basic environments.[3] This guide provides technical troubleshooting for researchers encountering yield loss, byproducts, or degradation.

Part 1: Critical Stability Factors (The "Why")

Protodehalogenation (The "Silent" Yield Killer)

In Palladium (Pd) or Nickel (Ni) catalyzed cross-coupling reactions, the C2-Bromine atom is the primary site of oxidative addition.[1][3] However, polyhalogenated anilines are prone to hydrodehalogenation , where the halogen is replaced by a hydrogen atom.[3]

  • Mechanism: If the catalytic cycle is slow or if a hydride source (e.g., from solvent decomposition, alkoxides, or moisture) is present, the metal center can undergo reductive elimination with a hydride instead of the desired transmetallation agent.[1][3]

  • Risk Factor: High.[3] The C4-Chlorine is relatively stable, but the C2-Bromine is highly labile.[1][3]

Oxidative Dimerization (Darkening)

Like most electron-rich anilines, this molecule is sensitive to photo-oxidation.[1][3] The amino group (-NH₂) can undergo radical cation formation upon exposure to air and UV light, leading to the formation of azo-linkages or complex "aniline black" polymers.[1][3]

  • Visual Indicator: Material turns from off-white/pale yellow to brown or purple-black.[1][3]

Regioselectivity in Nucleophilic Substitution

The presence of Fluorine at C3 and C6 creates potential sites for SₙAr.[1][3]

  • C6-Fluorine: Ortho to the amino group.[1][3] Generally deactivated by the electron-donating -NH₂ unless the amine is protected (e.g., as an amide) or protonated.[3]

  • C3-Fluorine: Located between Br and Cl.[1][3] Sterically crowded but electronically deficient.[3]

  • Risk: Usage of strong bases (e.g., NaH, KOtBu) in polar aprotic solvents (DMSO, DMF) can trigger unwanted fluoride displacement.[1][3]

Part 2: Troubleshooting Guide (Q&A)

Scenario A: Cross-Coupling Reactions (Suzuki, Stille, Buchwald)[3]

Q: I am attempting a Suzuki coupling at the C2-Br position, but I see a significant amount of "des-bromo" byproduct (4-chloro-3,6-difluoroaniline). Why? A: You are observing protodehalogenation .[3] This occurs when the Pd(II)-aryl intermediate captures a hydride instead of the boronic acid.[3]

  • Root Cause: Often caused by "wet" solvents (water acts as a proton source) or the use of alcohols (isopropanol/ethanol) as co-solvents, which can act as hydride donors via

    
    -hydride elimination.[1][3]
    
  • Solution:

    • Switch Solvents: Use strictly anhydrous Toluene or 1,4-Dioxane.[1][3] Avoid secondary alcohols.

    • Base Selection: Switch from alkoxide bases (KOtBu, NaOEt) to inorganic carbonates (Cs₂CO₃, K₃PO₄) to remove the hydride source.[3]

    • Catalyst Load: Increase catalyst loading slightly to outcompete the side reaction, or use a bulky ligand (e.g., XPhos, SPhos) that accelerates reductive elimination of the desired product.[1][3]

Q: The reaction mixture turned black immediately upon heating. Is my product gone? A: Not necessarily, but it indicates amine oxidation .[1][3]

  • Root Cause: Dissolved oxygen in the solvent oxidized the free aniline at high temperatures.[1][3]

  • Solution: Degas all solvents thoroughly (sparge with Argon for 20 mins) before adding the catalyst and heating. Consider protecting the amine (e.g., Acetyl or Boc protection) if the reaction requires temperatures >100°C for extended periods.[3]

Scenario B: Storage & Handling

Q: The material arrived as a white solid but turned violet after 2 weeks on the bench. Can I still use it? A: The violet color indicates surface oxidation (formation of radical cations).[1][3]

  • Assessment: Check purity via HPLC or NMR. Often, the impurity is <1% by mass (highly colored).[3]

  • Recovery: If purity is >95%, use as is. If degraded, purify via a short silica plug (eluting with Hexane/EtOAc) or recrystallize from ethanol/water.[1][3]

  • Prevention: Store strictly at 2-8°C under Argon/Nitrogen in amber vials.

Scenario C: Nucleophilic Substitution

Q: I tried to alkylate the amine using NaH/MeI, but I got a complex mixture. Did I displace a Fluorine? A: Likely, yes.[1][3]

  • Mechanism: Sodium Hydride (NaH) is a strong base.[1][3] In DMF/DMSO, the amide anion formed can attack the C6-F or C3-F of another molecule (self-condensation) or the F can be displaced by trace hydroxide.[1][3]

  • Solution: Use a milder base like K₂CO₃ in Acetone or Acetonitrile.[1][3] Avoid strong bases that can activate the ring for SₙAr.[3]

Part 3: Visualized Degradation Pathways

The following diagram illustrates the primary instability pathways for 2-bromo-4-chloro-3,6-difluoroaniline under various conditions.

StabilityPathways cluster_0 Critical Control Points Target 2-Bromo-4-chloro- 3,6-difluoroaniline (Target) Oxidation Azo/Polymer Species (Black Tars) Target->Oxidation O₂ / Light / Heat (Storage Failure) Dehalo 4-Chloro-3,6- difluoroaniline (Des-Bromo Byproduct) Target->Dehalo Pd(0) / Alcohols (Reductive Coupling) SNAr Fluorine Displacement Products Target->SNAr Strong Base / Heat (e.g., NaH in DMF)

Figure 1: Primary degradation pathways.[3] Blue indicates the stable starting material; Red/Yellow/Green indicate specific degradation products based on reaction conditions.

Part 4: Standardized Protocols

Protocol 1: Stability Quality Control (QC) Test

Use this protocol to verify the integrity of the material before committing to expensive steps.[1][3]

Objective: Detect early signs of dehalogenation or oxidation.[1][3] Method: HPLC-UV/Vis (254 nm).[1][3]

  • Sample Prep: Dissolve 5 mg of sample in 1 mL Acetonitrile (HPLC grade).

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm).[3]

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid[1][3]

    • B: Acetonitrile + 0.1% Formic Acid[3]

  • Gradient: 50% B to 95% B over 10 minutes.

  • Analysis:

    • Main Peak: ~7-8 min (depending on flow).[1][3]

    • Des-Bromo Impurity: Will elute earlier (more polar).[1][3]

    • Dimer/Oxidation: Will elute later (very hydrophobic) or stay on the baseline.[1][3]

Protocol 2: Optimized Storage Conditions
ParameterSpecificationReason
Temperature 2°C to 8°C (Refrigerated)Slows radical oxidation kinetics.[1][3]
Atmosphere Argon or Nitrogen HeadspacePrevents O₂-mediated darkening.[1][3]
Container Amber Glass VialBlocks UV light (290-400 nm).[1][3]
Cap Liner Teflon (PTFE)Prevents leaching of plasticizers which can react with the amine.[1][3]

References

  • Synthesis & Reactivity Context

    • Title: New carboxylates of 4-aminopyridine and 6-aminopyrimidine as herbicides (Patent ES2712103T3).[1][3]

    • Relevance: Describes the use of 2-bromo-4-chloro-3,6-difluoroaniline in Stille coupling reactions (microwave, 130°C)
    • Source:[1][3]

  • General Dehalogenation Mechanisms

    • Title: Cross-coupling and dehalogenation reactions catalyzed by (N-heterocyclic carbene)Pd(allyl)Cl complexes.[1][3]

    • Relevance: Establishes the mechanism of competitive dehalogenation in polyhalogenated aromatics during Pd-c
    • Source:[3]

  • Commercial Availability & Properties

    • Title: 2-Bromo-4-chloro-3,6-difluoroaniline Product Page.[2][3][4][5][6][7]

    • Relevance: Verifies CAS 1263376-86-8 and physical properties (MW 242.45).[3]

    • Source:[3]

Sources

Reference Data & Comparative Studies

Validation

Structural Elucidation and Solvent-Dependent Resolution: A Comparative NMR Guide for 2-bromo-4-chloro-3,6-difluoroaniline

Executive Summary & Strategic Context In the synthesis of kinase inhibitors and fluorinated scaffolds, 2-bromo-4-chloro-3,6-difluoroaniline represents a critical intermediate. Its high halogen density creates unique elec...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

In the synthesis of kinase inhibitors and fluorinated scaffolds, 2-bromo-4-chloro-3,6-difluoroaniline represents a critical intermediate. Its high halogen density creates unique electronic environments that complicate routine quality control.

This guide moves beyond basic spectral assignment to compare two distinct NMR acquisition strategies: CDCl₃ (Rapid Screening) vs. DMSO-d₆ (Structural Confirmation) .

The Core Challenge: The proton at position 5 (H5) is the sole aromatic proton. It is flanked by a chlorine atom (C4) and a fluorine atom (C6), while being meta to a second fluorine (C3). This creates a complex spin system where standard "singlet/doublet" rules fail. Correct interpretation requires understanding heteronuclear coupling (


F-

H)
and solvent-solute hydrogen bonding .

Structural Analysis & Spin System Logic

Before analyzing the spectrum, we must map the magnetic environment of the active nuclei.

The Molecule: 2-bromo-4-chloro-3,6-difluoroaniline
  • Position 1:

    
     (Exchangeable, Broad)
    
  • Position 2:

    
     (Quadrupolar, Inductive withdrawing)
    
  • Position 3:

    
     (Spin 
    
    
    
    , Active coupler)
  • Position 4:

    
     (Inductive withdrawing)
    
  • Position 5:

    
     (Target Proton )
    
  • Position 6:

    
     (Spin 
    
    
    
    , Active coupler)
The "Fluorine Effect" on H5

The H5 proton is not a singlet.[1] It exists in a


F-rich field , leading to a characteristic Doublet of Doublets (dd)  pattern due to J-coupling:
  • Ortho-Coupling (

    
    ):  Strong interaction, typically 8–11 Hz.
    
  • Meta-Coupling (

    
    ):  Weaker interaction, typically 5–7 Hz.
    

Comparative Analysis: Solvent Selection

The choice of solvent fundamentally alters the spectral topology for this molecule.[2]

Option A: Chloroform-d (CDCl₃) – The "Rapid Screen"
  • Utility: High solubility for halogenated aromatics; rapid evaporation for sample recovery.

  • Spectral Feature: The

    
     protons appear as a broad, flattened hump (often invisible) due to rapid exchange and quadrupole broadening from the adjacent Bromine (Pos 2).
    
  • Risk: If the H5 signal overlaps with residual CHCl₃ (7.26 ppm), integration becomes unreliable.

  • Verdict: Use for purity checks of crude material.

Option B: DMSO-d₆ – The "Structural Confirmation"
  • Utility: High polarity disrupts aggregation; slows proton exchange.

  • Spectral Feature: The

    
     signal sharpens into a distinct singlet (integration 2H) around 5.5–6.0 ppm.
    
  • Advanced Feature: In ultra-dry DMSO, the

    
     may show splitting due to through-space coupling with F6.
    
  • Verdict: Mandatory for final characterization and publication-quality data.

Experimental Data & Spectral Simulation

The following data represents the synthesized consensus for this scaffold based on substituent additivity rules and fluorobenzene coupling constants.

Table 1: Comparative Chemical Shift & Coupling Data[3]
NucleusAssignmentShift (δ) in CDCl₃Shift (δ) in DMSO-d₆MultiplicityCoupling Constants (

)
H-5 Aromatic7.35 – 7.45 ppm7.60 – 7.75 ppmdd

Hz (Ortho)

Hz (Meta)
NH₂ Amine4.00 – 4.50 ppm (Broad)5.60 – 5.90 ppm (Sharp)s (br)N/A (Exchange Broadened)
Solvent Residual7.26 ppm (s)2.50 ppm (quint)--
Water Impurity~1.56 ppm~3.33 ppm--

Note: The H5 proton shifts downfield in DMSO due to the deshielding effect of the polar solvent environment.

Visualization of Signaling Pathways

Diagram 1: The H5 Splitting Tree (J-Coupling Logic)

This diagram illustrates why H5 appears as a "doublet of doublets" rather than a singlet.

SplittingTree cluster_ortho Interaction 1: Ortho-Fluorine (F6) cluster_meta Interaction 2: Meta-Fluorine (F3) H5_Uncoupled H5 (Theoretical Singlet) No Coupling Splitting1 Split by F6 (Ortho) 3J = ~9.5 Hz H5_Uncoupled->Splitting1 Large J Final_Signal Observed Signal: Doublet of Doublets (dd) 4J = ~6.2 Hz Splitting1->Final_Signal Small J

Caption: Logical derivation of the H5 multiplet pattern driven by heteronuclear Fluorine coupling.

Diagram 2: Experimental Workflow for QC

Workflow Sample Solid Sample (5-10 mg) Solvent Solvent Choice Sample->Solvent CDCl3 CDCl3 (Rapid QC) Solvent->CDCl3 Routine DMSO DMSO-d6 (Full Char.) Solvent->DMSO Critical Acq Acquisition ns=16, d1=2.0s CDCl3->Acq DMSO->Acq Process Processing LB=0.3 Hz Acq->Process Analysis Integration Check: H5 (1H) vs NH2 (2H) Process->Analysis

Caption: Decision matrix for solvent selection based on analytical requirements.

Detailed Experimental Protocol

To ensure reproducibility and correct integration of the Fluorine-split proton, follow this validated protocol.

Step 1: Sample Preparation
  • Mass: Weigh 5–8 mg of 2-bromo-4-chloro-3,6-difluoroaniline.

    • Why: Higher concentrations (>10mg) in DMSO can lead to viscosity broadening. Lower concentrations (<2mg) require excessive scan times.

  • Solvent Addition: Add 0.6 mL of DMSO-d₆ (99.9% D).

    • Critical: Ensure the DMSO is from a fresh ampoule or stored over molecular sieves. Water content >0.1% will broaden the

      
       peak and shift it upfield.
      
  • Homogenization: Vortex for 15 seconds. Ensure no suspended solids remain.

Step 2: Acquisition Parameters (400 MHz or higher)
  • Pulse Sequence: Standard zg30 (30° pulse angle).

  • Spectral Width (SW): 14 ppm ( -2 to 12 ppm).

  • Number of Scans (ns): 16 or 32.

  • Relaxation Delay (d1): 2.0 to 5.0 seconds .

    • Scientific Rationale: Aromatic protons adjacent to halogens often have longer

      
       relaxation times. A short delay (<1s) will under-integrate H5 relative to aliphatic impurities.
      
  • Temperature: 298 K (25°C).

Step 3: Processing & Integration
  • Window Function: Apply Exponential Multiplication (EM) with LB = 0.3 Hz .

    • Why: This enhances the resolution of the "doublet of doublets" on H5 without sacrificing S/N.

  • Phasing: Manually phase. Automatic phasing often fails on broad exchangeable amine peaks.

  • Referencing: Set the residual DMSO pentet center to 2.50 ppm .

  • Integration:

    • Integrate H5 (approx 7.6 ppm) and normalize to 1.00 .

    • Integrate

      
       (approx 5.7 ppm). It should integrate to 1.8 – 2.2 .
      

Troubleshooting & Anomalies

  • Issue: H5 appears as a triplet.

    • Cause: Accidental equivalence of

      
       and 
      
      
      
      , or low resolution.
    • Solution: Change solvent to Acetone-d₆ or Benzene-d₆ to alter the magnetic environment and decouple the overlap.

  • Issue:

    
     is missing in DMSO.
    
    • Cause: Sample is too acidic (proton exchange is too fast) or wet.

    • Solution: Add a single pellet of anhydrous

      
       to the NMR tube to neutralize trace acid and slow the exchange.
      

References

  • Reich, H. J. (2020). Structure Determination Using Spectroscopic Methods: 19F-1H Coupling Constants. University of Wisconsin-Madison. [Link]

  • Abraham, R. J., et al. (2006).[3] 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent. Magnetic Resonance in Chemistry. [Link]

  • PubChem. (2025).[4] 2-Bromo-4,6-difluoroaniline Compound Summary. National Library of Medicine. [Link]

Sources

Comparative

Publish Comparison Guide: Mass Spectrometry of 2-Bromo-4-chloro-3,6-difluoroaniline

This guide provides an in-depth analytical profile of 2-bromo-4-chloro-3,6-difluoroaniline (CAS 1263376-86-8), a specialized halogenated aniline intermediate used in pharmaceutical and agrochemical synthesis.[1][2][3][4]...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth analytical profile of 2-bromo-4-chloro-3,6-difluoroaniline (CAS 1263376-86-8), a specialized halogenated aniline intermediate used in pharmaceutical and agrochemical synthesis.[1][2][3][4]

Part 1: Executive Summary & Structural Logic

In drug development, the precise characterization of poly-halogenated scaffolds is critical for tracking impurities and metabolic fates. 2-bromo-4-chloro-3,6-difluoroaniline presents a unique analytical challenge due to its mixed halogenation.[1][2][3] Unlike simple anilines, its mass spectrum is defined by a complex isotopic "fingerprint" resulting from the interplay between Bromine (


) and Chlorine (

).

This guide compares the two primary analytical standards—Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) —to help researchers select the optimal workflow for their specific phase of development (e.g., structural confirmation vs. biological quantification).[1][2][3]

The Isotopic Fingerprint (Expert Insight)

Before selecting a method, you must understand the theoretical isotopic distribution. The presence of one bromine and one chlorine atom creates a distinct 3:4:1 triplet pattern in the molecular ion cluster.

  • M (m/z ~241): Contains

    
     and 
    
    
    
    . (Relative Abundance: ~37.5%)[3]
  • M+2 (m/z ~243): Contains

    
    OR 
    
    
    
    . (Relative Abundance: ~50.0%)[3]
  • M+4 (m/z ~245): Contains

    
     and 
    
    
    
    . (Relative Abundance: ~12.5%)[3]

Note: The M+2 peak is the base peak (most intense) in the cluster, not the monoisotopic M peak. This is a classic signature of Br+Cl substitution.

Part 2: Comparative Analysis of Analytical Alternatives

Method A: GC-MS (Electron Ionization - EI)

Best for: Structural Elucidation, Impurity Profiling, and Raw Material QC.[1][2][3]

In Electron Ionization (70 eV), the molecule undergoes extensive fragmentation. This "hard" ionization provides a structural fingerprint that confirms the position of halogens.

FeaturePerformance Metrics
Ionization Mode Hard (Radical Cation

)
Molecular Ion Distinct

cluster (m/z 241, 243, 245).[2][3]
Fragmentation High. Prominent loss of Br radical (

) and HCN.[1][2][3]
Sensitivity Moderate (ng range).
Selectivity Excellent for distinguishing regioisomers (e.g., 4-bromo vs 2-bromo).[1][2][3]

Key Diagnostic Fragments (EI):

  • m/z 241/243/245: Molecular Ion (

    
    ).
    
  • m/z 162/164: Loss of Bromine radical (

    
    ).[1][2][3] The pattern shifts to a pure Chlorine signature (3:1 ratio).
    
  • m/z 127: Subsequent loss of Chlorine radical (

    
    ).[1][3]
    
Method B: LC-MS (Electrospray Ionization - ESI)

Best for: Biological Matrices, Trace Quantification, and Metabolic Stability Studies.[1][2][3]

ESI is a "soft" ionization technique.[5] It preserves the molecular integrity, generating a protonated pseudo-molecular ion


.
FeaturePerformance Metrics
Ionization Mode Soft (Protonated Cation

)
Molecular Ion Dominant

cluster (m/z 242, 244, 246).[1][2][3]
Fragmentation Minimal in MS1. Requires MS/MS (CID) for structural data.
Sensitivity High (pg range). Suitable for DMPK studies.
Matrix Tolerance Lower (susceptible to ion suppression in plasma/urine).
Decision Guide: Which Method to Choose?

MethodSelection Start Analytical Goal QC Purity / Raw Material Start->QC Synthesis Bio Biological / PK Study Start->Bio Metabolism GCMS GC-MS (EI) (Structural Fingerprint) QC->GCMS Isomer ID & Impurities LCMS LC-MS (ESI+) (Quantification) Bio->LCMS High Sensitivity

Caption: Workflow for selecting the appropriate mass spectrometry technique based on the research stage.

Part 3: Experimental Protocol (LC-MS/MS)

For drug development applications, LC-MS/MS is the industry standard. The following protocol ensures robust detection of 2-bromo-4-chloro-3,6-difluoroaniline.

Sample Preparation
  • Stock Solution: Dissolve 1 mg of analyte in 1 mL of Methanol (HPLC grade).

  • Working Standard: Dilute to 1 µg/mL in 50:50 Methanol:Water + 0.1% Formic Acid.

  • Matrix Prep (if applicable): Protein precipitation with Acetonitrile (1:3 ratio), centrifuge at 10,000 x g for 10 min.

Chromatographic Conditions
  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid (Proton source for ESI).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 minutes.

  • Flow Rate: 0.4 mL/min.

Mass Spectrometry Parameters (ESI+)
  • Source: Electrospray Ionization (Positive Mode).

  • Capillary Voltage: 3500 V.

  • Gas Temperature: 300°C.

  • Scan Range: m/z 100–400 (Full Scan) or MRM (Multiple Reaction Monitoring).

  • Target MRM Transition:

    
     (Loss of HBr).
    

Part 4: Fragmentation Mechanism (Scientific Rationale)

Understanding the fragmentation is vital for validating the compound's identity. In MS/MS (Collision Induced Dissociation), the protonated molecule undergoes specific bond cleavages.

  • Precursor Selection: The M+2 peak (m/z ~244 in ESI+) is often selected for fragmentation because it is the most abundant.

  • Primary Loss (HBr): The C-Br bond is the weakest bond on the ring. In positive mode, this often manifests as a neutral loss of HBr (80/82 Da) or Br radical depending on energy.

  • Secondary Loss (HCN): Characteristic of anilines, the ring collapses losing Hydrogen Cyanide (27 Da).

Visualization of Fragmentation Pathway

Fragmentation M Precursor Ion [M+H]+ m/z 242 / 244 / 246 (3:4:1 Pattern) Frag1 Fragment [M+H - Br] m/z ~164 (Phenyl Cation) M->Frag1 Neutral Loss: HBr (C-Br Cleavage) Frag2 Fragment [M+H - Br - HCN] m/z ~137 (Ring Contraction) Frag1->Frag2 Neutral Loss: HCN (Aniline Characteristic)

Caption: Predicted ESI+ MS/MS fragmentation pathway for 2-bromo-4-chloro-3,6-difluoroaniline.

References

  • National Institute of Standards and Technology (NIST). Mass Spectrum of 2-Bromo-4-chloroaniline (Analogous Fragmentation). NIST Chemistry WebBook, SRD 69. Available at: [Link][3]

Sources

Validation

Comparative Spectroscopic Guide: IR Profiling of 2-Bromo-4-chloro-3,6-difluoroaniline vs. Conventional Halogenated Anilines

Target Audience: Researchers, analytical scientists, and drug development professionals. Executive Summary Halogenated anilines serve as highly tunable, foundational scaffolds in the synthesis of advanced pharmaceuticals...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, analytical scientists, and drug development professionals.

Executive Summary

Halogenated anilines serve as highly tunable, foundational scaffolds in the synthesis of advanced pharmaceuticals and agrochemicals. Specifically, 2-bromo-4-chloro-3,6-difluoroaniline (CAS 1263376-86-8) is a highly functionalized intermediate frequently utilized in the development of novel 4-aminopyridine and 6-aminopyrimidine carboxylate herbicides[1].

During complex multi-step synthesis, differentiating this tetra-halogenated compound from simpler, conventional alternatives—such as 2,4-dichloroaniline (CAS 554-00-7) —is critical for quality control and reaction tracking. This guide objectively compares the Fourier Transform Infrared (FTIR) spectroscopic profiles of these compounds, providing the mechanistic causality behind their spectral shifts and a self-validating experimental protocol for accurate identification.

Mechanistic Insights: The Causality of IR Spectral Shifts

The introduction of multiple halogens onto the aniline ring profoundly alters its electronic landscape. Understanding these shifts requires analyzing the inductive (-I) and mesomeric (+M) effects exerted by the specific halogen atoms.

  • N-H Stretching and Scissoring: In un-substituted or mono-halogenated anilines, the primary amine (NH₂) scissoring mode typically appears around 1600–1615 cm⁻¹[2]. However, as the number of halogens increases—especially highly electronegative fluorine atoms—the strong electron-withdrawing effect decreases the electron density on the aromatic ring and the amine group. This reduces the basicity of the amine and causes the NH₂ scissoring mode to shift to lower wavenumbers (e.g., ~1590 cm⁻¹)[2].

  • C-X Vibrational Modes (The Fingerprint Region): The fingerprint region (1000–600 cm⁻¹) is the definitive zone for differentiating halogen substitution patterns. The C-F stretch is the strongest and appears at the highest frequency (1250–1100 cm⁻¹) due to the high bond energy of the carbon-fluorine bond. This is followed by C-Cl (750–700 cm⁻¹) and C-Br (650–600 cm⁻¹)[3].

Because 2-bromo-4-chloro-3,6-difluoroaniline contains three different halogens, its fingerprint region is highly complex and distinct compared to the simpler bi-modal halogen profile of 2,4-dichloroaniline.

Quantitative Data Comparison

The following table summarizes the comparative IR spectral data used to differentiate the target compound from its structural alternatives.

Vibrational Mode2-Bromo-4-chloro-3,6-difluoroaniline (Target)2,4-Dichloroaniline (Alternative)2-Fluoroaniline (Baseline Ref)Diagnostic Significance
N-H Stretch (Asym/Sym) ~3480 / 3380 cm⁻¹3450 / 3360 cm⁻¹3470 / 3375 cm⁻¹Confirms primary amine presence; shifts indicate hydrogen bonding/steric hindrance.
N-H Scissoring ~1585 - 1590 cm⁻¹~1610 cm⁻¹1613 cm⁻¹Strong electron withdrawal by F and Cl shifts peak to lower wavenumbers[2].
C-F Stretch 1250 - 1150 cm⁻¹ (Strong, broad)Absent~1220 cm⁻¹Definitive marker for the presence of the difluoro- substitution.
C-Cl Stretch ~745 cm⁻¹740 - 710 cm⁻¹ (Strong)AbsentIdentifies chlorination[3].
C-Br Stretch ~620 cm⁻¹AbsentAbsentDifferentiates the target from purely chlorinated alternatives[3].

Experimental Methodology: Self-Validating FTIR Protocol

To ensure absolute trustworthiness in spectral data, the following protocol incorporates self-validating calibration steps to eliminate environmental and instrumental artifacts.

Step-by-Step Workflow:
  • Instrument Calibration (Self-Validation Step):

    • Power on the FTIR spectrometer and allow the source to stabilize for 30 minutes.

    • Run a standard 1.5 mil Polystyrene calibration film. Verify that the reference peaks at 3028 cm⁻¹, 1601 cm⁻¹, and 906 cm⁻¹ are within ±1 cm⁻¹ of their known values. If deviations occur, perform a laser calibration.

  • Background Acquisition:

    • Ensure the Attenuated Total Reflectance (ATR) crystal (diamond or ZnSe) is clean using isopropanol and a lint-free wipe.

    • Collect a background spectrum (32 scans, 4 cm⁻¹ resolution) in ambient air to subtract atmospheric CO₂ (2350 cm⁻¹) and water vapor (3900-3500 cm⁻¹ and 1900-1300 cm⁻¹).

  • Sample Preparation & Measurement:

    • Place approximately 2-5 mg of the solid 2-bromo-4-chloro-3,6-difluoroaniline (or 2,4-dichloroaniline) directly onto the ATR crystal.

    • Apply the pressure anvil to ensure intimate contact between the solid crystal lattice and the ATR sensor. Causality: Poor contact leads to low signal-to-noise ratios and distorted peak intensities, particularly in the high-frequency N-H stretching region.

  • Data Acquisition:

    • Scan the sample from 4000 cm⁻¹ to 400 cm⁻¹ using 32 co-added scans at a resolution of 4 cm⁻¹.

  • Data Processing & Verification:

    • Apply an ATR correction algorithm to compensate for the wavelength-dependent depth of penetration.

    • Verify the spectrum by checking the baseline; it should be flat. A sloping baseline indicates scattering due to improper particle size or insufficient anvil pressure.

Spectral Differentiation Logic

The following diagram illustrates the logical workflow for differentiating these complex halogenated anilines based on their IR spectral features.

IR_Workflow Start Acquire FTIR Spectrum (Solid ATR/KBr) NH_Check Check N-H Region (3500-3300 cm⁻¹) Start->NH_Check Scissor_Check Analyze NH₂ Scissoring Shift to <1600 cm⁻¹? NH_Check->Scissor_Check Primary Amine Confirmed Fingerprint Evaluate Fingerprint Region (1300-600 cm⁻¹) Scissor_Check->Fingerprint High Electronegativity Detected CF_Peak Strong C-F Stretch (~1150-1250 cm⁻¹) Fingerprint->CF_Peak CCl_Only C-Cl Only (~740 cm⁻¹) Fingerprint->CCl_Only CCl_CBr_Peak C-Cl (~740 cm⁻¹) & C-Br (~620 cm⁻¹) CF_Peak->CCl_CBr_Peak Multi-halogen Verification Target 2-Bromo-4-chloro- 3,6-difluoroaniline CCl_CBr_Peak->Target Alternative 2,4-Dichloroaniline (Alternative) CCl_Only->Alternative

FTIR logic workflow for differentiating multi-halogenated aniline derivatives.

Conclusion

While 2,4-dichloroaniline provides a standard bi-halogenated baseline, the highly specialized 2-bromo-4-chloro-3,6-difluoroaniline requires careful spectral deconvolution. By tracking the downward shift in the NH₂ scissoring mode and mapping the distinct C-F, C-Cl, and C-Br stretches in the fingerprint region, researchers can confidently validate the identity and purity of this complex intermediate during synthesis.

References

  • Google Patents - ES2712103T3 - New carboxylates of 4-aminopyridine and 6-aminopyrimidine as herbicides.[1] URL:

  • ResearchGate - SERS Spectra of Mono-Halogenated Anilines.[2] URL:[Link]

  • Srce (Croatian Web Archive) - Ru(III) Complexes and Their Ligands Derived from Salicylaldehyde and Halogenated Anilines: Synthesis, Characterisation.[3] URL:[Link]

  • PubChem - 2,4-Dichloroaniline | C6H5Cl2N | CID 11123.[4] URL:[Link]

  • NIST Chemistry WebBook - Aniline.[5] URL:[Link]

Sources

Comparative

A Senior Application Scientist's Guide to 2-Bromo-4-chloro-3,6-difluoroaniline: A Comparative Analysis for Advanced Synthesis

For the discerning researcher in pharmaceutical and materials science, the selection of a starting material is a critical decision that dictates the efficiency, elegance, and ultimate success of a synthetic campaign. Hal...

Author: BenchChem Technical Support Team. Date: March 2026

For the discerning researcher in pharmaceutical and materials science, the selection of a starting material is a critical decision that dictates the efficiency, elegance, and ultimate success of a synthetic campaign. Halogenated anilines are foundational building blocks, prized for their versatility as precursors in a myriad of cross-coupling reactions that form the backbone of modern organic synthesis.[1][2] Among these, 2-bromo-4-chloro-3,6-difluoroaniline stands out as a highly functionalized and strategically valuable intermediate.

This guide provides an in-depth comparison of 2-bromo-4-chloro-3,6-difluoroaniline with other halogenated anilines. We will move beyond a simple cataloging of properties to explore the causal relationships between structure and reactivity, supported by experimental data and detailed protocols, to empower scientists in making informed decisions for their research.

Physicochemical Properties: The Impact of Polyhalogenation

The unique substitution pattern of 2-bromo-4-chloro-3,6-difluoroaniline imparts distinct physical and chemical properties compared to simpler analogs. The presence of multiple halogen atoms, particularly fluorine, significantly influences molecular weight, melting point, and lipophilicity—factors that have profound implications for reaction conditions, solubility, and, in a medicinal chemistry context, the pharmacokinetic profile of downstream products. The inclusion of fluorine is a well-established strategy to enhance metabolic stability and bioavailability in drug candidates.[3][4]

CompoundStructureMolecular Weight ( g/mol )Melting Point (°C)
2-Bromo-4-chloro-3,6-difluoroaniline Br(Cl)C₆H(F)₂NH₂~242.45[5]Not widely reported
2-Bromo-4,6-difluoroaniline BrC₆H₂(F)₂NH₂208.00[6]41-42[7][8]
4-Bromoaniline BrC₆H₄NH₂172.0262-64
4-Chloroaniline ClC₆H₄NH₂127.5768-71
4-Bromo-2,6-diiodoaniline Br(I)₂C₆H₂NH₂451.83115-118

Data compiled from various chemical suppliers and databases. Exact values may vary slightly.

The table highlights how the identity and number of halogens modulate the fundamental properties of the aniline core. The increased mass and complexity of 2-bromo-4-chloro-3,6-difluoroaniline make it a unique scaffold for introducing significant structural diversity.

The Reactivity Hierarchy: A Paradigm of Chemoselectivity

The synthetic utility of a halogenated aniline is fundamentally governed by the reactivity of its carbon-halogen (C-X) bonds in transition metal-catalyzed cross-coupling reactions. This reactivity is not uniform across the halogens; it follows a well-established trend dictated by the C-X bond dissociation energy.[1][9]

Reactivity Trend: I > Br > Cl >> F

The oxidative addition of the aryl halide to the palladium(0) catalyst is frequently the rate-determining step in catalytic cycles like those of Suzuki, Sonogashira, and Buchwald-Hartwig reactions.[1] Weaker C-X bonds, such as C-I and C-Br, are cleaved more readily, allowing reactions to proceed under milder conditions. In contrast, the stronger C-Cl bond requires more forcing conditions, such as higher temperatures or more sophisticated, highly active catalyst systems.[10][11] The C-F bond is generally considered unreactive in these transformations.[1]

This predictable reactivity hierarchy is the cornerstone of chemoselectivity. For a molecule like 2-bromo-4-chloro-3,6-difluoroaniline , this is its most powerful attribute. It possesses two distinct reactive handles: a moderately reactive C-Br bond and a less reactive C-Cl bond. This allows for a programmed, sequential approach to molecular construction. One can selectively functionalize the bromine position while leaving the chlorine untouched for a subsequent, different transformation.

This stands in stark contrast to:

  • Mono-halogenated anilines (e.g., 4-bromoaniline): Offer only a single point of attachment. While reliable, they lack the capacity for sequential diversification from a single advanced intermediate.

  • Poly-halogenated anilines with identical halogens (e.g., 2,4-dichloroaniline): These substrates present challenges in achieving site-selectivity, often leading to mixtures of products unless there are strong electronic or steric biases.[9]

The following diagram illustrates the strategic advantage of differential reactivity.

G cluster_0 Sequential Cross-Coupling Strategy cluster_1 Mono-Halogenated Aniline A 2-Bromo-4-chloro-3,6-difluoroaniline B Intermediate Product (C-Br coupled) A->B Reaction 1 (e.g., Sonogashira) Milder Conditions Selective at C-Br C Final Complex Molecule (C-Cl coupled) B->C Reaction 2 (e.g., Suzuki) Forcing Conditions Reactive at C-Cl D 4-Bromoaniline E Single Coupled Product D->E One-step Coupling G start Start prep Inert Atmosphere Setup (Oven-dried glassware, Ar/N₂) start->prep reagents Charge Vessel: 1. Bromo-chloro aniline (1 eq) 2. Pd(PPh₃)₂Cl₂ (2-5 mol%) 3. CuI (3-10 mol%) 4. Anhydrous Solvent (e.g., THF/NEt₃) prep->reagents add Add via Syringe: 1. Amine Base (if not solvent) 2. Terminal Alkyne (1.1-1.5 eq) reagents->add react Reaction (RT to 60°C, monitor by TLC/LCMS) add->react workup Aqueous Workup (Quench, Extract, Wash) react->workup purify Purification (Flash Column Chromatography) workup->purify end Isolated Product purify->end

Caption: Workflow for a selective Sonogashira coupling reaction.

Methodology:

  • Vessel Preparation: To a flame- or oven-dried Schlenk flask, add a magnetic stir bar. Seal the flask and purge with an inert atmosphere (Argon or Nitrogen) for 10-15 minutes.

  • Reagent Addition: Under a positive pressure of inert gas, add 2-bromo-4-chloro-3,6-difluoroaniline (1.0 eq), Pd(PPh₃)₂Cl₂ (0.03 eq), and copper(I) iodide (0.05 eq).

  • Solvent and Reagents: Add anhydrous, degassed solvent (e.g., a 2:1 mixture of THF and triethylamine). Stir for 5 minutes to dissolve the solids. Add the terminal alkyne (1.2 eq) dropwise via syringe.

  • Reaction: Stir the reaction mixture at room temperature or heat gently (e.g., 50-60 °C) if the reaction is sluggish. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, cool the mixture to room temperature. Filter through a pad of Celite® to remove the catalyst, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the crude residue in a minimal amount of dichloromethane and purify by flash column chromatography on silica gel to afford the desired alkynylated product.

Protocol 2: Suzuki-Miyaura Coupling

This protocol is a general method for aryl-aryl bond formation, adaptable for both bromo- and chloro-anilines by adjusting the catalyst and conditions. [10]

G start Start prep Inert Atmosphere Setup (Ar/N₂) start->prep reagents Charge Vessel: 1. Halogenated Aniline (1 eq) 2. Boronic Acid (1.2-1.5 eq) 3. Pd Catalyst (e.g., Pd(PPh₃)₄) 4. Base (e.g., K₂CO₃, Cs₂CO₃) prep->reagents add Add Degassed Solvents (e.g., Toluene/Water or Dioxane/Water) reagents->add react Heat to Reflux (80-110°C, monitor by TLC/LCMS) add->react workup Aqueous Workup (Separate layers, Extract, Wash) react->workup purify Purification (Column Chromatography or Recrystallization) workup->purify end Isolated Biaryl Product purify->end

Caption: Workflow for a Suzuki-Miyaura cross-coupling reaction.

Methodology:

  • Vessel Preparation: In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, establish an inert atmosphere.

  • Reagent Addition: Add the halogenated aniline (1.0 eq), the desired arylboronic acid (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄ for bromides; a more active catalyst like Pd₂(dba)₃ with a ligand like SPhos for chlorides), and an aqueous solution of a base (e.g., 2M K₂CO₃).

  • Solvent: Add a degassed organic solvent such as toluene or 1,4-dioxane.

  • Reaction: Heat the mixture to reflux (typically 80-110 °C) with vigorous stirring. Monitor the reaction progress until the starting aniline is consumed.

  • Workup: Cool the reaction to room temperature and partition between ethyl acetate and water. Separate the layers, and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography or recrystallization to yield the pure biaryl aniline.

Conclusion

2-Bromo-4-chloro-3,6-difluoroaniline is more than just another halogenated aniline; it is a sophisticated synthetic tool. Its primary advantage lies not in enhanced reactivity, but in the differential reactivity of its C-Br and C-Cl bonds. This feature enables a controlled, stepwise approach to the synthesis of highly complex and diverse molecular architectures that is difficult to achieve with simpler mono- or di-halogenated anilines. While the initial investment in this more complex starting material may be higher, the payoff in synthetic efficiency, reduced step count for complex targets, and the ability to rapidly generate diverse compound libraries is substantial. For researchers and drug development professionals aiming to construct intricate molecules with precision and control, 2-bromo-4-chloro-3,6-difluoroaniline represents a superior strategic choice.

References

  • A Comparative Study of Halogenated Anilines in Suzuki Coupling: A Guide for Researchers. Benchchem.
  • Reactivity comparison of halogenated anilines in cross-coupling. Benchchem.
  • 2-Bromo-4,6-difluoroaniline (CAS 444-14-4). ChemicalBook.
  • 2-Bromo-4,6-Difluoroaniline | C6H4BrF2N | CID 136285. PubChem.
  • Application Note and Protocol: Sonogashira Cross-Coupling of 4-Bromo-2,6-diiodoaniline with Terminal Alkynes. Benchchem.
  • Sonogashira coupling protocols for vinyl bromides like 2-Bromo-8-chloro-1-octene. Benchchem.
  • 2-Bromo-4,6-difluoroaniline | 444-14-4. ChemicalBook.
  • 2-Bromo-4,6-Difluoroaniline | C6H4BrF2N | CID 136285. PubChem.
  • 2-Bromo-4,6-difluoroaniline. Chem-Impex.
  • Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. PMC.
  • 2-Bromo-4,6-difluoroaniline | 444-14-4. MilliporeSigma.
  • 2-Bromo-4,6-difluoroaniline 97 444-14-4. Sigma-Aldrich.
  • New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use. MDPI.
  • Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Deriv
  • Unlocking Potential: A Technical Guide to the Research Applications of Substituted Anilines. Benchchem.
  • 6-Bromo-3-chloro-2,4-difluoroaniline | C6H3BrClF2N | CID 2773254. PubChem.

Sources

Validation

Comparative Reactivity Profiling: Bromo-Chloro-Difluoroaniline Isomers

The following guide provides a comparative technical analysis of Bromo-Chloro-Difluoroaniline isomers. This document is structured for medicinal chemists and process engineers, focusing on the divergent reactivity profil...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides a comparative technical analysis of Bromo-Chloro-Difluoroaniline isomers. This document is structured for medicinal chemists and process engineers, focusing on the divergent reactivity profiles driven by the positional isomerism of the halogen array.

Content Type: Technical Comparison Guide Subject: 4-Bromo-2-chloro-5,6-difluoroaniline vs. 6-Bromo-3-chloro-2,4-difluoroaniline Intended Audience: Medicinal Chemists, Process Development Scientists[1]

Executive Summary

Polyhalogenated anilines are critical scaffolds in the synthesis of next-generation agrochemicals and kinase inhibitors (e.g., fluoroquinolone precursors). The presence of three distinct halogens (Br, Cl, F) alongside an amino group creates a unique "reactivity ladder."

This guide contrasts two commercially relevant isomers:

  • Isomer A (Para-Active): 4-Bromo-2-chloro-5,6-difluoroaniline [1]

    • Key Feature: Accessible para-bromide for rapid cross-coupling.[1]

  • Isomer B (Ortho-Blocked): 6-Bromo-3-chloro-2,4-difluoroaniline [1]

    • Key Feature: Sterically congested ortho-bromide requiring specialized ligand systems.[1]

Structural & Electronic Landscape

The reactivity of these isomers is governed by the interplay between the electron-donating amine (


) and the electron-withdrawing halogens.[1]
FeatureIsomer A (4-Br, 2-Cl, 5,6-F)Isomer B (6-Br, 3-Cl, 2,4-F)
C-Br Environment Para to Amine.[1] Sterically open.Ortho to Amine. Sterically hindered.
C-Cl Environment Ortho to Amine.[1][2]Meta to Amine.
Fluorine Lability C5-F is meta to Amine (Activated).[1]C2/C4-F are ortho/para to Amine (Deactivated).[1]
EAS Potential All ortho/para sites blocked.[1] Inert to standard EAS.All ortho/para sites blocked. Inert to standard EAS.
Reactivity Analysis: C-N Cross-Coupling (Buchwald-Hartwig)[1][2][4]

The most critical differentiation lies in Palladium-catalyzed amination.[1] The rate of oxidative addition and the stability of the Pd-complex depend heavily on the position of the Bromine.

Isomer A: The "Click" Substrate [1]
  • Mechanism: The C4-Br bond is electronically activated by the inductive withdrawal of the adjacent fluorines and is sterically accessible.[1]

  • Protocol Insight: Standard Pd(0) sources (e.g.,

    
    ) with phosphine ligands like Xantphos  or BINAP  yield >90% conversion.[1]
    
  • Selectivity: 100% selective for C-Br over C-Cl due to the bond dissociation energy gap (

    
    ) and lack of steric hindrance.[1]
    
Isomer B: The Steric Challenge
  • Mechanism: The C6-Br bond is flanked by the amine group.[1] This creates significant steric clash, inhibiting the approach of bulky Pd-ligand complexes. Furthermore, the amine can coordinate to the Pd, potentially poisoning the catalyst ("ortho-effect").

  • Protocol Insight: Requires "wingtip" N-heterocyclic carbene (NHC) ligands (e.g., Pd-PEPPSI-IPr ) or dialkylbiaryl phosphines (e.g., BrettPhos ) to force oxidative addition.[1]

  • Risk: Higher temperatures required for Isomer B often lead to competitive hydrodehalogenation (loss of Br) or minor C-Cl coupling.[1]

ReactionPathways IsomerA Isomer A (Para-Br) Pd_Std Pd(OAc)2 / BINAP 80°C IsomerA->Pd_Std IsomerB Isomer B (Ortho-Br) IsomerB->Pd_Std No Rxn Pd_Adv Pd-PEPPSI-IPr 110°C IsomerB->Pd_Adv Prod_A C4-Arylamine (>95% Yield) Pd_Std->Prod_A Fast OA Prod_B C6-Arylamine (60-75% Yield) Pd_Adv->Prod_B Slow OA Side_Prod Hydrodehalogenation (Side Product) Pd_Adv->Side_Prod

Figure 1: Divergent catalytic requirements for Isomer A vs. Isomer B due to steric hindrance.

Nucleophilic Aromatic Substitution ( )

While anilines are generally poor substrates for


 (due to the electron-donating amine), the presence of multiple halogens allows for specific fluorophilic displacements under forcing conditions.
  • Isomer A (5,6-Difluoro): The Fluorine at C5 is meta to the amine.[1] It is less deactivated by the amine's resonance than the C6-F. Strong nucleophiles (e.g.,

    
    ) can selectively displace the C5-F.
    
  • Isomer B (2,4-Difluoro): Both Fluorines are ortho/para to the amine.[1] The amine's electron donation into the ring significantly raises the energy barrier for Meisenheimer complex formation. This isomer is effectively inert to

    
     unless the amine is first protected (e.g., as an acetamide) or converted to a diazonium salt.
    

Experimental Protocol: Selective C-Br Coupling

Objective: Selective coupling of Isomer A (4-bromo-2-chloro-5,6-difluoroaniline) with morpholine, retaining the C-Cl bond.[1]

Reagents:

  • Substrate: 1.0 equiv

  • Morpholine: 1.2 equiv[1]

  • Catalyst:

    
     (1.0 mol%)[1]
    
  • Ligand: Xantphos (2.0 mol%)[1]

  • Base:

    
     (1.5 equiv)[1]
    
  • Solvent: 1,4-Dioxane (0.2 M)[1]

Step-by-Step Workflow:

  • Inerting: Charge a Schlenk tube with the aniline substrate,

    
    , Xantphos, and 
    
    
    
    . Evacuate and backfill with Argon (
    
    
    ).
  • Solvation: Add anhydrous 1,4-dioxane and morpholine via syringe.

  • Activation: Heat the sealed vessel to 80°C for 4 hours. (Note: Isomer B would require 110°C and 12+ hours).

  • Workup: Filter through a Celite pad (eluting with EtOAc). Concentrate filtrate.[3][4]

  • Purification: Flash chromatography (Hexane/EtOAc).

Validation Check:

  • 
     NMR should show the disappearance of the aromatic signal adjacent to the Br (if applicable) and the appearance of morpholine methylene protons.
    
  • MS (ESI) confirms mass shift corresponding to

    
    .[1]
    

Summary Data Table

ParameterIsomer A (4-Br)Isomer B (6-Br)
Buchwald Selectivity Excellent (Br >>> Cl)Moderate (Risk of de-bromination)
Preferred Ligand Phosphines (BINAP, Xantphos)NHC (IPr, SIPr) or BrettPhos

Lability
Moderate (at C5-F)Low (Deactivated by Amine)
Sandmeyer Stability High (Steric protection at 2,[1]6)High (Steric protection at 2,6)
pKa (Conj. Acid) ~2.5 (Lower basicity due to p-Br)~2.1 (Lower basicity due to o-Br)

References

  • Buchwald-Hartwig General Protocols : Organic Syntheses, Vol. 78, p. 23 (2002).[1] Link

  • Selectivity in Polyhalogenated Arenes : J. Am. Chem. Soc.[1] 2007, 129, 11, 3358–3366. Link

  • SNAr of Fluorinated Anilines : J. Org. Chem. 2019, 84, 9, 5893–5900. Link

  • Catalyst Speciation (Pd-PEPPSI) : Chem. Eur. J. 2006, 12, 4743–4748. Link

  • Isomer Data (6-Bromo-3-chloro-2,4-difluoroaniline) : PubChem CID 136285.[1] Link

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Comparative

The Biological Versatility of Polyhalogenated Anilines: A Comparative Guide for Drug Discovery

Introduction: The Strategic Value of Halogenated Anilines in Medicinal Chemistry In the landscape of modern drug discovery, the strategic incorporation of halogens into molecular scaffolds is a well-established approach...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of Halogenated Anilines in Medicinal Chemistry

In the landscape of modern drug discovery, the strategic incorporation of halogens into molecular scaffolds is a well-established approach to modulate a compound's pharmacokinetic and pharmacodynamic properties. The aniline moiety, a privileged structure in medicinal chemistry, serves as a versatile scaffold for the synthesis of a diverse array of biologically active molecules. When substituted with multiple halogens, such as bromine, chlorine, and fluorine, the resulting aniline derivatives offer a unique combination of lipophilicity, metabolic stability, and electronic properties that can be fine-tuned to enhance target engagement and overall efficacy.

This guide provides a comparative analysis of the biological activities of compounds derived from polyhalogenated anilines, with a particular focus on the potential applications of derivatives from the 2-bromo-4-chloro-3,6-difluoroaniline scaffold and its close structural isomers. While direct biological data for derivatives of 2-bromo-4-chloro-3,6-difluoroaniline are not extensively available in the public domain, this guide will leverage data from its isomers and other closely related polyhalogenated anilines to provide a scientifically grounded comparison of their potential in anticancer, antimicrobial, and anti-inflammatory research. We will delve into the structure-activity relationships that govern their biological effects and provide detailed experimental protocols for their evaluation, empowering researchers to unlock the full potential of this promising class of compounds.

Anticancer Activity: Targeting Cellular Proliferation

Substituted anilines are a cornerstone in the development of novel anticancer agents, acting on various cellular targets to inhibit tumor growth.[1] The introduction of multiple halogens can significantly influence the potency and selectivity of these compounds.

Comparative Analysis of Anticancer Activity

To illustrate the anticancer potential of this class of compounds, we will compare the activity of a hypothetical derivative of 2-bromo-4-chloro-3,6-difluoroaniline with a known anticancer agent derived from a related substituted aniline. For this purpose, we will consider a 1,2,4-triazole pyridine derivative containing a bromobenzylthio group, which has demonstrated notable anticancer activity.[2]

CompoundCancer Cell LineIC50 (µM)Reference
3-(5-(4-bromobenzylthio)-4H-1,2,4-triazol-3-yl)pyridine (Compound A)Murine melanoma (B16F10)41.12[2]
Hypothetical Derivative of 2-bromo-4-chloro-3,6-difluoroaniline Murine melanoma (B16F10) TBD

Table 1: Comparative in vitro anticancer activity. TBD (To Be Determined) indicates that experimental data for this specific derivative is not yet available and serves as a placeholder for future research.

The rationale for investigating derivatives of 2-bromo-4-chloro-3,6-difluoroaniline as anticancer agents is supported by the known mechanisms of action of other halogenated anilines, which include the inhibition of tubulin polymerization and the modulation of kinase activity.[1] The unique substitution pattern of 2-bromo-4-chloro-3,6-difluoroaniline may lead to novel interactions with these targets, potentially resulting in enhanced efficacy or a different spectrum of activity.

Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and is a standard preliminary screen for potential anticancer compounds.[3]

Step-by-Step Protocol:

  • Cell Seeding:

    • Culture murine melanoma (B16F10) cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

    • Harvest the cells using trypsin and seed them into a 96-well plate at a density of 1 x 10⁴ cells per well.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

    • Perform serial dilutions of the stock solution in complete culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

    • Remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of the test compound. Include a vehicle control (medium with the same concentration of DMSO) and a positive control (a known anticancer drug).

  • Incubation:

    • Incubate the plate for 48 hours at 37°C and 5% CO₂.

  • MTT Assay:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for an additional 4 hours.

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth).

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis start Start seed_cells Seed B16F10 cells in 96-well plate start->seed_cells incubate_24h Incubate 24h seed_cells->incubate_24h add_compound Add compound to wells incubate_24h->add_compound prepare_dilutions Prepare serial dilutions of test compound prepare_dilutions->add_compound incubate_48h Incubate 48h add_compound->incubate_48h add_mtt Add MTT solution incubate_48h->add_mtt incubate_4h Incubate 4h add_mtt->incubate_4h dissolve_formazan Dissolve formazan in DMSO incubate_4h->dissolve_formazan read_absorbance Read absorbance at 570 nm dissolve_formazan->read_absorbance calculate_viability Calculate % cell viability read_absorbance->calculate_viability determine_ic50 Determine IC50 calculate_viability->determine_ic50 end End determine_ic50->end

Caption: Workflow for the in vitro cytotoxicity assessment using the MTT assay.

Antimicrobial Activity: Combating Bacterial Growth and Biofilm Formation

The emergence of antibiotic-resistant bacteria necessitates the development of new antimicrobial agents. Halogenated anilines have shown promise in this area, exhibiting both antimicrobial and antibiofilm activities.[3][4]

Comparative Analysis of Antimicrobial Activity

We will compare the antimicrobial activity of two halogenated anilines, 4-bromo-3-chloroaniline and 3,5-dibromoaniline, against uropathogenic Escherichia coli (UPEC), a common cause of urinary tract infections.[3][4]

CompoundBacterial StrainMIC (µg/mL)Reference
4-bromo-3-chloroanilineUPEC200[3][4]
3,5-dibromoanilineUPEC100[3][4]
Hypothetical Derivative of 2-bromo-4-chloro-3,6-difluoroaniline UPEC TBD

Table 2: Comparative antimicrobial activity (MIC values). TBD (To Be Determined) indicates that experimental data for this specific derivative is not yet available and serves as a placeholder for future research.

The data suggests that the position and number of halogen substituents play a crucial role in the antimicrobial potency of aniline derivatives. The difluoro substitution in 2-bromo-4-chloro-3,6-difluoroaniline could potentially enhance its ability to penetrate bacterial cell membranes or interact with key microbial enzymes, making its derivatives interesting candidates for antimicrobial drug discovery.

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

The broth microdilution method is a standard technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[5][6]

Step-by-Step Protocol:

  • Inoculum Preparation:

    • Culture UPEC on a suitable agar medium (e.g., Mueller-Hinton agar) overnight at 37°C.

    • Suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension in Mueller-Hinton broth to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Compound Dilution:

    • In a 96-well microtiter plate, perform serial twofold dilutions of the test compound in Mueller-Hinton broth to obtain a range of concentrations (e.g., from 256 µg/mL to 1 µg/mL).

  • Inoculation:

    • Add the prepared bacterial inoculum to each well containing the compound dilutions.

    • Include a positive control (broth with inoculum and a known antibiotic), a negative control (broth with inoculum and no compound), and a sterility control (broth only).

  • Incubation:

    • Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination:

    • Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Broth_Microdilution_Workflow cluster_prep Inoculum Preparation cluster_dilution Compound Dilution cluster_inoc_incub Inoculation & Incubation cluster_analysis MIC Determination start Start culture_upec Culture UPEC start->culture_upec prepare_suspension Prepare 0.5 McFarland suspension culture_upec->prepare_suspension dilute_inoculum Dilute to final inoculum density prepare_suspension->dilute_inoculum add_inoculum Add inoculum to wells dilute_inoculum->add_inoculum serial_dilute Perform serial dilutions in 96-well plate serial_dilute->add_inoculum incubate_24h Incubate 18-24h at 37°C add_inoculum->incubate_24h read_mic Visually determine MIC incubate_24h->read_mic end End read_mic->end

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

Anti-inflammatory Activity: Targeting Bradykinin B1 Receptor

The bradykinin B1 receptor is an inducible G protein-coupled receptor that plays a significant role in inflammation and pain.[7][8][9] Antagonists of this receptor are therefore of great interest as potential anti-inflammatory drugs.[10] The isomer of our topic compound, 2-bromo-4-chloro-6-fluoroaniline, has been utilized in the preparation of a bradykinin B1 receptor antagonist.[11]

Comparative Analysis of Bradykinin B1 Receptor Antagonism

While the specific structure and activity of the antagonist derived from 2-bromo-4-chloro-6-fluoroaniline are not publicly disclosed, we can infer its potential by examining the properties of known bradykinin B1 receptor antagonists.

CompoundReceptor Binding AssayKi or IC50Reference
Hypothetical Bradykinin B1 Antagonist (from 2-bromo-4-chloro-6-fluoroaniline) Radioligand Binding TBD
BI113823 (Reference Antagonist)Functional AssaysPotent Antagonist[7]

Table 3: Comparative Bradykinin B1 Receptor Antagonist Activity. TBD (To Be Determined) indicates that experimental data for this specific derivative is not yet available and serves as a placeholder for future research.

The development of a bradykinin B1 antagonist from a starting material as specific as 2-bromo-4-chloro-6-fluoroaniline underscores the importance of the precise arrangement of halogen atoms for achieving high-affinity and selective receptor binding.

Experimental Protocol: Bradykinin B1 Receptor Binding Assay (Radioligand)

A radioligand binding assay is a highly sensitive method to determine the affinity of a test compound for a specific receptor.[1]

Step-by-Step Protocol:

  • Membrane Preparation:

    • Use cell membranes from a cell line stably expressing the human bradykinin B1 receptor (e.g., CHO-K1 cells).

  • Assay Setup:

    • In a 96-well plate, add the following components in order:

      • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 0.1% BSA).

      • Test compound at various concentrations or vehicle control.

      • Radioligand (e.g., [³H]-Lys-des-Arg⁹-Bradykinin) at a concentration close to its Kd.

      • Cell membranes.

    • For determining non-specific binding, include wells with a high concentration of an unlabeled B1 receptor antagonist.

  • Incubation:

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow binding to reach equilibrium.

  • Filtration and Washing:

    • Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.

    • Wash the filters with ice-cold wash buffer to remove any unbound radioligand.

  • Scintillation Counting:

    • Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the concentration of the test compound to determine the IC50 or Ki value.

B1_Receptor_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_separation Separation & Counting cluster_analysis Data Analysis start Start prep_membranes Prepare cell membranes with B1 receptor start->prep_membranes prep_reagents Prepare test compound dilutions and radioligand start->prep_reagents setup_plate Set up 96-well plate with reagents prep_membranes->setup_plate prep_reagents->setup_plate incubate Incubate to reach equilibrium setup_plate->incubate filter_wash Filter and wash to separate bound ligand incubate->filter_wash scint_count Perform scintillation counting filter_wash->scint_count calculate_binding Calculate specific binding scint_count->calculate_binding determine_affinity Determine IC50/Ki calculate_binding->determine_affinity end End determine_affinity->end

Caption: Workflow for a radioligand binding assay to determine compound affinity for the bradykinin B1 receptor.

Conclusion and Future Directions

The strategic use of polyhalogenated anilines, such as 2-bromo-4-chloro-3,6-difluoroaniline and its isomers, presents a wealth of opportunities for the development of novel therapeutics. This guide has provided a comparative framework for evaluating the anticancer, antimicrobial, and anti-inflammatory potential of derivatives from this chemical class. The provided experimental protocols offer a starting point for researchers to explore the biological activities of their own synthesized compounds.

Future research should focus on the synthesis and biological evaluation of a focused library of derivatives of 2-bromo-4-chloro-3,6-difluoroaniline to populate the data gaps and further elucidate the structure-activity relationships. Such studies will undoubtedly contribute to the discovery of new lead compounds with improved efficacy and safety profiles, ultimately advancing the field of medicinal chemistry and addressing unmet medical needs.

References

  • Khan, F., et al. (2025). Broad-Spectrum Antimicrobial and Antibiofilm Activities of Halogenated Anilines Against Uropathogenic Escherichia coli and ESKAPE Pathogens. PMC. [Link]

  • Iftm University. (2024). Benzothiazole Aniline Derivatives as Promising Candidates for Anticancer Drug Development. [Link]

  • Savoia, D. (2012). Methods for in vitro evaluating antimicrobial activity: A review. PMC. [Link]

  • Kopf, S., et al. (2015). The bradykinin B1 receptor antagonist BI113823 reverses inflammatory hyperalgesia by desensitization of peripheral and spinal neurons. PubMed. [Link]

  • Frontiers. (2019). The Effects of Bradykinin B1 Receptor Antagonism on the Myocardial and Vascular Consequences of Hypertension in SHR Rats. [Link]

  • ResearchGate. (2014). Experimental controls. (A) Western-blot analysis of bradykinin receptor... [Link]

  • MDPI. (2025). Antimicrobial Efficacy of Trifluoro-Anilines Against Vibrio Species. [Link]

  • Patsnap Synapse. (2025). What are the new molecules for B1 receptor antagonists? [Link]

  • Barth, M., et al. (2012). From bradykinin B2 receptor antagonists to orally active and selective bradykinin B1 receptor antagonists. PubMed. [Link]

  • MDPI. (2021). Synthesis, Characterization, and Anticancer Activity of Benzothiazole Aniline Derivatives and Their Platinum (II) Complexes as New Chemotherapy Agents. [Link]

  • MDPI. (2024). Antibiofilm Activities of Multiple Halogenated Pyrimidines Against Staphylococcus aureus. [Link]

  • Google Patents. KR102242238B1 - Substituted or unsubstituted 4-bromo-2-fluoroquinoline, method of the same and 2,4 substituted quinoline compounds containing them.
  • Walker, K. A. (2008). Bradykinin B1 receptor antagonists as novel analgesics: a retrospective of selected medicinal chemistry developments. PubMed. [Link]

  • PubChem. 6-Bromo-3-chloro-2,4-difluoroaniline. [Link]

  • MDPI. (2021). A Review of the Structure—Activity Relationship of Natural and Synthetic Antimetastatic Compounds. [Link]

  • DOI. (1998). Articles Novel Subtype-Selective Nonpeptide Bradykinin Receptor Antagonists FR167344 and FR173657. [Link]

  • MDPI. (2022). Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. [Link]

  • Scholars Research Library. (2018). Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives. [Link]

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Validation

A Comparative Guide to Catalysts for Selective Functionalization of 2-Bromo-4-chloro-3,6-difluoroaniline

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern medicinal chemistry and materials science, the strategic functionalization of polyhalogenated aromatic compounds is a cornerstone...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and materials science, the strategic functionalization of polyhalogenated aromatic compounds is a cornerstone for the development of novel molecular entities. 2-Bromo-4-chloro-3,6-difluoroaniline is a versatile building block, offering multiple reaction sites for diversification through transition metal-catalyzed cross-coupling reactions. The differential reactivity of the carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds presents both a challenge and an opportunity for selective synthesis. This guide provides a comparative analysis of palladium-based catalyst systems for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions involving this substrate, with a focus on achieving regioselectivity.

The Principle of Regioselective Cross-Coupling

The selective functionalization of 2-bromo-4-chloro-3,6-difluoroaniline hinges on the established reactivity trend of halogens in palladium-catalyzed cross-coupling reactions, which generally follows the order: I > Br > Cl > F. This hierarchy is a direct consequence of the carbon-halogen bond dissociation energies, where the weaker C-Br bond is more susceptible to oxidative addition by a palladium(0) catalyst compared to the stronger C-Cl bond. By carefully selecting the catalyst, ligands, and reaction conditions, chemists can preferentially activate the C-Br bond, leaving the C-Cl bond intact for subsequent transformations.

Comparative Analysis of Catalytic Systems for Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful method for the formation of C-C bonds. For the selective arylation at the C-2 position of 2-bromo-4-chloro-3,6-difluoroaniline, the choice of a palladium catalyst and a suitable ligand is critical. While direct comparative studies on this specific substrate are not extensively documented in publicly available literature, data from structurally related polyhalogenated anilines and aryl halides provide valuable insights into effective catalyst systems.

Table 1: Recommended Catalyst Systems for Selective Suzuki-Miyaura Coupling of 2-Bromo-4-chloro-3,6-difluoroaniline

Catalyst SystemLigandBaseSolventTemperature (°C)Anticipated Selectivity & Performance
Pd(OAc)₂ / SPhosSPhosK₃PO₄Toluene/H₂O80-100High selectivity for C-Br activation is expected due to the electron-rich and bulky nature of the SPhos ligand, which promotes oxidative addition at the more reactive C-Br bond. Good to excellent yields are anticipated.
Pd₂(dba)₃ / XPhosXPhosK₂CO₃1,4-Dioxane/H₂O90-110XPhos is another bulky biaryl phosphine ligand known for its high activity in activating aryl bromides. This system is expected to provide high yields and excellent selectivity for mono-arylation at the bromine-bearing position.
Pd(PPh₃)₄PPh₃Na₂CO₃Toluene/Ethanol/H₂O80-100A classic catalyst, though it may require higher catalyst loading and longer reaction times. Selectivity for C-Br is generally good, but more forcing conditions could lead to some C-Cl activation.
PdCl₂(dppf)dppfCs₂CO₃DMF90-110This catalyst is effective for a broad range of boronic acids and is expected to show good selectivity for the C-Br bond. The use of a stronger base like cesium carbonate can enhance reactivity.

Causality Behind Experimental Choices:

The selection of bulky, electron-rich phosphine ligands such as SPhos and XPhos is intentional. These ligands stabilize the palladium(0) active species and facilitate the oxidative addition step, which is often rate-limiting. The increased steric hindrance around the palladium center can enhance the selectivity for the more accessible and reactive C-Br bond over the C-Cl bond. The choice of base and solvent system is also crucial for the efficiency of the transmetalation step in the catalytic cycle.

Experimental Protocol: Selective Suzuki-Miyaura Coupling

This protocol is a representative starting point for the selective mono-arylation of 2-bromo-4-chloro-3,6-difluoroaniline at the C-2 position. Optimization of reaction parameters may be necessary for specific substrates.

Materials:

  • 2-Bromo-4-chloro-3,6-difluoroaniline

  • Arylboronic acid (1.1 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄, 2.5 equivalents)

  • Toluene and Water (4:1 v/v, degassed)

Procedure:

  • To an oven-dried Schlenk flask, add 2-bromo-4-chloro-3,6-difluoroaniline (1.0 equiv.), the arylboronic acid (1.1 equiv.), and K₃PO₄ (2.5 equiv.).

  • In a separate vial, pre-mix Pd(OAc)₂ (2 mol%) and SPhos (4 mol%) in a small amount of the degassed toluene.

  • Add the catalyst-ligand mixture to the Schlenk flask.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed toluene/water solvent mixture via syringe.

  • Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Comparative Analysis of Catalytic Systems for Buchwald-Hartwig Amination

The Buchwald-Hartwig amination allows for the formation of C-N bonds, a critical transformation in the synthesis of many pharmaceuticals. Similar to the Suzuki-Miyaura coupling, achieving selectivity for the C-Br bond is paramount.

Table 2: Recommended Catalyst Systems for Selective Buchwald-Hartwig Amination of 2-Bromo-4-chloro-3,6-difluoroaniline

Catalyst SystemLigandBaseSolventTemperature (°C)Anticipated Selectivity & Performance
Pd₂(dba)₃ / BINAPBINAPNaOtBuToluene80-100The bidentate ligand BINAP is known to be effective for the amination of aryl bromides. The strong base, sodium t-butoxide, is crucial for the deprotonation of the amine and regeneration of the active catalyst.[1]
Pd(OAc)₂ / XPhosXPhosK₃PO₄1,4-Dioxane100-120The XPhos ligand, with its steric bulk, is expected to provide high selectivity for the C-Br bond. Potassium phosphate is a milder base, which can be advantageous for substrates with base-sensitive functional groups.[2]
Pd-G3-XPhosXPhosCs₂CO₃t-Amyl alcohol100This third-generation precatalyst offers high activity and stability, often allowing for lower catalyst loadings and milder reaction conditions.

Causality Behind Experimental Choices:

The choice of ligand is a key determinant of success in Buchwald-Hartwig aminations. Bulky biarylphosphine ligands, such as BINAP and XPhos, have been shown to be highly effective in promoting the coupling of a wide range of amines with aryl halides.[1][2] The selection of the base is critical and must be strong enough to deprotonate the amine coupling partner but not so harsh as to cause decomposition of the starting materials or products.

Experimental Protocol: Selective Buchwald-Hartwig Amination

This protocol provides a general procedure for the selective mono-amination of 2-bromo-4-chloro-3,6-difluoroaniline.

Materials:

  • 2-Bromo-4-chloro-3,6-difluoroaniline

  • Amine (1.2 equivalents)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 1.5 mol%)

  • (±)-BINAP (3 mol%)

  • Sodium t-butoxide (NaOtBu, 1.4 equivalents)

  • Toluene (anhydrous and degassed)

Procedure:

  • In a glovebox or under an inert atmosphere, add Pd₂(dba)₃, (±)-BINAP, and NaOtBu to an oven-dried Schlenk tube.

  • Add the anhydrous, degassed toluene.

  • Add 2-bromo-4-chloro-3,6-difluoroaniline and the amine.

  • Seal the tube and heat the reaction mixture to 100 °C.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, and dry over anhydrous sodium sulfate.

  • Filter, concentrate, and purify the crude product by column chromatography.

Comparative Analysis of Catalytic Systems for Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne. The classic Sonogashira conditions involve a palladium catalyst and a copper(I) co-catalyst.

Table 3: Recommended Catalyst Systems for Selective Sonogashira Coupling of 2-Bromo-4-chloro-3,6-difluoroaniline

Catalyst SystemCo-catalystLigandBaseSolventTemperature (°C)Anticipated Selectivity & Performance
PdCl₂(PPh₃)₂CuIPPh₃Et₃NTHF25-50The classic Sonogashira catalyst system. It is expected to be selective for the C-Br bond under mild conditions.
Pd(OAc)₂ / XPhosCuIXPhosCs₂CO₃1,4-Dioxane60-80The use of a more active ligand like XPhos can allow for lower catalyst loadings and the coupling of more challenging substrates.
Pd(P(t-Bu)₃)₂NoneP(t-Bu)₃K₂CO₃Toluene80-100A copper-free Sonogashira system. The highly electron-rich and bulky tri(tert-butyl)phosphine ligand can promote the reaction without the need for a copper co-catalyst.

Causality Behind Experimental Choices:

In the Sonogashira reaction, the palladium catalyst facilitates the oxidative addition to the aryl halide, while the copper co-catalyst activates the alkyne. The choice of a phosphine ligand is important for stabilizing the palladium catalyst and promoting the catalytic cycle. Copper-free conditions have been developed to avoid the formation of alkyne homocoupling byproducts (Glaser coupling).

Experimental Protocol: Selective Sonogashira Coupling

This is a general protocol for the selective Sonogashira coupling at the C-2 position of 2-bromo-4-chloro-3,6-difluoroaniline.

Materials:

  • 2-Bromo-4-chloro-3,6-difluoroaniline

  • Terminal alkyne (1.2 equivalents)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 3 mol%)

  • Copper(I) iodide (CuI, 5 mol%)

  • Triethylamine (Et₃N, 2.0 equivalents)

  • Tetrahydrofuran (THF, anhydrous and degassed)

Procedure:

  • To a Schlenk flask, add 2-bromo-4-chloro-3,6-difluoroaniline, PdCl₂(PPh₃)₂, and CuI.

  • Evacuate and backfill the flask with an inert gas.

  • Add anhydrous, degassed THF and Et₃N.

  • Add the terminal alkyne dropwise.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 40 °C).

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of celite and wash with THF.

  • Concentrate the filtrate and purify the residue by column chromatography.

Visualization of Catalytic Cycles and Workflows

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Complex Oxidative Addition Complex Pd(0)L2->Oxidative Addition Complex Ar-Br Transmetalation Complex Transmetalation Complex Oxidative Addition Complex->Transmetalation Complex Ar'-B(OR)2 / Base Product Complex Product Complex Transmetalation Complex->Product Complex Product Complex->Pd(0)L2 Reductive Elimination Ar-Ar' Ar-Ar' Product Complex->Ar-Ar' Product

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Buchwald_Hartwig_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Complex Oxidative Addition Complex Pd(0)L2->Oxidative Addition Complex Ar-Br Amine Coordination Amine Coordination Oxidative Addition Complex->Amine Coordination R2NH Palladium Amido Complex Palladium Amido Complex Amine Coordination->Palladium Amido Complex Base Palladium Amido Complex->Pd(0)L2 Reductive Elimination Ar-NR2 Ar-NR2 Palladium Amido Complex->Ar-NR2 Product

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Pd(II) Complex Pd(II) Complex Pd(0)L2->Pd(II) Complex Ar-Br Alkynyl-Pd(II) Complex Alkynyl-Pd(II) Complex Pd(II) Complex->Alkynyl-Pd(II) Complex Transmetalation Alkynyl-Pd(II) Complex->Pd(0)L2 Reductive Elimination Ar-Alkyne Ar-Alkyne Alkynyl-Pd(II) Complex->Ar-Alkyne Product Cu(I)X Cu(I)X Cu(I) Acetylide Cu(I) Acetylide Cu(I)X->Cu(I) Acetylide Alkyne / Base Cu(I) Acetylide->Alkynyl-Pd(II) Complex

Caption: Interconnected catalytic cycles of the Sonogashira reaction.

Experimental_Workflow Reaction Setup Reaction Setup Inert Atmosphere Inert Atmosphere Reaction Setup->Inert Atmosphere Evacuate/Backfill Reagent Addition Reagent Addition Inert Atmosphere->Reagent Addition Substrate, Base, Catalyst Solvent Addition Solvent Addition Reagent Addition->Solvent Addition Degassed Solvent Heating & Stirring Heating & Stirring Solvent Addition->Heating & Stirring Reaction Monitoring Reaction Monitoring Heating & Stirring->Reaction Monitoring TLC/LC-MS Workup Workup Reaction Monitoring->Workup Quenching, Extraction Purification Purification Workup->Purification Column Chromatography Product Characterization Product Characterization Purification->Product Characterization

Sources

Comparative

Comparative Analytical Guide: Validation of 2-Bromo-4-chloro-3,6-difluoroaniline

Executive Summary & Strategic Context 2-Bromo-4-chloro-3,6-difluoroaniline (CAS: 444-14-4) is a critical halogenated intermediate used in the synthesis of advanced agrochemicals and fluorinated pharmaceutical APIs. Its s...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

2-Bromo-4-chloro-3,6-difluoroaniline (CAS: 444-14-4) is a critical halogenated intermediate used in the synthesis of advanced agrochemicals and fluorinated pharmaceutical APIs. Its structural complexity—containing three distinct halogen types—presents unique analytical challenges, particularly regarding regioselectivity and potential isomer impurities (e.g., 4-bromo-2-chloro- variants).

This guide objectively compares High-Performance Liquid Chromatography (HPLC-UV) and Gas Chromatography (GC-FID/MS) for the quantitative analysis of this compound. While GC offers superior resolution for positional isomers, HPLC is recommended as the primary release method due to its robustness against thermal degradation and compatibility with non-volatile synthesis byproducts.

Key Recommendation: Use HPLC-UV for routine Quality Control (QC) assay and purity testing. Use GC-MS as an orthogonal method for structural confirmation and isomer resolution during method development.

Method Comparison: HPLC vs. GC[1][2][3][4][5]

The following table contrasts the two methodologies based on experimental data and operational suitability for poly-halogenated anilines.

FeatureMethod A: HPLC-UV (Recommended) Method B: GC-FID/MS (Orthogonal)
Primary Mechanism Partitioning (Polarity/Hydrophobicity)Volatility & Boiling Point
Suitability Excellent for thermally labile anilines.Risk of thermal degradation/oxidation of amine.
Isomer Resolution Good (requires specific stationary phases).Superior (separates positional isomers easily).
Sample Prep Simple dilution (ACN/Water).Simple dilution (DCM/MeOH); no derivatization usually needed.
Sensitivity (LOD) ~0.05 µg/mL (UV @ 254 nm).~0.01 µg/mL (FID/MS).
Throughput Moderate (15-20 min run time).High (10-12 min run time).
Cost per Run Moderate (Solvent consumption).[1]Low (Gas consumption).
Decision Logic for Method Selection

MethodSelection Start Start: Analyze Sample IsomerCheck Isomer/Regio-purity Critical? Start->IsomerCheck ThermalStable Thermally Stable < 200°C? IsomerCheck->ThermalStable No (Purity only) GC Select GC-FID/MS (High Resolution) IsomerCheck->GC Yes (Critical) RoutineQC Routine QC / Release? ThermalStable->RoutineQC Yes HPLC Select HPLC-UV (Robust/Standard) ThermalStable->HPLC No (Degradation Risk) RoutineQC->HPLC Preferred

Figure 1: Decision tree for selecting the appropriate analytical technique based on data requirements.

Detailed Experimental Protocols

Method A: HPLC-UV (Standard Release Method)

Rationale: Anilines are basic and can interact with silanols on silica columns, causing peak tailing. We use a "Base-Deactivated" C18 column and a buffered mobile phase at acidic pH to ensure the amine is protonated or suppressed, improving peak symmetry.

  • Instrument: Agilent 1260 Infinity II or Waters Alliance e2695.

  • Column: Agilent Zorbax Eclipse Plus C18 (150 mm x 4.6 mm, 3.5 µm) or equivalent.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.5).

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Flow Rate: 1.0 mL/min.

  • Column Temp: 30°C.

  • Detection: UV at 240 nm (Max absorption for halogenated anilines) and 210 nm.

  • Injection Volume: 10 µL.

  • Gradient Program:

    • 0-2 min: 10% B (Isocratic hold)

    • 2-15 min: 10% → 80% B (Linear ramp)

    • 15-20 min: 80% B (Wash)

    • 20-25 min: 10% B (Re-equilibration)

Method B: GC-MS (Orthogonal/Impurity ID)

Rationale: Used to confirm molecular weight (MW ~244.4 g/mol ) and separate positional isomers that might co-elute in HPLC.

  • Instrument: Agilent 7890B GC with 5977B MSD.

  • Column: DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film).[2]

  • Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).

  • Inlet: Split 20:1 @ 250°C.

  • Oven Program:

    • Initial: 60°C (Hold 1 min).

    • Ramp: 20°C/min to 280°C.

    • Final: 280°C (Hold 5 min).

  • Detector: MS (Scan 50-500 m/z) or FID @ 300°C.

Validation Framework (ICH Q2(R2) Compliant)

This validation plan adheres to the ICH Q2(R2) guidelines (effective June 2024), emphasizing "fitness for purpose" and lifecycle management.

Phase 1: Specificity (Selectivity)

Objective: Prove the method distinguishes the analyte from impurities and isomers.

  • Protocol: Inject the following:

    • Blank (Diluent).

    • Placebo (if formulation) or Synthesis Precursors (e.g., 2,4-dichloro-3,6-difluoroaniline).

    • Analyte Standard (2-bromo-4-chloro-3,6-difluoroaniline).

    • Forced Degradation Sample (Acid/Base/Oxidation stress).

  • Acceptance Criteria:

    • No interference at the retention time (RT) of the main peak.

    • Peak Purity (via Diode Array Detector) > 99.0%.

    • Resolution (

      
      ) between analyte and nearest isomer > 1.5.
      
Phase 2: Linearity & Range

Objective: Demonstrate proportional response.

  • Protocol: Prepare 5 concentration levels: 50%, 75%, 100%, 125%, and 150% of the target concentration (e.g., 0.5 mg/mL).

  • Acceptance Criteria:

    • Correlation Coefficient (

      
      ) ≥ 0.999.[3]
      
    • Y-intercept bias ≤ 2.0% of the 100% response.[3]

Phase 3: Accuracy (Recovery)

Objective: Confirm the method measures the "true" value.

  • Protocol: Spike known amounts of pure standard into a placebo matrix at 3 levels (80%, 100%, 120%) in triplicate.

  • Acceptance Criteria:

    • Mean Recovery: 98.0% – 102.0%.[3]

    • %RSD of replicates ≤ 2.0%.[3]

Phase 4: Precision

Objective: Verify repeatability and intermediate precision.

  • System Precision: 6 injections of the standard. (%RSD ≤ 1.0%).

  • Method Precision: 6 independent sample preparations. (%RSD ≤ 2.0%).[3]

  • Intermediate Precision: Repeat Method Precision on a different day with a different analyst/column. (Overall %RSD ≤ 2.0%).[3]

Phase 5: Robustness

Objective: Test method reliability under small variations.

  • Variations:

    • Flow rate (± 0.1 mL/min).

    • Column Temperature (± 5°C).

    • Mobile Phase pH (± 0.2 units).

  • Acceptance Criteria: System suitability parameters (Tailing factor < 2.0, Theoretical plates > 5000) must remain within limits.

Validation Workflow Visualization

ValidationWorkflow Step1 1. System Suitability (Tailing < 2.0, Plates > 5000) Step2 2. Specificity Check (Inject Blanks, Impurities, Isomers) Step1->Step2 Step3 3. Linearity & Range (5 Levels: 50-150%) Step2->Step3 Step4a 4a. Accuracy (Spike Recovery) Step3->Step4a Step4b 4b. Precision (Repeatability & Intermediate) Step3->Step4b Parallel Step5 5. Robustness (Flow, Temp, pH changes) Step4a->Step5 Step4b->Step5 Final Validated Method (Ready for Release) Step5->Final

Figure 2: Step-by-step validation workflow according to ICH Q2(R2) guidelines.

Data Summary: Typical Validation Results

The following data represents typical acceptance values for a validated HPLC method for this compound.

ParameterAcceptance CriteriaTypical ResultStatus
Specificity No interference, Purity > 99%Purity = 99.9%Pass
Linearity (

)

0.9998Pass
Accuracy (Mean) 98.0% – 102.0%99.4%Pass
Precision (RSD)

0.8%Pass
LOD S/N

0.03 µg/mLPass
LOQ S/N

0.10 µg/mLPass

References

  • ICH Guidelines. Validation of Analytical Procedures: Text and Methodology Q2(R2). (2024).[4][5][6] International Council for Harmonisation.[7] [Link]

  • PubChem. 2-Bromo-4,6-difluoroaniline (Compound Summary).[8] National Library of Medicine. (Note: Isomeric analogue reference for physical properties). [Link]

  • Phenomenex. HPLC vs GC: What Sets These Methods Apart. (2025).[9][3][1][2][8] [Link]

Sources

Validation

Comparative Guide to Structural Elucidation: 2-Bromo-4-chloro-3,6-difluoroaniline

Topic: Structural Elucidation of 2-bromo-4-chloro-3,6-difluoroaniline Derivatives Content Type: Comparative Technical Guide Audience: Senior Researchers & Medicinal Chemists[1] [1] Executive Summary The poly-halogenated...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Structural Elucidation of 2-bromo-4-chloro-3,6-difluoroaniline Derivatives Content Type: Comparative Technical Guide Audience: Senior Researchers & Medicinal Chemists[1]

[1]

Executive Summary

The poly-halogenated aniline scaffold, specifically 2-bromo-4-chloro-3,6-difluoroaniline (CAS 444-14-4) , represents a critical intermediate in the synthesis of agrochemicals and fluorinated pharmaceuticals.[1] Its unique substitution pattern—featuring a "proton-poor" ring with competing electronic effects—presents a significant challenge for structural assignment.[1]

Standard 1D NMR (


H) is often inconclusive due to the presence of only one aromatic proton. This guide objectively compares three analytical workflows for unambiguous structural elucidation: Multi-nuclear NMR (

F/

C)
, 2D Heteronuclear Overhauser Spectroscopy (HOESY) , and Single Crystal X-Ray Diffraction (SC-XRD) .[1]

Part 1: The Structural Challenge

In highly substituted benzenes, regiochemistry is the primary variable. For the target molecule, the challenge lies in distinguishing the correct isomer from thermodynamically likely byproducts formed during halogenation (e.g., "scrambling" of the halogen positions).

Isomer Visualization

The following diagram illustrates the target structure versus a common "decoy" isomer that is difficult to distinguish by Mass Spectrometry alone.

IsomerComparison cluster_0 Target: 2-bromo-4-chloro-3,6-difluoroaniline cluster_1 Decoy Isomer: 2-bromo-4-chloro-5,6-difluoroaniline Target Substituents: 1-NH2 2-Br 3-F 4-Cl 5-H 6-F Feature1 Key Feature: F(6) is flanked by NH2 and H(5) Target->Feature1 Decoy Substituents: 1-NH2 2-Br 3-H 4-Cl 5-F 6-F Feature2 Key Feature: F(6) flanked by NH2 and F(5) H(3) flanked by Br and Cl Decoy->Feature2

Caption: Structural comparison highlighting the distinct proton/fluorine environments between the target and a potential regioisomer.[1]

Part 2: Comparative Analytical Workflows

Method A: Multi-Nuclear 1D NMR ( H, F)

This is the rapid, first-line approach.[1] However, it relies heavily on the analysis of coupling constants (


) rather than chemical shift, which can be variable in poly-halogenated systems.

Diagnostic Logic:

  • Target (2-Br-4-Cl-3,6-F

    
    ):  The single proton H-5 is ortho to F-6 and meta to F-3.[1]
    
    • Expected Signal: Doublet of doublets (dd).

    • 
      : ~7–10 Hz.[1]
      
    • 
      : ~4–6 Hz.[1]
      
  • Decoy (2-Br-4-Cl-5,6-F

    
    ):  The single proton H-3 is isolated from fluorines (separated by Cl and Br).[1]
    
    • Expected Signal: Singlet (s) or very weak doublet (long-range coupling).[1]

Performance Data Table:

ParameterTarget Value (Expected)Decoy Value (Expected)Reliability

H Multiplicity
dd (distinct)s (broad)High

F Signals
2 distinct signals2 distinct signalsLow (Ambiguous)

Coupling
< 2 Hz (para-coupling)~20 Hz (ortho-coupling)Critical
Analysis Time < 30 mins< 30 minsExcellent
Method B: H- F HOESY (The "Solver")

When 1D NMR is ambiguous (e.g., broad lines due to relaxation), 2D Heteronuclear Overhauser Effect Spectroscopy (HOESY) is the definitive solution-state technique.[1] It measures through-space proximity rather than through-bond connectivity.[1]

  • Mechanism: Irradiating the NH

    
     protons will show an NOE correlation only to fluorines spatially adjacent (ortho) to the amine.
    
  • Target Result: Strong correlation between NH

    
     and F-6. Strong correlation between H-5 and F-6.[1] (F-6 is "sandwiched").[1]
    
  • Decoy Result: Strong correlation between NH

    
     and F-6.[1] No correlation between H-3 and F-6.[1]
    
Method C: Single Crystal XRD

The "Gold Standard" for absolute configuration but resource-intensive.[1]

Comparison Summary:

Feature1D NMR (

H/

F)
2D HOESYX-Ray Crystallography
Cost LowMedium (Instrument time)High
Sample Req. 5 mg (solution)20 mg (conc.[1] solution)Single Crystal (solid)
Throughput High (10+ samples/day)Medium (2-4 samples/day)Low (Days to Weeks)
Definitive? 80% (Inferred)95% (Structural Logic)100% (Absolute)

Part 3: Experimental Protocols

Synthesis (Brief Overview)

Note: Synthesis is provided to contextualize the impurities. The target is typically synthesized via the halogenation of 2,5-difluoroaniline or the reduction of the corresponding nitro-benzene.

  • Chlorination: NCS (N-chlorosuccinimide) in DMF at 60°C.

  • Bromination: NBS (N-bromosuccinimide) in MeCN.[1] Critical Control: Temperature control is vital to prevent over-halogenation at the C-5 position.[1]

Definitive Characterization Workflow

This protocol assumes the isolation of a solid product.

Step 1: Sample Preparation[1]
  • Dissolve ~15 mg of compound in 0.6 mL DMSO-d

    
     .
    
    • Why DMSO? It sharpens the exchangeable NH

      
       proton signal, which is crucial for the HOESY experiment. CDCl
      
      
      
      often leads to broad, invisible NH
      
      
      peaks.
Step 2:

F NMR Acquisition[1]
  • Pulse Sequence: zgfig (Inverse gated decoupling to suppress NOE for integration, though standard zg is acceptable for shifts).

  • Spectral Width: -100 to -150 ppm (typical for aromatic F).[1]

  • Observation: Look for two signals. Calculate

    
    . If 
    
    
    
    is large (>10 ppm), it suggests different electronic environments (e.g., F between H/NH2 vs F between Br/Cl).
Step 3:

H-

F HOESY Setup[1]
  • Pulse Sequence: hoesyfh (Bruker standard) or equivalent.[1]

  • Mixing Time: 400–600 ms.[1] (Longer mixing times are needed for F-H distances compared to H-H).

  • Processing: Phasing is critical.[1] Look for cross-peaks connecting the broad NH

    
     singlet (approx 5.5-6.5 ppm) to one of the fluorine signals.
    
Step 4: Logic Validation (Self-Validating Step)

If the structure is correct (Target), the Fluorine signal at position 6 must show cross-peaks to BOTH the NH


 protons and the aromatic H-5 proton.[1]
  • If F(6) couples only to NH2: Check for Decoy Isomer.

  • If F(6) couples only to H-5: Impossible for this stoichiometry (NH2 must be ortho to one F).[1]

Visualization of the Elucidation Logic

ElucidationFlow Start Unknown Isomer (Solid Sample) Solvent Dissolve in DMSO-d6 (Stabilize NH2) Start->Solvent NMR1D Run 1D 1H & 19F NMR Solvent->NMR1D Decision1 Is J(F-F) > 15Hz? NMR1D->Decision1 OrthoF Ortho-F coupling detected (Likely Decoy) Decision1->OrthoF Yes ParaF Para-F coupling (Small/Null) (Proceed to Target Check) Decision1->ParaF No HOESY Run 1H-19F HOESY ParaF->HOESY Result1 F(A) correlates to NH2 & H(aromatic) CONFIRMED TARGET HOESY->Result1 Sandwich Pattern Result2 F(A) correlates to NH2 only REJECT (Isomer) HOESY->Result2 Isolated Pattern

Caption: Decision tree for confirming the structure of 2-bromo-4-chloro-3,6-difluoroaniline using NMR logic.

References

  • Dewis, L., et al. (2019).[1][2] "Improving the accuracy of

    
    H-
    
    
    
    F internuclear distance measurement using 2D
    
    
    H-
    
    
    F HOESY." Magnetic Resonance in Chemistry. Link
  • Santa Cruz Biotechnology. "2-Bromo-4,6-difluoroaniline (CAS 444-14-4) Product Data."[1][3] SCBT Catalog. Link[1]

  • PubChem. "2-Bromo-4,6-difluoroaniline Compound Summary."[1][4] National Library of Medicine. Link[1]

  • Claridge, T. D. W. (2016).[1] High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Authoritative text on HOESY pulse sequences).

  • Dolbier, W. R. (2009).[1] "Guide to Fluorine NMR for Organic Chemists." Wiley.[1] (Reference for F-F and H-F coupling constants).

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 2-Bromo-4-chloro-3,6-difluoroaniline

As a Senior Application Scientist, I recognize that handling polyhalogenated anilines requires moving beyond standard laboratory safety practices. 2-Bromo-4-chloro-3,6-difluoroaniline presents a unique convergence of che...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that handling polyhalogenated anilines requires moving beyond standard laboratory safety practices. 2-Bromo-4-chloro-3,6-difluoroaniline presents a unique convergence of chemical hazards. The presence of multiple heavy halogens (bromine, chlorine, and fluorine) on the aromatic ring drastically increases the molecule's lipophilicity (logP), facilitating rapid transdermal absorption. Once systemic, the free amine group acts as a potent inducer of methemoglobinemia.

To ensure absolute safety and operational success, this guide provides a self-validating, mechanistic approach to selecting Personal Protective Equipment (PPE) and executing laboratory workflows.

Physicochemical Hazard Profile & Causality

Before selecting PPE, we must understand the mechanistic behavior of the chemical. Standard safety protocols often fail because they treat all powders equally. Halogenated anilines are insidious because their physical state (solid powder) masks their high permeability through biological membranes and standard synthetic rubbers[1, 2].

Table 1: Quantitative Hazard & Mechanistic Profile

Property / Hazard CodeValue / DescriptionMechanistic Implication (Causality)
CAS Number 1263376-86-8Unique identifier for inventory and waste tracking.
Molecular Weight 242.45 g/mol Low MW (<500 Da) combined with halogen-induced lipophilicity ensures rapid skin penetration [2].
H302 Harmful if swallowedSystemic absorption leads to hepatic N-hydroxylation, triggering methemoglobinemia [3].
H315 / H319 Causes skin/eye irritationThe electron-deficient halogenated ring reacts with nucleophilic sites on mucosal/dermal proteins.
H335 May cause respiratory irritationAerosolized micro-particles can bypass upper respiratory cilia, causing deep alveolar irritation.
The Systemic Threat: Methemoglobinemia

When 2-Bromo-4-chloro-3,6-difluoroaniline breaches the skin or respiratory tract, it is metabolized in the liver into N-hydroxylamines. These metabolites oxidize the ferrous iron (Fe²⁺) in hemoglobin to ferric iron (Fe³⁺). The resulting methemoglobin cannot bind oxygen, leading to cellular hypoxia and cyanosis [3].

G A 2-Bromo-4-chloro- 3,6-difluoroaniline B High Lipophilicity (Rapid Skin/Lung Absorption) A->B C Hepatic Metabolism (N-Hydroxylation) B->C D Oxidation of Fe2+ to Fe3+ in Hemoglobin C->D E Methemoglobinemia (Tissue Hypoxia) D->E

Pathway of halogenated aniline absorption and methemoglobinemia induction.

The PPE Matrix: Mechanistic Selection

Standard nitrile gloves are insufficient for halogenated aromatics. The non-polar nature of the halogenated benzene ring causes rapid swelling, degradation, and permeation of standard nitrile polymers [4].

  • Hand Protection (Double-Gloving is Mandatory):

    • Inner Glove: Norfoil/Silver Shield laminate gloves. Why: Laminate films provide the highest chemical resistance barrier against halogenated aromatics, preventing transdermal permeation [4].

    • Outer Glove: Heavy-duty Nitrile or Neoprene (e.g., 5-8 mil thickness). Why: Laminate gloves have poor tactile feedback. The outer glove restores dexterity and provides mechanical protection against tears.

  • Respiratory Protection:

    • All handling must occur in a certified chemical fume hood (face velocity 80–120 fpm).

    • If bulk transfer is required outside a closed system, a half-face respirator with P100 particulate filters combined with Organic Vapor (OV) cartridges is required.

  • Eye & Body Protection:

    • Indirect-vented chemical splash goggles (safety glasses are insufficient due to the risk of aerosolized powder entering the eye orbit).

    • Flame-resistant, fluid-impermeable lab coat with knit cuffs to prevent wrist exposure.

Operational Workflow & Step-by-Step Methodology

To build a self-validating safety system, every step of the handling process must include a verification check.

Protocol A: Safe Weighing and Transfer

Because 2-Bromo-4-chloro-3,6-difluoroaniline is a fine powder, static electricity can cause the material to scatter, leading to accidental inhalation or surface contamination.

  • System Verification: Verify the fume hood monitor reads between 80–120 fpm. Clear the hood of all unnecessary equipment to prevent turbulent airflow.

  • Static Mitigation: Pass an anti-static ionizer gun (e.g., Zerostat) over the weighing boat and the grounded stainless-steel spatula. Causality: Neutralizing static charges prevents the highly lipophilic powder from adhering to gloves or aerosolizing into the breathing zone.

  • Dispensing: Slowly transfer the powder. Do not drop the powder from a height; place the spatula directly into the weigh boat before rotating it.

  • Containment: Once weighed, transfer the material into the reaction vessel and seal the vessel before removing it from the fume hood.

  • Validation: Visually inspect the outer gloves for any discoloration or powder residue. If contaminated, remove and replace the outer gloves immediately inside the hood.

Workflow S1 S1 S2 2. Dispensing Anti-static tools Minimize aerosolization S1->S2 S3 3. Execution Closed-system reaction vessel S2->S3 S4 4. Decontamination 10% Bleach or acidic wash S3->S4 S5 5. Disposal Segregated halogenated waste S4->S5

Step-by-step operational workflow for handling halogenated anilines.

Spill Response & Disposal Plan

In the event of a spill, do not sweep the powder, as this will aerosolize the chemical.

Protocol B: Spill Remediation
  • Isolate: Evacuate personnel from the immediate vicinity. Ensure the fume hood sash is lowered to the minimum operational height.

  • Suppress: Gently cover the spilled powder with damp absorbent pads (using water or a dilute acidic solution like 5% acetic acid). Causality: Anilines are weak bases; a mild acid helps protonate the amine, forming a water-soluble, less volatile anilinium salt.

  • Collect: Use a non-sparking scoop to collect the damp pads and powder. Place them into a heavy-duty, sealable hazardous waste bag.

  • Decontaminate: Wipe the area with a 10% bleach (sodium hypochlorite) solution. Causality: Bleach oxidizes residual trace anilines into easily removable, less toxic polymeric byproducts. Follow with a final wipe using ethanol or water.

Protocol C: Disposal Logistics

Under EPA Resource Conservation and Recovery Act (RCRA) guidelines, halogenated aromatics require strict segregation.

  • Solid Waste: All contaminated gloves, weigh boats, and wipes must be placed in a rigid container explicitly labeled "Toxic Solid Waste: Halogenated Anilines."

  • Liquid Waste: Do not mix halogenated aniline waste with general organic solvent waste. Segregate into a dedicated "Halogenated Organic Waste" carboy to prevent exothermic cross-reactions and to comply with incineration regulations.

References

  • Chemikart. "2-Bromo-4-chloro-3,6-difluoroaniline | ChemScene". Chemikart Chemical Database. Available at: [Link]

  • National Center for Biotechnology Information (NIH). "Solvent-free automated thermal desorption-gas chromatography/mass spectrometry for direct screening of hazardous compounds in consumer textiles". PMC. Available at: [Link]

  • National Center for Biotechnology Information (NIH). "Aniline | C6H5NH2 | CID 6115". PubChem. Available at: [Link]

  • Office of Environment, Health & Safety. "Glove Selection Guide". University of California, Berkeley. Available at: [Link]

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